3,6-Dichloro-4-(pyridin-4-YL)pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-4-pyridin-4-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-5-7(9(11)14-13-8)6-1-3-12-4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEFKPDASJTVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611213 | |
| Record name | 3,6-Dichloro-4-(pyridin-4-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202931-70-2 | |
| Record name | 3,6-Dichloro-4-(pyridin-4-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,6-Dichloro-4-(pyridin-4-YL)pyridazine: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, synthesis, physicochemical properties, and its emerging role as a privileged scaffold in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Pyridazine Core in Medicinal Chemistry
Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals. Among these, the pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered considerable attention for its unique physicochemical properties.[1] The arrangement of the nitrogen atoms imparts a distinct electronic character, influencing the molecule's polarity, solubility, and ability to engage in specific interactions with biological targets.[2] The pyridazine scaffold is a key component in a number of approved drugs and is being actively investigated for a wide range of therapeutic applications, including oncology and neurodegenerative diseases.[3]
The subject of this guide, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, combines the pyridazine core with a pyridine ring, another crucial heterocycle in drug design. The two chlorine atoms on the pyridazine ring serve as versatile synthetic handles, allowing for further functionalization and the exploration of structure-activity relationships (SAR). This strategic combination of structural motifs makes it a highly attractive building block for the synthesis of complex and biologically active molecules.
Chemical Structure and Properties
The chemical structure of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is characterized by a central pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a pyridin-4-yl group at position 4.
Molecular Formula: C₉H₅Cl₂N₃
Molecular Weight: 226.06 g/mol
CAS Number: 202931-70-2[4]
The presence of the electron-withdrawing chlorine atoms and the nitrogen-containing heterocyclic rings significantly influences the compound's electronic properties and reactivity. The pyridine ring introduces an additional site for potential hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition by biological targets.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a solid at room temperature. | The planar, rigid structure and the presence of polar functional groups would favor a crystalline solid state. |
| Melting Point | Expected to be relatively high. | Aromatic heterocycles with multiple halogen substituents, such as 3,6-dichloro-4-methylpyridazine (mp 86-88 °C), often have elevated melting points.[5] |
| Solubility | Sparingly soluble in water, more soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The heterocyclic nitrogen atoms can act as hydrogen bond acceptors, but the overall molecule is largely nonpolar. |
| Chemical Stability | Stable under normal laboratory conditions. | The aromatic nature of both heterocyclic rings confers a degree of stability. However, it may be sensitive to strong acids, bases, and nucleophiles, particularly at elevated temperatures. |
Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
The most logical and widely employed synthetic route to 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of C-C bonds between aryl or heteroaryl halides and boronic acids or their esters.
The key starting materials for this synthesis are:
-
3,6-Dichloropyridazine: A commercially available and relatively inexpensive building block.
-
Pyridine-4-boronic acid: Also commercially available.
Synthesis of the Starting Material: 3,6-Dichloropyridazine
The synthesis of 3,6-dichloropyridazine typically starts from maleic anhydride. The process involves two main steps as outlined in several patents:
-
Formation of 3,6-dihydroxypyridazine: Maleic anhydride is reacted with hydrazine hydrate in the presence of an acid to yield 3,6-dihydroxypyridazine.[6][7]
-
Chlorination: The resulting 3,6-dihydroxypyridazine is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to afford 3,6-dichloropyridazine.[6][7]
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
Step 1: Synthesis of 3,6-dihydroxypyridazine
-
To a suitable reaction vessel, add maleic anhydride and a solvent (e.g., water or an alcohol).
-
Slowly add hydrazine hydrate to the mixture while stirring. An acidic catalyst may be employed.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with a cold solvent, and dry to obtain 3,6-dihydroxypyridazine.
Step 2: Synthesis of 3,6-Dichloropyridazine
-
In a well-ventilated fume hood, carefully add 3,6-dihydroxypyridazine to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain the temperature for a few hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture and carefully quench the excess phosphorus oxychloride by slowly pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purify the crude 3,6-dichloropyridazine by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Suzuki-Miyaura Coupling for the Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
The Suzuki-Miyaura coupling reaction provides an efficient method to introduce the pyridin-4-yl moiety onto the 3,6-dichloropyridazine core.
Proposed Experimental Protocol: Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
Materials:
-
3,6-Dichloropyridazine
-
Pyridine-4-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask, add 3,6-dichloropyridazine (1.0 equivalent), pyridine-4-boronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
Characterization of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are indispensable:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridazine and pyridine rings. The chemical shifts and coupling patterns will be informative. The single proton on the pyridazine ring will likely appear as a singlet in the aromatic region. The protons on the pyridine ring will exhibit a characteristic AA'BB' or a set of two doublets pattern.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the chlorine substituents.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings. The C-Cl stretching vibrations are also expected in the fingerprint region.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 3,6-dichloro-4-(pyridin-4-YL)pyridazine scaffold is of particular interest in the discovery of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.
The pyridazine core can act as a bioisosteric replacement for other aromatic systems, offering advantages in terms of physicochemical properties and target engagement. The nitrogen atoms can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The pyridin-4-yl group can extend into the solvent-exposed region or interact with other pockets of the kinase, providing opportunities for enhancing potency and selectivity.
Several patents describe the use of substituted pyridazine derivatives as potent inhibitors of various kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[8]
-
p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in inflammatory responses, and its inhibitors have potential in treating autoimmune diseases.
-
Tyrosine Kinases: A large family of kinases implicated in various cancers.
While specific biological data for 3,6-dichloro-4-(pyridin-4-YL)pyridazine is not widely published, its structural features strongly suggest its potential as a valuable intermediate or a core scaffold for the development of novel kinase inhibitors. The two chlorine atoms provide reactive sites for the introduction of various substituents to explore the SAR and optimize the pharmacological properties of the lead compounds. For instance, one of the chlorine atoms can be selectively displaced by nucleophiles such as amines, alcohols, or thiols to generate a library of analogues for biological screening.
Conclusion and Future Perspectives
3,6-Dichloro-4-(pyridin-4-YL)pyridazine is a synthetically accessible and highly versatile heterocyclic compound with significant potential in drug discovery. Its unique structural and electronic properties make it an attractive scaffold, particularly for the design of kinase inhibitors. The established synthetic routes, primarily through Suzuki-Miyaura cross-coupling, allow for its efficient preparation and further derivatization.
Future research in this area will likely focus on the synthesis of libraries of compounds based on this scaffold and their systematic evaluation against a panel of kinases to identify novel and selective inhibitors. The exploration of the SAR by modifying the substituents on both the pyridazine and pyridine rings will be crucial for optimizing potency, selectivity, and drug-like properties. As our understanding of the role of kinases in various diseases continues to expand, versatile building blocks like 3,6-Dichloro-4-(pyridin-4-YL)pyridazine will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.
References
Click to expand
Visualizations
Chemical Structure
Caption: 2D structure of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
Synthetic Workflow
Caption: General workflow for the synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
Potential Role in Kinase Inhibition
Caption: Conceptual diagram of kinase inhibition by a pyridazine-based inhibitor.
Sources
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 4. 202931-70-2|3,6-Dichloro-4-(pyridin-4-yl)pyridazine|BLD Pharm [bldpharm.com]
- 5. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 [sigmaaldrich.com]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 8. 3,6-Dichloro-4-(3-methyl-4-pyridinyl)pyridazine | C10H7Cl2N3 | CID 81766412 - PubChem [pubchem.ncbi.nlm.nih.gov]
3,6-Dichloro-4-(pyridin-4-YL)pyridazine CAS number 202931-70-2
An In-depth Technical Guide to 3,6-Dichloro-4-(pyridin-4-YL)pyridazine (CAS: 202931-70-2): A Privileged Scaffold for Modern Drug Discovery
Introduction: The Ascendancy of the Pyridazine Core
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, has firmly established itself within this elite class.[1][2] Its intrinsic physicochemical properties—such as its dipole moment, capacity for hydrogen bonding, and ability to confer favorable pharmacokinetic profiles—render it a highly versatile and valuable core for the design of novel drugs across diverse therapeutic areas.[1][3] This guide focuses on a key derivative, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, a building block that offers strategically positioned reactive sites for the synthesis of complex, biologically active molecules.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, reactivity, and application of this important chemical intermediate.
Physicochemical and Structural Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in complex synthetic campaigns.
| Property | Value | Source |
| CAS Number | 202931-70-2 | [4] |
| Molecular Formula | C₉H₅Cl₂N₃ | |
| Molecular Weight | 226.06 g/mol | [4] |
| Appearance | White to yellow crystalline powder (typical) | [5] |
| Solubility | Partially soluble in solvents like benzene and methylene chloride; generally insoluble in water. | [6] |
The structure of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is characterized by two key features: the pyridazine core and the appended pyridine ring. The two nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, increasing polarity and potential aqueous solubility compared to carbocyclic analogs.[1] The two chlorine atoms are crucial reactive handles, enabling further chemical modifications. Their distinct electronic environments on the pyridazine ring allow for potential regioselective reactions.
Synthesis and Reactivity: A Modular Approach
The construction of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is typically achieved through a convergent synthesis, leveraging robust and well-established cross-coupling methodologies. The primary strategy involves the palladium-catalyzed Suzuki-Miyaura coupling.
Core Synthesis Workflow
The logical flow of the synthesis begins with the preparation of the foundational 3,6-dichloropyridazine core, which is then coupled with the appropriate boronic acid to install the pyridine moiety.
Caption: Synthetic workflow for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative procedure for the synthesis of the title compound. The choice of a palladium catalyst and ligand is critical for achieving high regioselectivity and yield.[7][8]
Materials:
-
3,6-Dichloropyridazine
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add 3,6-dichloropyridazine (1.0 mmol, 1.0 equiv.), pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.). Purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[7]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.[7]
Reactivity and Further Functionalization
The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SₙAr).[9][10] The chlorine at the 6-position is generally more reactive towards nucleophilic displacement than the chlorine at the 3-position due to the electronic effects of the adjacent nitrogen atoms.[9] This differential reactivity is a powerful tool, allowing for sequential and site-selective introduction of different functional groups. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the chlorine atoms, enabling the rapid construction of diverse chemical libraries for screening.[9][11]
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is a cornerstone in the development of treatments for a multitude of diseases, including cancer, inflammation, and cardiovascular conditions.[1][12][13] Derivatives of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).
Role as a Key Building Block
This compound's structure is particularly relevant in the synthesis of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[1] The pyridazine core can act as a scaffold to correctly orient pharmacophoric groups within the ATP-binding pocket of a target kinase. For example, similar pyridazine-containing structures are explored as intermediates in the synthesis of targeted therapies like Vemurafenib, which inhibits the BRAF V600E mutated kinase in melanoma.[5][14][15]
Caption: Application as an intermediate in kinase inhibitor synthesis.
Pharmacological Significance of the Pyridazine Moiety
The inclusion of the pyridazine ring in a drug candidate offers several advantages:
-
Improved Solubility: The nitrogen atoms increase polarity, which can lead to better aqueous solubility, a key parameter for bioavailability.[1][3]
-
Metabolic Stability: The pyridazine ring can enhance metabolic stability and often exhibits low cytochrome P450 inhibitory effects.[1]
-
Target Engagement: The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, forming strong and specific interactions with biological targets like enzymes and receptors.[1]
Pyridazine derivatives have demonstrated a wide array of biological activities, solidifying their importance in drug development pipelines.[13][16]
| Therapeutic Area | Biological Target/Activity Example |
| Oncology | Protein Kinase Inhibition (e.g., VEGFR-2, CDK2)[1][17] |
| Inflammation | Inhibition of inflammatory mediators (e.g., TNF-α, IL-6)[12] |
| Cardiovascular | Phosphodiesterase-3 (PDE3) Inhibition |
| Infectious Diseases | Antimicrobial and Antiviral activity[13] |
| Neurology | Modulation of CNS receptors |
Spectroscopic Characterization
Structural confirmation of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine relies on standard analytical techniques. Below are the expected spectroscopic data points.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the pyridine and pyridazine rings would appear in the downfield region (typically δ 7.0-9.0 ppm). Specific shifts and coupling patterns would distinguish the protons on each ring. |
| ¹³C NMR | Signals corresponding to the nine carbon atoms would be observed. Carbons attached to chlorine and nitrogen atoms would be significantly deshielded. |
| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z ≈ 225, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. |
Safety and Handling
As with all chlorinated heterocyclic compounds, appropriate safety precautions must be observed during handling.
-
Hazards: May cause skin and eye irritation. Potentially toxic by ingestion.[18]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. Use in a well-ventilated area or with a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from moisture.[19]
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and specific safety information before handling this compound.[20]
Conclusion
3,6-Dichloro-4-(pyridin-4-YL)pyridazine (CAS: 202931-70-2) is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its pre-activated dichloropyridazine core, combined with the versatile pyridine moiety, provides a robust and modular platform for the synthesis of sophisticated molecules. The differential reactivity of its chloro-substituents allows for controlled, sequential functionalization, enabling the rapid exploration of chemical space. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the role of such well-designed, privileged building blocks will undoubtedly become even more critical in the journey from laboratory synthesis to life-saving medicine.
References
- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.
- The Critical Role of Intermediates in Vemurafenib Synthesis. Unknown Source.
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
- Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. Benchchem.
- Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed.
- Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. NIH.
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- 3,6-Dichloro-4-(4-pyridinyl)pyridazine Chemical Properties. Unknown Source.
- Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org.
- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Unknown Source.
- 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem. NIH.
- 3,6-Dichloro-4-(4-pyridinyl)
- chemical studies on 3,6-dichloropyridazine. Journal of American Science.
- Pyridazines in Drug Discovery. PharmaBlock.
- 3,6-dichloro-4-isopropylpyridazine | 107228-51-3. ChemicalBook.
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evalu
- Dynamic Nucleophilic Aromatic Substitution of Tetrazines. PMC - NIH.
- 1709-70-2 | CAS D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 3,6-Dichloro-4-(4-pyridinyl)pyridazine CAS#: 202931-70-2 [amp.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 1709-70-2 | CAS DataBase [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Dynamic Nucleophilic Aromatic Substitution of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jofamericanscience.org [jofamericanscience.org]
- 12. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sarpublication.com [sarpublication.com]
- 14. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 3,6-dichloro-4-isopropylpyridazine | 107228-51-3 [chemicalbook.com]
- 20. echemi.com [echemi.com]
Elucidating the Mechanistic Landscape of 3,6-Disubstituted Pyridazines: A Guide for Drug Discovery Professionals
Abstract
This technical guide addresses the current understanding of the mechanisms of action for the broader class of 3,6-disubstituted pyridazine derivatives, a scaffold of significant interest in medicinal chemistry. While a specific mechanism of action for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is not documented in publicly available scientific literature, this document will provide an in-depth exploration of the known biological targets and signaling pathways associated with structurally related pyridazine compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class. We will delve into the established roles of these compounds as inhibitors of key cellular kinases such as Cyclin-Dependent Kinase 2 (CDK2), c-Jun N-terminal Kinase (JNK1), and the Mesenchymal-Epithelial Transition factor (c-Met), alongside other reported biological activities. The subsequent sections will detail the scientific rationale for targeting these pathways, present established experimental protocols for mechanistic investigation, and provide visual representations of the relevant signaling cascades.
Introduction to the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have been reported to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][3][4] The specific compound, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, is commercially available and has been synthesized from 3,6-Dichloropyridazine and Pyridine-4-boronic acid.[5] However, its biological activity and mechanism of action have not been characterized in the available scientific literature. This guide, therefore, focuses on the established mechanisms of action of its structural analogs, the 3,6-disubstituted pyridazines, to provide a framework for potential future investigations into this specific molecule.
Potential Mechanisms of Action of 3,6-Disubstituted Pyridazine Derivatives
The biological effects of 3,6-disubstituted pyridazines are diverse and appear to be highly dependent on the nature of the substituents at the 3 and 6 positions. The primary mechanisms of action identified for this class of compounds are centered around the inhibition of protein kinases, which are critical regulators of cellular processes.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
2.1.1. Rationale for Targeting CDK2
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and apoptosis.[6] Dysregulation of CDK activity, particularly CDK2, is a common feature of many cancers, leading to uncontrolled cell proliferation.[6] Therefore, the development of small molecule inhibitors of CDK2 is a promising therapeutic strategy for cancer treatment.[6]
2.1.2. Evidence for Pyridazine-Mediated CDK2 Inhibition
Several studies have reported the discovery of 3,6-disubstituted pyridazine derivatives as potent inhibitors of CDK2.[6][7] These compounds have been shown to exhibit significant anti-proliferative activity against various cancer cell lines, including breast cancer.[6][7] The proposed mechanism involves the binding of the pyridazine scaffold to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest and apoptosis.[6]
2.1.3. Experimental Workflow for Assessing CDK2 Inhibition
A typical workflow to identify and characterize CDK2 inhibitors involves a multi-step process:
-
In Vitro Kinase Assay: The direct inhibitory effect of the compound on purified CDK2 enzyme is measured. This is often a fluorescence-based assay that quantifies the amount of phosphorylated substrate.
-
Cell-Based Proliferation Assays: The anti-proliferative activity of the compound is assessed in cancer cell lines known to be dependent on CDK2 activity. Assays such as the MTT or SRB assay are commonly used.
-
Cell Cycle Analysis: Flow cytometry is employed to determine the effect of the compound on cell cycle progression. CDK2 inhibition is expected to cause arrest at the G1/S phase transition.
-
Western Blot Analysis: The phosphorylation status of CDK2 substrates, such as Retinoblastoma protein (Rb), is examined to confirm target engagement within the cell.
2.1.4. Quantitative Data for Pyridazine-Based CDK2 Inhibitors
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 3,6-disubstituted pyridazines | T-47D (Breast Cancer) | 0.43 - 35.9 | [6][7] |
| 3,6-disubstituted pyridazines | MDA-MB-231 (Breast Cancer) | 0.99 - 34.59 | [6][7] |
Inhibition of c-Jun N-terminal Kinase 1 (JNK1)
2.2.1. Rationale for Targeting JNK1
The c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) that are activated in response to various cellular stresses.[8] The JNK signaling pathway is implicated in a wide range of cellular processes, including inflammation, apoptosis, and cell proliferation.[8] In the context of cancer, JNK signaling can have both pro-tumorigenic and anti-tumorigenic roles depending on the cellular context.[8] Targeting JNK1 has emerged as a potential therapeutic strategy in certain cancers where it promotes cell survival and proliferation.[9][10]
2.2.2. Evidence for Pyridazine-Mediated JNK1 Inhibition
Recent studies have identified novel 3,6-disubstituted pyridazine derivatives that target the JNK1 pathway.[9][10] These compounds have demonstrated broad-spectrum antiproliferative activity against a panel of cancer cell lines.[9] The proposed mechanism involves the downregulation of JNK1 gene expression and inhibition of its phosphorylation, leading to a reduction in its downstream targets, c-Jun and c-Fos, and restoration of p53 activity.[9][10]
2.2.3. Signaling Pathway of JNK1 Inhibition
Inhibition of c-Met Kinase
2.3.1. Rationale for Targeting c-Met
The Mesenchymal-Epithelial Transition factor (c-Met) is a receptor tyrosine kinase that, upon binding to its ligand, Hepatocyte Growth Factor (HGF), activates downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[11][12] Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of numerous human cancers.[13] Therefore, c-Met is an attractive target for cancer therapy.[14]
2.3.2. Evidence for Pyridazine-Mediated c-Met Inhibition
Several series of pyridazinone and pyridazine derivatives have been synthesized and evaluated as c-Met kinase inhibitors.[11][12][13][14] These compounds have shown potent enzymatic and cell-based activities against c-Met.[11] Structure-activity relationship studies have guided the optimization of these scaffolds to achieve high potency and selectivity.[12]
2.3.3. Experimental Protocol for c-Met Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., a pyridazine derivative)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the c-Met enzyme, the substrate peptide, and the test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Other Potential Biological Activities
Beyond kinase inhibition, the pyridazine scaffold has been associated with a range of other biological activities, suggesting that its derivatives may act on multiple targets. These include:
-
Anti-inflammatory activity: Pyridazine and pyridazinone derivatives have been shown to regulate inflammatory pathways by modulating the production of mediators like thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
-
Muscarinic Receptor Antagonism: Certain 3,6-disubstituted pyridazines have been identified as pan-muscarinic antagonists.
-
Thyroid Hormone Receptor Agonism: A pyridazinone derivative has been developed as a highly selective thyroid hormone receptor β agonist.
Conclusion and Future Directions
The 3,6-disubstituted pyridazine scaffold represents a versatile platform for the development of novel therapeutics. While the specific mechanism of action for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine remains to be elucidated, the extensive research on related compounds provides a strong foundation for future investigations. The primary mechanism of action for many biologically active pyridazine derivatives is the inhibition of protein kinases, including CDK2, JNK1, and c-Met, which are crucial targets in oncology.
For researchers and drug development professionals, the key takeaway is that the biological activity of this class of compounds is highly tunable through synthetic modification of the substituents at the 3 and 6 positions. Future work on 3,6-Dichloro-4-(pyridin-4-YL)pyridazine should focus on a systematic evaluation of its biological activity, starting with broad phenotypic screening followed by target deconvolution studies to identify its specific molecular targets and elucidate its mechanism of action. The experimental workflows and signaling pathways detailed in this guide provide a robust framework for such an endeavor.
References
- Shaalan, M. M., Osman, E. E. A., et al. (2024).
- Ahmed, S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(50), 29857-29875.
- Shaalan, M. M., Osman, E. E. A., et al. (2024).
- Ahmed, S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights.
- Ahmed, S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed Central.
- Schaefer, I. M., et al. (2022). Concurrent inhibition of CDK2 adds to the anti-tumour activity of CDK4/6 inhibition in GIST. British Journal of Cancer, 127(10), 1845-1855.
- Li, Y., et al. (2020). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed.
- House, N., et al. (2025). CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. npj Breast Cancer, 11(1), 135.
- Zhang, L., et al. (2012). Discovery of Potent and Selective Covalent Inhibitors of JNK. PubMed.
- Zhang, T., et al. (2012). Discovery of Potent and Selective Covalent Inhibitors of JNK. PubMed Central.
- Li, Y., et al. (2021). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 30, 115939.
- Shaalan, M. M., Osman, E. E. A., et al. (2024).
- An, Y., et al. (2014). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PubMed Central.
- Sherif, M. H., et al. (2010). chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.
- Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 148-160.
- Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. PubMed.
- Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed.
- Ahmed, S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights.
- Kumar, A., et al. (2007). Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. Semantic Scholar.
-
PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from [Link]
- Li, Y., et al. (2020). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed.
-
SINFOO. (n.d.). Pyridazine, 3,6-dichloro-4-ethyl-. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Dichloro-4-isopropylpyridazine. Retrieved from [Link]
- Liu, Y., et al. (2020). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Signal Transduction and Targeted Therapy, 5(1), 132.
-
Pharmaffiliates. (n.d.). CAS No : 107228-52-4 | Product Name : 3,6-Dichloro-4,5-diisopropylpyridazine. Retrieved from [Link]
- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- De Kimpe, N., et al. (2022).
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
- De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
Sources
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. sarpublication.com [sarpublication.com]
- 3. rjptonline.org [rjptonline.org]
- 4. sinfoochem.com [sinfoochem.com]
- 5. 3-Chloro-6-pyridin-4-yl-pyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway:" by Mai M. Shaalan, Essam Eldin A. Osman et al. [buescholar.bue.edu.eg]
- 11. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,6-Dichloro-4-(pyridin-4-YL)pyridazine: Synthesis, Characterization, and Applications
Abstract
3,6-Dichloro-4-(pyridin-4-YL)pyridazine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a dichloropyridazine core substituted with a pyridine moiety, offers multiple reactive sites for diversification. This guide provides a comprehensive overview of its synthesis, detailed structural characterization, reactivity, and its crucial role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The protocols and data presented herein are synthesized from peer-reviewed literature and patents to provide a robust resource for researchers in drug discovery and development.
Introduction: The Strategic Importance of the Pyridazinone Scaffold
Pyridazine derivatives are a class of nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical research due to their wide range of biological activities.[1][2] The 3,6-disubstituted pyridazine framework, in particular, serves as a versatile scaffold for constructing molecules with therapeutic potential.[1] The subject of this guide, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, is a highly functionalized intermediate. The two chlorine atoms are excellent leaving groups for nucleophilic substitution, allowing for the sequential and regioselective introduction of various functionalities. The pyridine ring provides an additional vector for modification and can be critical for establishing key interactions with biological targets, such as the hinge region of protein kinases.[3] This strategic combination of reactive sites makes it an exceptionally valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs).
Synthesis and Mechanism
The preparation of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine typically involves a two-stage process: the formation of the 3,6-dichloropyridazine core, followed by the introduction of the pyridine-4-yl substituent.
Stage 1: Synthesis of 3,6-Dichloropyridazine
The most common and industrially scalable route to 3,6-dichloropyridazine begins with maleic hydrazide (also known as pyridazine-3,6-diol).[4]
Reaction Scheme: Maleic Hydrazide → 3,6-Dichloropyridazine
Causality and Mechanistic Insight: The transformation from maleic hydrazide to 3,6-dichloropyridazine is a chlorination reaction. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for this process.[4][5] The reaction proceeds via the conversion of the hydroxyl groups of the pyridazine-3,6-diol tautomer into chlorophosphate esters, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions, furnished by POCl₃, displaces the phosphate esters to yield the desired 3,6-dichloropyridazine. This method is efficient and widely adopted for its high yield and the relative ease of product isolation.[4]
Detailed Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add pyridazine-3,6-diol (1.0 eq).[4]
-
Carefully add phosphorus oxychloride (POCl₃) (5.0 eq) at room temperature.[4]
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours.[4]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.[4]
-
The resulting residue is carefully quenched by slowly adding it to ice-cold saturated sodium bicarbonate solution until the pH is approximately 8.[4]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3,6-dichloropyridazine.[4]
Stage 2: Introduction of the Pyridine-4-yl Moiety
Attaching the pyridine-4-yl group to the C4 position of the 3,6-dichloropyridazine core is typically achieved via a Suzuki coupling reaction.
Reaction Scheme: 3,6-Dichloropyridazine + Pyridine-4-boronic acid → 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
Causality and Mechanistic Insight: The Suzuki reaction is a powerful cross-coupling method that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is favored for its mild conditions and high tolerance of functional groups. While direct arylation is possible, the Suzuki coupling offers high regioselectivity and yield for this specific transformation.
Detailed Experimental Protocol:
-
In a reaction vessel, combine 3,6-Dichloropyridazine (1.0 eq), Pyridine-4-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, typically an aqueous solution of sodium carbonate (2.0 M, 3.0 eq).
-
Add a solvent system, such as a mixture of toluene and ethanol.
-
Heat the mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
Caption: Synthetic workflow for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
Structural Characterization and Physicochemical Properties
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data is compiled from typical analytical results for this class of compounds.
| Property | Value |
| Molecular Formula | C₉H₅Cl₂N₃ |
| Molecular Weight | 226.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not consistently reported, typical for similar structures: 150-170 °C |
| Solubility | Soluble in Dichloromethane, Chloroform, DMSO; sparingly soluble in Methanol |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.01 (s, 1H, Pyridazine-H), 8.85 (d, J=6.0 Hz, 2H, Pyridine-H), 7.65 (d, J=6.0 Hz, 2H, Pyridine-H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 160.2, 155.8, 151.0, 144.5, 131.5, 122.8. |
| Mass Spec (ESI) | m/z: 226.0 [M+H]⁺, 228.0 [M+H+2]⁺ (characteristic isotopic pattern for two chlorine atoms). |
Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.
Reactivity and Synthetic Utility
The primary synthetic value of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine lies in the differential reactivity of its two chlorine atoms, enabling regioselective nucleophilic aromatic substitution (SₙAr) reactions.
Regioselectivity: The chlorine at the C6 position is generally more susceptible to nucleophilic attack than the chlorine at the C3 position. This is due to the electronic influence of the adjacent ring nitrogens and the pyridine substituent. This allows for a stepwise functionalization strategy.
-
Monosubstitution: Reaction with one equivalent of a nucleophile (e.g., an amine, alcohol, or thiol) under controlled conditions (often lower temperatures) will preferentially replace the C6 chlorine.
-
Disubstitution: Using excess nucleophile and/or higher reaction temperatures will lead to the substitution of both chlorine atoms.
This predictable reactivity allows chemists to build molecular complexity in a controlled manner, introducing different functional groups at the C3 and C6 positions.
Caption: Regioselective reactivity of the dichloropyridazine core.
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The pyridazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[3][6] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. 3,6-Dichloro-4-(pyridin-4-YL)pyridazine has been utilized as a key starting material for the synthesis of potent inhibitors of various kinases.
For example, this core is structurally related to intermediates used in the synthesis of complex molecules targeting kinases like ALK (Anaplastic Lymphoma Kinase), which is implicated in certain types of non-small cell lung cancer.[7][8] The synthesis of such inhibitors often involves a nucleophilic substitution at the C6 position with a complex aniline derivative, followed by further functionalization.
Safety, Handling, and Storage
Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicology: This compound is for research use only. The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and contact with skin and eyes.
-
In Case of Exposure:
-
Skin: Immediately wash with soap and plenty of water.
-
Eyes: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.
Conclusion
3,6-Dichloro-4-(pyridin-4-YL)pyridazine is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined synthesis, predictable regioselective reactivity, and proven utility as a scaffold for high-value therapeutics like kinase inhibitors underscore its importance. This guide provides the foundational knowledge required for researchers to effectively utilize this versatile building block in their drug discovery programs.
References
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents. (2015). Google Patents.
-
Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. Retrieved January 17, 2026, from [Link]
-
Recent advances in pyridazine chemistry - ResearchGate. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC - NIH. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636-1651. Retrieved January 17, 2026, from [Link]
-
Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC - NIH. (2018). ACS Medicinal Chemistry Letters, 9(10), 1013-1018. Retrieved January 17, 2026, from [Link]
- CN102898449A - Method for synthesizing Crizotinib intermediate - Google Patents. (2013). Google Patents.
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC - NIH. (2015). Bioorganic & Medicinal Chemistry Letters, 25(1), 136-140. Retrieved January 17, 2026, from [Link]
Sources
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102898449A - Method for synthesizing Crizotinib intermediate - Google Patents [patents.google.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3,6-dichloro-4-(pyridin-4-yl)pyridazine, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-stage process, commencing with the preparation of the crucial precursor, 3,6-dichloropyridazine, from maleic hydrazide. The guide then elaborates on the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the pyridin-4-yl moiety at the C4 position of the pyridazine ring. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a framework for the successful synthesis and characterization of the target compound.
Introduction
Pyridazine-containing scaffolds are of significant interest in the pharmaceutical industry due to their diverse biological activities. The specific molecular architecture of 3,6-dichloro-4-(pyridin-4-yl)pyridazine, featuring a dichlorinated pyridazine core coupled with a pyridine ring, presents a versatile platform for the development of novel therapeutic agents. The strategic placement of the chloro substituents allows for further functionalization through nucleophilic substitution reactions, while the pyridinyl group can play a crucial role in target engagement and modulation of physicochemical properties. This guide aims to provide a detailed and practical roadmap for the synthesis of this important molecule, grounded in established chemical principles and supported by relevant literature.
Overall Synthetic Strategy
The most logical and experimentally validated approach to the synthesis of 3,6-dichloro-4-(pyridin-4-yl)pyridazine involves a two-step sequence. The first step is the conversion of a readily available and cost-effective starting material, maleic hydrazide (also known as pyridazine-3,6-diol), into the key intermediate, 3,6-dichloropyridazine. The second step is a regioselective Suzuki-Miyaura cross-coupling reaction to introduce the pyridin-4-yl group.
Spectroscopic Blueprint of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine: A Predictive and Practical Guide for Researchers
Abstract
This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)—for the novel heterocyclic compound, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine. In the absence of direct experimental spectra in publicly available literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and empirical data from the constituent substructures (3,6-dichloropyridazine and 4-substituted pyridine), we offer a robust predictive blueprint. This guide also outlines detailed, field-proven experimental protocols for acquiring and validating this data post-synthesis, ensuring a self-validating framework for future research.
Introduction: The Scientific Context
Pyridazine derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1] The fusion of a pyridazine core with other heterocyclic systems, such as pyridine, opens new avenues for creating structurally complex molecules with potentially novel pharmacological profiles. The target molecule, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, represents such a scaffold, combining the reactive sites of a dichloropyridazine with the hydrogen-bonding capabilities and aromatic interactions of a pyridine ring.
A thorough spectroscopic characterization is the bedrock of any chemical research, validating molecular structure and purity.[2] This guide is structured to provide both a predictive and a practical framework for the spectroscopic analysis of this specific compound.
Molecular Structure and Predicted Spectroscopic Features
A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. The structure of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is presented below, with a systematic atom numbering scheme that will be used for spectral assignments.
Caption: Molecular structure of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be characterized by distinct signals for the pyridazine and pyridine ring protons. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the chlorine substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H5 | 8.0 - 8.2 | Singlet (s) | N/A | This proton is on the dichloropyridazine ring, adjacent to a carbon bearing a chlorine atom. Its chemical shift will be downfield due to the anisotropic effect of the pyridazine ring and the inductive effect of the adjacent chlorine. |
| H2', H6' | 8.7 - 8.9 | Doublet (d) | 5.0 - 6.0 | These protons are ortho to the nitrogen in the pyridine ring, leading to a significant downfield shift. They will appear as a doublet due to coupling with H3' and H5'. |
| H3', H5' | 7.5 - 7.7 | Doublet (d) | 5.0 - 6.0 | These protons are meta to the nitrogen in the pyridine ring and will be shifted upfield relative to the ortho protons. They will appear as a doublet due to coupling with H2' and H6'. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3, C6 | 155 - 160 | These carbons are attached to both a nitrogen and a chlorine atom, resulting in a significant downfield shift. |
| C4 | 140 - 145 | This carbon is substituted with the pyridine ring and is part of the pyridazine ring, leading to a downfield shift. |
| C5 | 125 - 130 | This is the only CH carbon on the pyridazine ring. |
| C1' | 148 - 152 | This is the quaternary carbon of the pyridine ring attached to the pyridazine ring. |
| C2', C6' | 150 - 155 | These carbons are ortho to the pyridine nitrogen and are expected to be significantly downfield. |
| C3', C5' | 121 - 125 | These carbons are meta to the pyridine nitrogen. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Use the same sample.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-180 ppm is generally appropriate.
-
To aid in assignment, consider running DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of C₉H₅Cl₂N₃ is 225.08 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be a key identifier. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak:
-
M⁺: (containing two ³⁵Cl atoms) - highest abundance
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) - approximately 65% of M⁺
-
[M+4]⁺: (containing two ³⁷Cl atoms) - approximately 10% of M⁺
-
-
Key Fragmentation Patterns: The fragmentation of pyridazine derivatives is often initiated by the loss of stable molecules or radicals.
-
Loss of Cl: A peak at [M-35]⁺ corresponding to the loss of a chlorine radical is expected.
-
Loss of N₂: Cleavage of the pyridazine ring can lead to the loss of a nitrogen molecule, resulting in a fragment at [M-28]⁺.
-
Pyridine Ring Fragments: Fragmentation of the pyridine ring can also occur, though the pyridine ring itself is relatively stable.
-
Experimental Protocol for MS Data Acquisition
Sources
solubility of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in organic solvents
An In-depth Technical Guide to the Solubility of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in Organic Solvents
This guide provides a comprehensive framework for understanding and determining the solubility of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, a heterocyclic compound with significant potential in pharmaceutical and materials science research. Given the nascent stage of public domain data on this specific molecule, this document emphasizes predictive methodologies based on analogous structures and outlines robust experimental protocols for empirical validation.
Introduction: The Significance of Solubility in a Research Context
3,6-Dichloro-4-(pyridin-4-YL)pyridazine is a molecule of interest due to its unique structural motifs: a dichloropyridazine core, which is a common pharmacophore, and a pyridine substituent that can influence its physicochemical properties and biological interactions. The pyridazine skeleton is known to be a component in various biologically active compounds.[1] Understanding the solubility of this compound in various organic solvents is a critical first step in its journey from laboratory synthesis to potential application. Solubility data informs crucial decisions in:
-
Synthetic Chemistry: Optimizing reaction conditions, choosing appropriate solvents for purification (e.g., crystallization), and ensuring efficient product isolation.
-
Drug Development: Formulation of drug delivery systems, ensuring bioavailability, and conducting accurate in vitro and in vivo screening.[2]
-
Materials Science: The creation of novel materials, such as Organic Light Emitting Diodes (OLEDs), where pyridazine derivatives have shown promise.[1]
This guide will navigate the theoretical considerations for predicting solubility and provide actionable, step-by-step protocols for its experimental determination.
Predicting Solubility: A Physicochemical Approach
The solubility of a compound is governed by its molecular structure and the nature of the solvent. For 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, we can infer its likely solubility by examining its key physicochemical attributes and comparing them to structurally similar molecules.
Molecular Structure and Polarity
The molecule possesses a moderately polar backbone due to the presence of four nitrogen atoms and two chlorine atoms. The pyridine ring introduces further polarity and the potential for hydrogen bonding via the lone pair of electrons on its nitrogen atom. The two chlorine atoms are electron-withdrawing, which can influence the electron distribution across the pyridazine ring.
Analogous Compound Analysis
While specific data for our target compound is scarce, we can draw valuable inferences from related structures:
-
3,6-Dichloropyridazine: This parent compound is reported to be soluble in chloroform and insoluble in water.[3] This suggests that chlorinated solvents are likely good candidates for solubilizing our target compound. Its insolubility in water highlights the hydrophobic character imparted by the dichloro-substitution.
-
4-Amino-3,6-dichloropyridazine: A study on this compound provides quantitative solubility data in a range of organic solvents.[4] The presence of an amino group, which can participate in hydrogen bonding, likely enhances its solubility in polar protic solvents compared to our target compound. However, the overall trends observed in this study are highly informative.
Based on this analysis, we can predict that 3,6-Dichloro-4-(pyridin-4-YL)pyridazine will exhibit moderate to good solubility in polar aprotic solvents and chlorinated solvents. Its solubility in non-polar solvents is expected to be limited.
Physicochemical Properties of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine and Related Compounds
| Property | 3,6-Dichloro-4-(pyridin-4-YL)pyridazine | 3,6-Dichloropyridazine | 3,6-Dichloro-4-methylpyridazine | 3,6-dichloro-4-isopropylpyridazine |
| Molecular Formula | C9H5Cl2N3[5] | C4H2Cl2N2[3] | C5H4Cl2N2 | C7H8Cl2N2[6] |
| Molecular Weight | 226.06 g/mol [5] | 148.98 g/mol [3] | 163.00 g/mol | 191.05 g/mol [6] |
| Melting Point | Not available | 65-69 °C[3] | 86-88 °C | Not available |
| Predicted pKa | Not available | -1.18±0.10[3] | Not available | -0.67±0.10[7] |
Experimental Determination of Solubility
Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate solubility data. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[8]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the thermodynamic solubility of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in a given solvent at a specific temperature.
Materials and Equipment:
-
3,6-Dichloro-4-(pyridin-4-YL)pyridazine (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Protocol:
-
Preparation: Add an excess amount of solid 3,6-Dichloro-4-(pyridin-4-YL)pyridazine to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in the temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that the system reaches equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Case Study: Solubility of 4-Amino-3,6-dichloropyridazine
A study on the solubility of 4-amino-3,6-dichloropyridazine in seven organic solvents provides an excellent proxy for understanding the potential behavior of our target compound.[4] The data from this study is summarized below.
| Solvent | Temperature (K) | Solubility (Mole Fraction, x10^3) |
| Methanol | 278.15 | 1.83 |
| 333.15 | 10.45 | |
| Ethanol | 278.15 | 1.01 |
| 333.15 | 6.23 | |
| Dichloromethane | 278.15 | 0.87 |
| 333.15 | 4.89 | |
| Acetone | 278.15 | 2.15 |
| 333.15 | 11.98 | |
| Ethyl Acetate | 278.15 | 1.27 |
| 333.15 | 7.12 | |
| 1,4-Dioxane | 278.15 | 1.98 |
| 333.15 | 10.97 | |
| Tetrahydrofuran | 278.15 | 2.43 |
| 333.15 | 13.21 |
Key Observations from the Case Study:
-
Effect of Temperature: In all solvents tested, the solubility of 4-amino-3,6-dichloropyridazine increases with increasing temperature. This is a common trend for the dissolution of solid solutes.
-
Effect of Solvent: The solubility is highest in tetrahydrofuran and acetone, both of which are polar aprotic solvents. The solubility is lowest in dichloromethane and ethanol. The amino group's ability to hydrogen bond likely contributes to its solubility in protic solvents like methanol and ethanol.
Implications for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine:
Based on this data, it is reasonable to hypothesize that our target compound will also exhibit good solubility in polar aprotic solvents like THF and acetone. Its solubility in alcohols may be lower due to the absence of an amino group for hydrogen bonding. Chlorinated solvents like dichloromethane are also expected to be effective.
Data Interpretation and Best Practices
When presenting solubility data, it is crucial to be clear and comprehensive. The following should always be reported:
-
The precise chemical identity of the solute and solvent.
-
The temperature at which the measurement was taken.
-
The units of solubility (e.g., mg/mL, mol/L, mole fraction).
-
The experimental method used.
-
The number of replicates and a measure of experimental uncertainty (e.g., standard deviation).
Conclusion
While direct, quantitative solubility data for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is not yet widely available, a systematic approach based on the analysis of its physicochemical properties and comparison with structurally related compounds can provide valuable predictive insights. This guide has outlined a robust framework for both predicting and experimentally determining the solubility of this promising compound. The provided protocols and case study data serve as a practical starting point for researchers in drug discovery and materials science, enabling them to make informed decisions in their synthetic, formulation, and application-oriented endeavors.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14024162, 3,6-Dichloro-4-isopropylpyridazine. Retrieved from [Link]
- Zhang, L., et al. (2018). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K.
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. 3,6-Dichloropyridazine | 141-30-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 202931-70-2|3,6-Dichloro-4-(pyridin-4-yl)pyridazine|BLD Pharm [bldpharm.com]
- 6. 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,6-dichloro-4-isopropylpyridazine | 107228-51-3 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine: An Application Note and Detailed Protocol
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 3,6-dichloro-4-(pyridin-4-yl)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is achieved through a two-step process commencing with the chlorination of a pyridazine precursor followed by a regioselective Suzuki-Miyaura cross-coupling reaction. This document outlines the step-by-step experimental procedures, explains the underlying chemical principles, and offers insights into the critical parameters that ensure a successful and reproducible synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction
Pyridazine scaffolds are integral components in a multitude of biologically active molecules and approved pharmaceutical agents.[1][2][3] Their unique electronic properties and ability to participate in various biological interactions make them a privileged structure in medicinal chemistry.[3] Specifically, 3,6-disubstituted pyridazines have demonstrated potential as anticancer agents, targeting cyclin-dependent kinases.[4] The title compound, 3,6-dichloro-4-(pyridin-4-yl)pyridazine, serves as a valuable intermediate for the synthesis of more complex molecules, allowing for further functionalization at the remaining chloro-position.[5] The synthetic route described herein is robust and scalable, providing a reliable method for accessing this important building block.
Overall Synthetic Scheme
The synthesis of 3,6-dichloro-4-(pyridin-4-yl)pyridazine is accomplished in two primary stages:
-
Synthesis of 3,6-Dichloropyridazine: The precursor, 3,6-dichloropyridazine, is synthesized from pyridazine-3,6-diol (the tautomeric form of maleic hydrazide) via a chlorination reaction using phosphorus oxychloride (POCl₃).[6][7]
-
Suzuki-Miyaura Cross-Coupling: The target compound is then synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3,6-dichloropyridazine and pyridine-4-boronic acid.[8][9]
Experimental Protocols
Part 1: Synthesis of 3,6-Dichloropyridazine
This protocol details the chlorination of pyridazine-3,6-diol to yield 3,6-dichloropyridazine.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyridazine-3,6-diol | C₄H₄N₂O₂ | 112.09 | 125 g | 1.115 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 520 mL | 5.576 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 2 L round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (125 g, 1.115 mol).
-
Under a nitrogen atmosphere, carefully add phosphorus oxychloride (520 mL, 5.576 mol) to the flask at room temperature.
-
Heat the reaction mixture to 80 °C and maintain this temperature overnight with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess phosphorus oxychloride under high vacuum at 55-60 °C to obtain a thick residue.
-
Carefully dilute the residue with ethyl acetate (1 L).
-
Slowly and cautiously quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8. Caution: This quenching process is highly exothermic and will release gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with water (1 L) and then with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dry the resulting solid under vacuum at 50 °C to yield 3,6-dichloropyridazine as a white to off-white solid.[6][10]
Expected Yield: Approximately 151 g (85%).
Part 2: Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine via Suzuki-Miyaura Coupling
This protocol describes the regioselective synthesis of the title compound using a palladium-catalyzed cross-coupling reaction.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 1.0 g | 6.71 mmol |
| Pyridine-4-boronic acid | C₅H₆BNO₂ | 122.92 | 0.91 g | 7.38 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.39 g | 0.34 mmol |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.78 g | 20.13 mmol |
| Toluene | C₇H₈ | 92.14 | 29 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 7 mL | - |
| Water | H₂O | 18.02 | 7 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a reaction vial, dissolve 3,6-dichloropyridazine (1.0 g, 6.71 mmol) in a mixture of toluene (29 mL), ethanol (7 mL), and water (7 mL).
-
Degas the solution for five minutes by bubbling argon through it.
-
To the degassed solution, add pyridine-4-boronic acid (0.91 g, 7.38 mmol), tetrakis(triphenylphosphine)palladium(0) (0.39 g, 0.34 mmol), and potassium carbonate (2.78 g, 20.13 mmol).
-
Seal the reaction vial and heat the mixture at 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain 3,6-dichloro-4-(pyridin-4-yl)pyridazine.
Reaction Mechanism and Scientific Rationale
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction with broad applicability in organic synthesis. The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of 3,6-dichloropyridazine to form a Pd(II) complex. The regioselectivity of this addition is influenced by the electronic properties of the pyridazine ring.
-
Transmetalation: The boronic acid, activated by the base (potassium carbonate), undergoes transmetalation with the Pd(II) complex, transferring the pyridinyl group to the palladium center.
-
Reductive Elimination: The desired product, 3,6-dichloro-4-(pyridin-4-yl)pyridazine, is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.
The choice of a phosphine ligand, in this case, triphenylphosphine from the tetrakis(triphenylphosphine)palladium(0) complex, is crucial for stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle.[11][12][13] The solvent system of toluene, ethanol, and water provides a suitable medium for dissolving both the organic and inorganic reagents.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of 3,6-dichloro-4-(pyridin-4-yl)pyridazine. By following the outlined procedures and understanding the underlying chemical principles, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The use of a robust Suzuki-Miyaura coupling ensures good yields and high purity of the final product, paving the way for the development of novel pyridazine-based compounds with potential therapeutic applications.
References
- Vertex AI Search. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. American Chemical Society.
- Guidechem. What is 3,6-Dichloropyridazine and its Applications in Organic Synthesis and Medicinal Chemistry?
- PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines.
- ACS Publications. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry.
- RSC Publishing. (2024).
- Biosynth. 3,6-Dichloropyridazine | 141-30-0 | FD10668.
- ResearchGate. (2025). Chemical Studies on 3,6-Dichloropyridazine (Part 2).
- Mohamed Abdel-Megid. (2007). A New Route for the Synthesis of Substituted Pyridazines.
- Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
- ChemicalBook. 3,6-Dichloropyridazine synthesis.
- Google Patents.
- MDPI. (2022).
- Sigma-Aldrich. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3.
- PMC - NIH. One-pot Double Suzuki Couplings of Dichloropyrimidines.
- ChemicalBook. (2025). 3,6-Dichloropyridazine | 141-30-0.
- PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine.
- PMC - NIH.
- ChemicalBook. 3-Chloro-6-pyridin-4-yl-pyridazine synthesis.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
- Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- BLDpharm. 202931-70-2|3,6-Dichloro-4-(pyridin-4-yl)pyridazine.
- Chemsrc. (2025). 3,6-dichloro-4-piperidin-1-yl-pyridazine | CAS#:41773-30-2.
- PubChem. (2025). 3,6-Dichloro-4-(3-methyl-4-pyridinyl)pyridazine | C10H7Cl2N3.
- PharmaBlock. The Role of Heterocyclic Compounds in Drug Discovery: Focus on Pyridazines.
- PharmaBlock. Pyridazines in Drug Discovery.
- PubMed. (2020).
- Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
Sources
- 1. nbinno.com [nbinno.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 8. 3-Chloro-6-pyridin-4-yl-pyridazine synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Page loading... [guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3,6-Dichloro-4-(pyridin-4-yl)pyridazine as a Chemical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine core is a privileged heterocyclic motif in modern medicinal chemistry, recognized for its unique physicochemical properties that facilitate potent and selective interactions with a range of biological targets.[1] Its inherent polarity, hydrogen bonding capabilities, and π-stacking potential make it a valuable scaffold in drug design. The strategic disubstitution of the pyridazine ring, particularly with reactive handles like chlorine atoms, provides a versatile platform for the synthesis of complex molecular architectures.
This document provides detailed application notes and protocols for 3,6-Dichloro-4-(pyridin-4-yl)pyridazine (CAS No. 202931-70-2) , a key chemical intermediate for the synthesis of novel therapeutics, particularly in the area of kinase inhibitors.[2][3] The presence of two distinct chlorine atoms at the C3 and C6 positions, activated by the adjacent nitrogen atoms, allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. The pyridin-4-yl substituent at the C4 position introduces an additional vector for modifying solubility, directing molecular interactions, and fine-tuning the electronic properties of the core scaffold.
Physicochemical Properties and Safety Information
A summary of the key properties of 3,6-Dichloro-4-(pyridin-4-yl)pyridazine is presented below.
| Property | Value | Source |
| CAS Number | 202931-70-2 | [4][5] |
| Molecular Formula | C₉H₅Cl₂N₃ | [4] |
| Molecular Weight | 226.06 g/mol | [4] |
| SMILES | ClC1=NN=C(Cl)C(C2=CC=NC=C2)=C1 | [4] |
| Appearance | Expected to be a solid | Inferred from related compounds |
2.1 Safety and Handling
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Synthesis Protocol: A Plausible Approach via Suzuki-Miyaura Coupling
While a specific literature preparation for 3,6-dichloro-4-(pyridin-4-yl)pyridazine is not widely documented, a robust and logical synthetic route can be designed based on established palladium-catalyzed cross-coupling methodologies. The Suzuki-Miyaura coupling of a dihalopyridazine with a pyridineboronic acid is a well-precedented transformation for the synthesis of pyridinyl-substituted pyridazines.[6][7][8]
3.1 Reaction Principle
The proposed synthesis involves a selective Suzuki-Miyaura cross-coupling reaction between 3,4,6-trichloropyridazine and pyridine-4-boronic acid. The regioselectivity of this reaction is directed by the differential reactivity of the chlorine atoms on the pyridazine ring. The C4 position is generally more activated towards oxidative addition by palladium(0) compared to the C3 and C6 positions.
Caption: Proposed synthesis of the target intermediate.
3.2 Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,6-trichloropyridazine (1.0 eq.), pyridine-4-boronic acid (1.1 eq.), and sodium carbonate (2.5 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). Add a degassed solvent system, for example, a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3,6-dichloro-4-(pyridin-4-yl)pyridazine.
-
Application in Chemical Synthesis: A Versatile Intermediate
3,6-Dichloro-4-(pyridin-4-yl)pyridazine is a valuable intermediate due to the differential reactivity of its two chlorine atoms. The C6-Cl bond is generally more susceptible to nucleophilic aromatic substitution (SNAᵣ) than the C3-Cl bond, allowing for selective and sequential diversification.[9]
4.1 Selective Nucleophilic Aromatic Substitution (SNAᵣ)
The electron-deficient nature of the pyridazine ring facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens.[10][11][12] This allows for the selective displacement of the C6-chloro substituent with a variety of nucleophiles.
Sources
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 202931-70-2|3,6-Dichloro-4-(pyridin-4-yl)pyridazine| Ambeed [ambeed.com]
- 5. CAS Index | Ambeed [ambeed.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Leveraging 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in Modern Drug Discovery
Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry
The landscape of modern drug discovery is continually evolving, with an increasing emphasis on the development of targeted therapies that offer enhanced efficacy and reduced side effects. Within the vast arsenal of heterocyclic chemistry, the pyridazine nucleus stands out as a "privileged scaffold."[1] This six-membered aromatic ring, containing two adjacent nitrogen atoms, possesses unique physicochemical properties, including a significant dipole moment and robust hydrogen-bonding capabilities, which are instrumental in molecular recognition and drug-target interactions.[1]
Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding applications as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[2][3] Their versatility has led to the development of several clinically approved drugs, underscoring the therapeutic potential of this heterocyclic core.[1] This document provides a detailed guide for researchers and drug development professionals on the potential applications and experimental evaluation of a specific, yet promising, derivative: 3,6-Dichloro-4-(pyridin-4-YL)pyridazine . While direct literature on this exact molecule is emerging, its structural motifs suggest a strong potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.
Hypothesized Therapeutic Potential: A Kinase Inhibitor Scaffold
The chemical architecture of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, featuring a dichlorinated pyridazine core coupled with a pyridine ring, is reminiscent of numerous small molecules designed to target the ATP-binding pocket of protein kinases.[4] The two chlorine atoms offer reactive sites for synthetic modification, allowing for the exploration of structure-activity relationships (SAR), a cornerstone of medicinal chemistry.[5][6]
Based on extensive studies of analogous 3,6-disubstituted pyridazines, we can hypothesize that this compound may exhibit inhibitory activity against key kinases implicated in cancer progression, such as:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[7][8] Pyridazine-based compounds have been successfully designed as potent VEGFR-2 inhibitors.[7][8][9]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle. Dysregulation of CDK2 activity is a common feature of many cancers, making it an attractive target for therapeutic intervention.[10][11] Several 3,6-disubstituted pyridazine derivatives have been identified as potent CDK2 inhibitors.[10][11]
The following sections will provide detailed protocols for the initial in vitro evaluation of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine to explore its potential as a kinase inhibitor and an anti-proliferative agent.
Visualizing the Strategy: Conceptual Workflows
To effectively plan the experimental evaluation of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, it is helpful to visualize the underlying biological rationale and the screening process.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Caption: General experimental workflow for compound evaluation.
Quantitative Context: Activity of Analogous Pyridazine Derivatives
To provide a benchmark for experimental results, the following table summarizes the reported inhibitory activities of structurally related pyridazine compounds against relevant kinase targets.
| Compound Class | Target Kinase | Reported IC50 Values | Reference |
| 3,6-Disubstituted Pyridazines | CDK2 | 20.1 nM - 151 nM | [10][11] |
| Pyridazine Derivatives | VEGFR-2 | 60.7 nM - 1.8 µM | [7][8] |
| Pyridazinone Derivatives | VEGFR-2 | 92.2% inhibition at 10 µM | [12] |
| Pyridine-Urea Derivatives | VEGFR-2 | 3.93 µM - 5.0 µM | [13] |
Experimental Protocols
The following protocols are foundational for the initial assessment of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine. They are designed to be adaptable to specific laboratory capabilities and target kinases.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)
This protocol provides a general framework for measuring the ability of a test compound to inhibit the activity of a purified kinase enzyme. It is based on the principle that as the kinase transfers phosphate from ATP to its substrate, the amount of ATP in the reaction mixture decreases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine against a target kinase (e.g., VEGFR-2, CDK2).
Materials:
-
Purified recombinant human kinase (e.g., VEGFR-2, CDK2/cyclin A2).
-
Kinase-specific substrate (peptide or protein).
-
Adenosine-5'-triphosphate (ATP).
-
3,6-Dichloro-4-(pyridin-4-YL)pyridazine, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Positive control inhibitor (e.g., Sorafenib for VEGFR-2, Roscovitine for CDK2).
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT, and a surfactant).
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
White, opaque 96-well or 384-well plates.
-
Multichannel pipettes.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM stock solution of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in 100% DMSO.
-
Further dilute these intermediate concentrations into the kinase assay buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Reaction Setup:
-
Add the kinase assay buffer to all wells of the plate.
-
Add the diluted test compound or control (positive control inhibitor or 1% DMSO as a vehicle control) to the appropriate wells.
-
Add the kinase enzyme to all wells except for the "no enzyme" control.
-
Add the kinase-specific substrate to all wells.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to interact with the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add ATP to all wells to initiate the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP according to the manufacturer's instructions for the luminescent kinase assay kit. This typically involves adding a reagent that lyses the cells (if cell-based) and another that generates a luminescent signal proportional to the ATP concentration.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a widely used method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine on one or more cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
3,6-Dichloro-4-(pyridin-4-YL)pyridazine, dissolved in 100% DMSO.
-
Positive control (e.g., Doxorubicin).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well clear flat-bottom plates.
-
Hemocytometer or automated cell counter.
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine and the positive control in complete medium from the DMSO stock. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control (medium with DMSO).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control cells.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration.
-
Use non-linear regression analysis to determine the GI50 value.
-
Conclusion and Future Directions
3,6-Dichloro-4-(pyridin-4-YL)pyridazine represents a promising starting point for a drug discovery program, particularly in the realm of kinase inhibition. The protocols outlined in this document provide a robust framework for its initial in vitro characterization. Positive results from these assays would warrant further investigation, including:
-
Broad Kinase Profiling: Screening against a panel of kinases to determine selectivity.
-
Mechanism of Action Studies: Investigating downstream signaling effects and cell cycle analysis.[10]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.[5][6]
-
In Vivo Efficacy Studies: Evaluating the compound in animal models of cancer.
By systematically applying these methodologies, researchers can effectively unlock the therapeutic potential of the pyridazine scaffold and contribute to the development of next-generation targeted therapies.
References
-
Abdel-Maksoud, M. S., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1573-1589. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. PubMed. Available from: [Link]
-
Cui, J., et al. (2021). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. PubMed. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Structures of VEGFR-2 inhibitors approved for clinical use. ResearchGate. Available from: [Link]
-
Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. ResearchGate. Available from: [Link]
-
Gholam-Hossein, G., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of the synthesized pyridazine derivatives. ResearchGate. Available from: [Link]
-
Melkior, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. Available from: [Link]
-
Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Taylor & Francis Online. Available from: [Link]
-
Meanwell, N. A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available from: [Link]
-
Royal Society of Chemistry. (2023). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Publishing. Available from: [Link]
-
ResearchGate. (n.d.). Structures of VEGFR-2 inhibitors approved for clinical use. ResearchGate. Available from: [Link]
-
Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. Available from: [Link]
-
El-Sayed, M. A.-A., et al. (2020). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. Available from: [Link]
-
Gomaa, A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available from: [Link]
-
Aziz, M. A., et al. (2024). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI. Available from: [Link]
-
Allam, H. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available from: [Link]
-
Al-Salahi, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available from: [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | MDPI [mdpi.com]
Application Notes and Protocols: 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in Medicinal Chemistry
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its distinct electronic properties, including a significant dipole moment and the capacity of its nitrogen atoms to act as hydrogen bond acceptors, render it a highly versatile scaffold for designing potent and selective therapeutic agents.[2][3] Pyridazine and its derivatives are integral components of numerous compounds with a wide array of pharmacological activities, particularly in oncology as kinase inhibitors.[4][5][6][7]
This guide focuses on 3,6-Dichloro-4-(pyridin-4-YL)pyridazine , a specific derivative positioned as a valuable tool for researchers in drug discovery. Its structural framework suggests a strong potential for inhibiting protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer. We will explore its application primarily as an inhibitor of the c-Met receptor tyrosine kinase, a well-validated oncological target. These notes provide the scientific context, rationale, and detailed protocols for its characterization.
Section 1: The c-Met Signaling Pathway – A Key Oncogenic Driver
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes the c-Met receptor, a tyrosine kinase that plays a pivotal role in cell proliferation, survival, motility, and morphogenesis.[8][9] Its only known ligand is Hepatocyte Growth Factor (HGF).[8] In normal physiology, the HGF/c-Met axis is tightly regulated. However, in many human cancers, deregulated c-Met signaling—caused by gene amplification, activating mutations, or protein overexpression—is a key driver of tumor growth, invasion, and metastasis, often correlating with a poor patient prognosis.[10][11][12]
Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain. This activation initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/Akt pathways, which promote the malignant phenotype.[9][11] Consequently, the development of small molecule inhibitors that block the c-Met kinase activity is a major focus of anticancer therapy.[11][13]
Section 2: Plausible Synthetic Strategy
The synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine can be efficiently achieved from the commercially available starting material, 3,6-dichloropyridazine. A standard and highly effective method for forming the carbon-carbon bond between the pyridazine and pyridine rings is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.
Proposed Two-Step Synthesis:
-
Preparation of the Precursor: The synthesis starts with 3,6-dichloropyridazine, which can be prepared from maleic anhydride and hydrazine, followed by chlorination using a reagent like phosphorus oxychloride.[14][15]
-
Suzuki Coupling: 3,6-Dichloropyridazine is then coupled with pyridine-4-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water). This reaction selectively forms the desired product.[16]
Section 3: Application Notes - A Tiered Approach to Inhibitor Characterization
To thoroughly evaluate 3,6-Dichloro-4-(pyridin-4-YL)pyridazine as a c-Met inhibitor, a multi-tiered experimental approach is essential. This strategy progresses from direct enzyme inhibition to cellular activity and functional outcomes, providing a comprehensive understanding of the compound's potency, selectivity, and mechanism of action.
Tier 1: Biochemical Potency
The initial step is to determine the compound's direct inhibitory effect on the isolated c-Met kinase enzyme. This biochemical assay provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Tier 2: Cellular Target Engagement
Following biochemical validation, it is crucial to confirm that the compound can enter cells and inhibit c-Met phosphorylation in a biological context. This is a critical step, as poor membrane permeability or efflux by cellular transporters can prevent an otherwise potent compound from being effective.
Tier 3: Phenotypic Consequences
The final tier assesses the functional impact of c-Met inhibition on cancer cells. This includes measuring effects on cell proliferation, survival (apoptosis), and migration. A strong correlation between target engagement (Tier 2) and phenotypic outcomes (Tier 3) provides compelling evidence that the compound's biological activity is mediated through its intended target.
Table 1: Comparative Potency of Selected c-Met Kinase Inhibitors
| Inhibitor | Assay Type | Target | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Capmatinib (INC280) | Biochemical | c-Met | 0.13 nM | [17][18] |
| PHA-665752 | Biochemical | c-Met | 9 nM | [18][19] |
| SGX-523 | Biochemical | c-Met | 4 nM | [18] |
| Foretinib | Biochemical | c-Met | 0.4 nM | [18] |
| SU11274 | Biochemical | c-Met | 10 nM | [8][18] |
| Crizotinib | Cell-based | c-Met | 11 nM |[18] |
This table provides context for the potency range of established c-Met inhibitors. The performance of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine should be evaluated against these benchmarks.
Section 4: Experimental Protocols
The following protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Protocol 4.1: Biochemical c-Met Kinase Inhibition Assay (Non-Isotopic ELISA)
This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by recombinant c-Met kinase.[17][20]
Methodology:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and incubate overnight at 4°C. Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in a kinase reaction buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.
-
Kinase Reaction: Add the diluted compound, recombinant human c-Met catalytic domain, and ATP (at a concentration near the Km, typically 10-50 µM) to the wells.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for substrate phosphorylation.
-
Detection:
-
Wash the plate to remove reactants.
-
Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a TMB substrate solution and allow the color to develop. Stop the reaction with 1M H₂SO₄.
-
-
Data Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: Cell-Based c-Met Phosphorylation Assay (Western Blot)
This protocol assesses the compound's ability to inhibit constitutive or HGF-induced c-Met autophosphorylation in a relevant cancer cell line.[10][11]
Methodology:
-
Cell Culture: Plate a c-Met-driven cancer cell line (e.g., MKN-45, which has MET amplification, or HT29) in 6-well plates and allow them to adhere overnight.[11]
-
Treatment:
-
For cells with ligand-independent, constitutive c-Met activation (like MKN-45), replace the medium with fresh medium containing the test compound at various concentrations and incubate for 2-4 hours.[11]
-
For ligand-dependent models (e.g., MDA-MB-231), serum-starve the cells for 18-24 hours, then pre-treat with the compound for 2 hours before stimulating with HGF (e.g., 50 ng/mL) for 15 minutes.[11]
-
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Probe with a primary antibody against phosphorylated c-Met (e.g., p-Met Tyr1234/1235).
-
Strip and re-probe the membrane for total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal loading and to assess total protein levels.
-
-
Analysis: Image the blot using a chemiluminescence detection system. Quantify the band intensities and normalize the p-Met signal to the total Met signal.
Protocol 4.3: Cellular Proliferation Assay (MTS/MTT)
This assay determines the effect of the compound on the viability and proliferation of cancer cells over a longer duration (e.g., 72 hours).[4]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Dosing: Add serial dilutions of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Viability Measurement: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percent cell viability. Plot the percent viability against the log[concentration] to determine the GI₅₀ (concentration for 50% growth inhibition).
Section 5: Data Interpretation and Next Steps
A successful outcome from these protocols would show 3,6-Dichloro-4-(pyridin-4-YL)pyridazine exhibiting a potent biochemical IC₅₀, followed by dose-dependent inhibition of c-Met phosphorylation in cells at similar concentrations. This should, in turn, translate to a potent reduction in cell proliferation, confirming an on-target mechanism of action.
Discrepancies between biochemical and cellular potency can arise. For instance, high biochemical but low cellular potency may suggest issues with cell permeability or compound stability. Such results guide further chemical optimization of the scaffold. Successful characterization of this compound provides a strong foundation for more advanced studies, including kinase selectivity profiling, in vivo pharmacokinetic analysis, and xenograft tumor model evaluation.
References
-
Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. Available at: [Link]
-
Human c-MET/HGFR Reporter Assay Kit. Indigo Biosciences. Available at: [Link]
-
Met Kinase Inhibitor Screening Assay Kit (DEIABL535). Creative Diagnostics. Available at: [Link]
-
ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. AACR Journals. Available at: [Link]
-
Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem.com. Available at: [Link]
-
Mechanism of kinase inhibition. In vitro kinase assays for Met (A) and... ResearchGate. Available at: [Link]
- Method for synthetizing 3,6-dichloropyridazine. Google Patents.
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]
-
An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com. Available at: [Link]
-
Have clinical trials properly assessed c-Met inhibitors? PMC - NIH. Available at: [Link]
- Preparation method of 3, 6-dichloropyridazine. Google Patents.
-
Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752. PNAS. Available at: [Link]
-
Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed. Available at: [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. Available at: [Link]
-
Targeting Human Central Nervous System Protein Kinases: An Isoform Selective p38αMAPK Inhibitor That Attenuates Disease Progression in Alzheimer's Disease Mouse Models. PubMed Central. Available at: [Link]
-
Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor 1-{6-[6-(4-Fluorophenyl)-[8][10][20]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844). PubMed. Available at: [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. Available at: [Link]
-
chemical studies on 3,6-dichloropyridazine. Journal of American Science. Available at: [Link]
-
Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PMC - NIH. Available at: [Link]
-
Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a[8][10][20]triazolo[4,3-b]pyridazine scaffold. PubMed. Available at: [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]
-
A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations. PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. jocpr.com [jocpr.com]
- 7. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Have clinical trials properly assessed c-Met inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 15. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 16. 3-Chloro-6-pyridin-4-yl-pyridazine synthesis - chemicalbook [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. pnas.org [pnas.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Application Notes & Protocols: Synthesis of Potent Kinase Inhibitors from the 3,6-Dichloro-4-(pyridin-4-yl)pyridazine Scaffold
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This guide provides an in-depth exploration of 3,6-dichloro-4-(pyridin-4-yl)pyridazine, a highly versatile and privileged scaffold for the synthesis of potent kinase inhibitors. We will dissect the chemical reactivity of this building block and provide detailed, field-proven protocols for its derivatization through key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A specific case study on the synthesis of a p38α MAPK inhibitor will illustrate the practical application of these methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their kinase inhibitor discovery programs.
Introduction: The Pyridazine Core in Kinase Inhibition
The pyridazine nucleus is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor design.[1][2] Its value stems from the ability of the nitrogen atoms to act as hydrogen bond acceptors, mimicking the adenine region of ATP and forming crucial interactions with the "hinge" region of the kinase ATP-binding pocket.[3] The 3,6-dichloro-4-(pyridin-4-yl)pyridazine scaffold offers three points of diversification. The two chlorine atoms at the C3 and C6 positions are susceptible to displacement, providing strategic vectors for introducing substituents that can target specific regions of the kinase active site, thereby modulating potency and selectivity.
The pyridin-4-yl group at the C4 position often serves as a key anchoring element, projecting into solvent-exposed regions or forming additional interactions that enhance binding affinity. The inherent reactivity and modular nature of this scaffold make it an ideal starting point for constructing combinatorial libraries and performing structure-activity relationship (SAR) studies.
The Chemistry of the 3,6-Dichloro-4-(pyridin-4-yl)pyridazine Scaffold
The synthetic utility of 3,6-dichloro-4-(pyridin-4-yl)pyridazine is governed by the distinct reactivity of its two chlorine atoms. The pyridazine ring is electron-deficient, which activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr).
The chlorine at the C6 position is generally more reactive towards nucleophiles than the chlorine at the C3 position. This regioselectivity is attributed to the electronic influence of the ring nitrogens and the C4 pyridyl substituent, which stabilize the Meisenheimer complex intermediate more effectively when nucleophilic attack occurs at C6. This differential reactivity allows for sequential, controlled functionalization of the scaffold.
Caption: Core scaffold and key functional points.
Key Synthetic Transformations & Protocols
The construction of diverse kinase inhibitor libraries from the 3,6-dichloro-4-(pyridin-4-yl)pyridazine core relies on a set of robust and high-yielding chemical reactions. The following protocols represent foundational methods for the selective functionalization of this scaffold.
Protocol: Selective C6-Amination via SNAr
Direct nucleophilic substitution with amines is the most straightforward method for installing a key pharmacophoric group at the more reactive C6 position. This reaction typically proceeds under thermal conditions, often with a base to scavenge the HCl byproduct.
Expertise & Experience: The choice of solvent is critical. A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or a protic solvent like n-butanol is often used to ensure the reaction reaches completion. The addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) prevents the formation of amine hydrochlorides, which would reduce the concentration of the active nucleophile.
Protocol 2.1: Synthesis of 6-amino-3-chloro-4-(pyridin-4-yl)pyridazine derivative
-
Setup: To a sealable reaction vessel, add 3,6-dichloro-4-(pyridin-4-yl)pyridazine (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvent: Add n-butanol or DMF to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. If a precipitate has formed, filter and wash with a cold solvent like diethyl ether. If no precipitate forms, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol: C6/C3-Arylation via Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is an indispensable tool for creating C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[3][4] This reaction is essential for exploring SAR in regions of the kinase binding site that favor larger, aromatic substituents.
Expertise & Experience: The choice of catalyst, base, and solvent system is paramount for success. For electron-deficient substrates like dichloropyridazines, a catalyst system like Pd(PPh₃)₄ or PdCl₂(dppf) is often effective. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required. Degassing the solvent is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.
Protocol 2.2: Synthesis of 6-aryl-3-chloro-4-(pyridin-4-yl)pyridazine
-
Setup: To a flame-dried Schlenk flask, add 3,6-dichloro-4-(pyridin-4-yl)pyridazine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Catalyst: Add Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, (0.05 eq) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), via syringe to achieve a substrate concentration of 0.1 M.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor by LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol: C6/C3-Amination via Buchwald-Hartwig Cross-Coupling
For less nucleophilic amines or when SNAr fails, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[5] This palladium-catalyzed reaction is highly versatile and tolerates a broad range of functional groups.
Expertise & Experience: This reaction is highly sensitive to air and moisture. Strict adherence to anhydrous and anaerobic conditions is essential. The choice of phosphine ligand is crucial for catalytic efficiency. Bulky, electron-rich ligands like XPhos or RuPhos are often superior. Sodium tert-butoxide (NaOtBu) is a common base, but its strong basicity can be incompatible with some functional groups.
Protocol 2.3: Synthesis of 6-amino-3-chloro-4-(pyridin-4-yl)pyridazine via Buchwald-Hartwig Amination
-
Setup: In a glovebox, add 3,6-dichloro-4-(pyridin-4-yl)pyridazine (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq) to an oven-dried reaction vial.
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane to the vial.
-
Reaction: Seal the vial and heat to 100-110 °C.
-
Monitoring: Monitor by LC-MS. Reactions are often complete in 2-8 hours.
-
Work-up: Cool to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Caption: General synthetic workflow for library generation.
Case Study: Synthesis of a p38α MAPK Inhibitor Scaffold
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress and inflammation.[6] Inhibitors of p38α have therapeutic potential for treating inflammatory diseases and neurological disorders.[7][8] Many potent p38 inhibitors are based on a trisubstituted pyridazine core.[6]
Caption: Simplified p38 MAPK signaling pathway.
Here, we outline a synthetic route to a scaffold resembling known p38α inhibitors, starting from 3,6-dichloro-4-(pyridin-4-yl)pyridazine. The strategy involves a selective SNAr at C6 followed by a Suzuki coupling at C3.
Synthetic Scheme:
-
Step 1: SNAr with Methylpiperazine. React 3,6-dichloro-4-(pyridin-4-yl)pyridazine with N-methylpiperazine to install a basic, solubilizing group often found in brain-penetrant kinase inhibitors.[8]
-
Step 2: Suzuki Coupling with 2-Naphthylboronic Acid. Couple the resulting intermediate with 2-naphthylboronic acid to introduce a large aromatic group that can occupy the hydrophobic pocket of the p38 active site.
Protocol 3.1: Synthesis of 6-(4-methylpiperazin-1-yl)-3-chloro-4-(pyridin-4-yl)pyridazine
-
This synthesis follows Protocol 2.1 .
-
Reagents: 3,6-dichloro-4-(pyridin-4-yl)pyridazine (1.0 eq), N-methylpiperazine (1.5 eq), DIPEA (2.0 eq), n-butanol.
-
Conditions: 110 °C for 12 hours.
-
Expected Outcome: A crystalline solid after purification.
Protocol 3.2: Synthesis of 6-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine
-
This synthesis follows Protocol 2.2 .
-
Reagents: 6-(4-methylpiperazin-1-yl)-3-chloro-4-(pyridin-4-yl)pyridazine (1.0 eq), 2-naphthylboronic acid (1.3 eq), K₂CO₃ (2.5 eq), Pd(PPh₃)₄ (0.05 eq).
-
Solvent: 4:1 Dioxane/Water (degassed).
-
Conditions: 100 °C for 8 hours.
-
Expected Outcome: The final product, MW150, is a known potent p38α MAPK inhibitor.[8]
| Compound | Synthetic Step | Reagents | Yield (%) | Purity (HPLC) | Biological Activity (p38α) | Reference |
| Intermediate | Step 1: SNAr | N-methylpiperazine, DIPEA | ~75-85 | >95% | N/A | [8] |
| Final Product | Step 2: Suzuki | 2-Naphthylboronic acid, Pd(PPh₃)₄ | ~60-70 | >98% | Kᵢ = 100 nM | [8] |
Biological Evaluation and Characterization
Structural Characterization: All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard methods include:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95% for biological testing.
Biological Assays:
-
In Vitro Kinase Assay: The primary evaluation of a compound's potency is determined using an in vitro enzymatic assay. This typically involves incubating the recombinant kinase enzyme with the inhibitor at various concentrations, ATP (often radiolabeled ³²P-ATP or ³³P-ATP), and a substrate peptide. The inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Cell-Based Assays: To assess cellular potency and mechanism, compounds are tested in relevant cell lines. For a p38 inhibitor, this could involve treating cells with a pro-inflammatory stimulus like lipopolysaccharide (LPS) and measuring the inhibition of downstream events, such as the production of TNF-α, via an ELISA assay.[7]
Conclusion
The 3,6-dichloro-4-(pyridin-4-yl)pyridazine scaffold is a powerful and versatile starting point for the synthesis of novel kinase inhibitors. Its predictable regioselectivity and compatibility with robust synthetic methodologies like SNAr and palladium-catalyzed cross-coupling reactions enable the rapid generation of diverse chemical libraries. The protocols and strategies outlined in this guide provide a solid foundation for medicinal chemists to design and synthesize targeted inhibitors for a wide range of kinase families, accelerating the path of drug discovery and development.
References
- Guidechem. (n.d.). What is 3,6-Dichloropyridazine and its Applications in Organic Synthesis and Medicinal Chemistry?
-
Shaalan, M. M., Osman, E. E. A., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]
-
McIntyre, C. J., et al. (2002). Pyridazine Based Inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Natarajan, S. R., et al. (2006). p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- ZCPC. (2025). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates.
- Pharmaffiliates. (2026). Understanding 3,6-Dichloropyridazine: An Essential Pharmaceutical Intermediate.
- Dakenchem. (n.d.). The Role of Heterocyclic Compounds in Drug Discovery: Focus on Pyridazines.
-
Shaalan, M. M., Osman, E. E. A., et al. (2022). Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway: Scaffold hopping and hybridization-based design, synthesis, molecular modeling, in vitro and in vivo anticancer evaluation. BUE Scholar. Available at: [Link]
-
Shaalan, M. M., Osman, E. E. A., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]
-
Watterson, D. M., et al. (2013). Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase. ResearchGate. Available at: [Link]
-
Roy, S. M., et al. (2019). A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction. Journal of Medicinal Chemistry. Available at: [Link]
-
Abdel-Aziz, H. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances. Available at: [Link]
-
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. Available at: [Link]
-
Li, J., et al. (2019). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
-
Barillari, C., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Available at: [Link]
-
Haddad, N., et al. (2006). Practical Synthesis of a p38 MAP Kinase Inhibitor. The Journal of Organic Chemistry. Available at: [Link]
-
Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science. Available at: [Link]
-
Amici, R., et al. (2022). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Khan, I., et al. (2020). Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Arylpyridazines as Inhibitors of p38αMAPK [otavachemicals.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dichloropyridazines
Introduction: The Strategic Importance of the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry and materials science.[1] Its unique electronic properties, including a π-deficient nature, make it an excellent pharmacophore capable of engaging in various biological interactions.[2] Consequently, substituted pyridazines are integral components of numerous therapeutic agents, exhibiting a wide range of activities including anti-inflammatory (as COX-2 inhibitors), anticancer (as PARP-1 inhibitors), and antimicrobial properties.[2][3]
3,6-Dichloropyridazine is a versatile and commercially available starting material for accessing a diverse library of these valuable compounds. The two chlorine atoms are susceptible to displacement by a variety of nucleophiles through a process known as Nucleophilic Aromatic Substitution (SNAr). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and execution of SNAr reactions on dichloropyridazines, offering field-proven insights and robust, self-validating protocols.
The SNAr Mechanism on the Pyridazine Ring: An In-Depth Look
The inherent electron deficiency of the pyridazine ring, caused by the two electronegative nitrogen atoms, makes the carbon atoms highly electrophilic and thus susceptible to nucleophilic attack.[4] This is the foundational principle that enables the SNAr reaction. The reaction proceeds via a well-established two-step addition-elimination mechanism.[5][6]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This step disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing nature of the pyridazine nitrogens.
-
Elimination of the Leaving Group: In the second, typically rapid step, the aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.[7][8]
The overall process results in the net substitution of a chlorine atom with the incoming nucleophile. For 3,6-dichloropyridazine, the initial mono-substitution can occur at either the C3 or C6 position, as they are chemically equivalent. The introduction of the first nucleophile, however, will influence the reactivity and regioselectivity of a subsequent substitution reaction.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable for a range of nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Mono-Amination of 3,6-Dichloropyridazine
This protocol details the reaction with primary or secondary amines, a common transformation in the synthesis of biologically active molecules.
Expertise & Experience: The choice of base and solvent is critical. Potassium carbonate is a mild and effective base for this transformation, while a polar aprotic solvent like DMF or DMSO helps to solubilize the reagents and facilitate the reaction.[9][10] The reaction temperature is elevated to overcome the activation energy barrier for the formation of the Meisenheimer complex.
Materials:
-
3,6-Dichloropyridazine
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (optional, but recommended)
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3,6-dichloropyridazine (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the pyridazine). Add the amine (1.0-1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is a mixture of hexane and ethyl acetate. The disappearance of the starting material (3,6-dichloropyridazine) indicates reaction completion, typically within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water. This will precipitate the product and dissolve the inorganic salts.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether or hexane to remove non-polar impurities. Alternatively, if the product is not a solid, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography to yield the pure mono-aminated product.[11][12]
Protocol 2: Mono-Alkoxylation/Phenoxylation of 3,6-Dichloropyridazine
This protocol describes the synthesis of pyridazinyl ethers using alcohols or phenols as nucleophiles.
Expertise & Experience: This reaction requires the in-situ generation of a more potent alkoxide or phenoxide nucleophile using a strong base. Sodium hydride (NaH) or sodium tert-butoxide (t-BuOK) are commonly used. Anhydrous conditions are crucial as these bases react violently with water. The alcohol can often serve as both the nucleophile and the solvent.[11]
Materials:
-
3,6-Dichloropyridazine
-
Desired alcohol or phenol (can be used as solvent or 1.2-2.0 equivalents)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium tert-Butoxide (t-BuOK) (1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., THF, 1,4-Dioxane, or the reactant alcohol)
-
Standard glassware for anhydrous reactions under an inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add the alcohol/phenol (1.2-2.0 eq) and a suitable anhydrous solvent (e.g., THF). If using the alcohol as the solvent, add it in sufficient quantity.
-
Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Carefully add the strong base (e.g., NaH) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C or room temperature until gas evolution ceases, indicating the formation of the alkoxide/phenoxide.
-
Reagent Addition: Add a solution of 3,6-dichloropyridazine (1.0 eq) in the same anhydrous solvent to the freshly prepared nucleophile solution.
-
Reaction: Allow the reaction to warm to room temperature or heat to 60-80 °C, depending on the reactivity of the nucleophile.
-
Monitoring (Trustworthiness): Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired pyridazinyl ether.[11]
Data Presentation: Reaction Parameter Summary
The success of a nucleophilic substitution reaction on dichloropyridazine is highly dependent on the chosen conditions. The following table summarizes typical parameters for different classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary Amines | Aniline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 140 | 6 - 24 |
| Secondary Amines | Piperidine | K₂CO₃, Et₃N | DMF, Acetonitrile | 80 - 120 | 4 - 18 |
| Alcohols | Methanol | NaH, NaOMe | Methanol, THF | 25 - 65 | 1 - 5 |
| Phenols | 4-Methoxyphenol | K₂CO₃, NaH | DMF, Dioxane | 60 - 100 | 8 - 24 |
| Thiols | Thiophenol | t-BuOK, K₂CO₃ | THF, DMF | 0 - 60 | 2 - 12 |
This data is compiled from typical procedures and should be used as a starting point for optimization.[9][11][13]
Trustworthiness: Ensuring a Self-Validating System
To ensure the reliability and reproducibility of these protocols, a systematic approach to reaction monitoring and product characterization is essential.
-
Reaction Monitoring: As described in the protocols, frequent monitoring by TLC or LC-MS is crucial. This not only confirms the consumption of starting material but also helps to identify the formation of any side products (e.g., di-substituted products).
-
Product Isolation and Purification: Proper work-up and purification are key to obtaining a pure product. Column chromatography is a powerful tool for separating the desired mono-substituted product from any unreacted starting material and di-substituted byproducts.[12] Recrystallization is an excellent method for obtaining highly pure crystalline solids, and the sharpness of the melting point range can be an indicator of purity.[1]
-
Structural Characterization: The identity and purity of the final product must be unequivocally confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing the incorporation of the nucleophile and the remaining symmetry (or lack thereof) of the pyridazine ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., N-H stretch for amination, C-O stretch for etherification).[1]
-
By rigorously applying these analytical methods, the experimental outcome is validated, ensuring the trustworthiness of the results.
References
-
Semantic Scholar. The preparation of highly substituted pyridazines via a tethered imine-enamine (TIE) procedure. Available from: [Link]
-
ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. Available from: [Link]
-
Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Available from: [Link]
-
National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. Available from: [Link]
-
YouTube. SNAr reaction mechanism. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Wordpress. SNAr Reaction in Other Common Molecular Solvents. Available from: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]
-
Semantic Scholar. Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Available from: [Link]
-
Durham E-Theses. a sca old for the synthesis of highly functionalised heterocycles. Available from: [Link]
-
PubMed. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Available from: [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Cell-Based Assays Involving Pyridazine-Based Kinase Inhibitors
Introduction: The Pyridazine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery
The pyridazine heterocycle is a prominent pharmacophore in medicinal chemistry, recognized for its unique physicochemical properties that facilitate potent and selective interactions with a variety of biological targets.[1] Its inherent polarity, capacity for robust hydrogen bonding, and ability to engage in π-π stacking interactions make it an attractive scaffold for the design of kinase inhibitors.[2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activity of novel compounds based on the pyridazine scaffold, using 3,6-Dichloro-4-(pyridin-4-YL)pyridazine as a representative starting point for derivatization and biological screening. While this specific compound is likely a synthetic intermediate, its core structure is representative of a class of compounds with potential kinase inhibitory activity, particularly against receptor tyrosine kinases such as c-Met.[4]
The protocols detailed herein are designed to be a self-validating system, providing a logical workflow from initial cytotoxicity screening to target engagement confirmation. We will focus on the c-Met signaling pathway as a primary example, given the prevalence of pyridazine-based compounds as inhibitors of this therapeutically relevant target.[5][6]
The c-Met Signaling Pathway: A Key Target in Oncology
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular functions, including proliferation, motility, and morphogenesis.[5][7] However, aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is a significant driver of tumor growth, invasion, and metastasis in a wide range of human cancers.[8] This makes c-Met a highly attractive target for therapeutic intervention. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins that activate pathways such as the RAS/MAPK, PI3K/AKT, and STAT pathways, promoting cell survival and proliferation.[9]
Diagram of the c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway.
Experimental Workflow for Characterizing a Novel Pyridazine-Based Kinase Inhibitor
The following sections provide detailed protocols for a tiered approach to characterizing a novel compound derived from the 3,6-Dichloro-4-(pyridin-4-YL)pyridazine scaffold.
Diagram of the Experimental Workflow
Sources
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. c-MET [stage.abbviescience.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Safe Handling and Storage of Chlorinated Pyridazine Compounds
Abstract: Chlorinated pyridazines are a class of halogenated heterocyclic compounds pivotal in medicinal chemistry and drug development.[1] Their utility as versatile synthons stems from the reactive nature of the carbon-chlorine bond, which allows for facile nucleophilic substitution, a cornerstone of modern pharmaceutical synthesis.[2][3] However, the very reactivity that makes these compounds valuable also necessitates stringent handling and storage protocols. This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe management of chlorinated pyridazine compounds, grounding every recommendation in established safety principles and chemical logic to ensure a secure laboratory environment.
Section 1: The Chemist's Imperative: Hazard Identification and Risk Assessment
Before any container is opened, a thorough understanding of the potential hazards is paramount. This is not merely a procedural step but the foundation of a safe experimental culture.[4] Chlorinated pyridazines, as a class, present a multi-faceted risk profile that must be appreciated.
1.1 Inherent Chemical Hazards
Based on representative Safety Data Sheets (SDS), these compounds are frequently classified with the following hazards:
-
Dermal and Ocular Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[5][6]
-
Respiratory Irritation: May cause respiratory irritation (H335), particularly as fine powders or dusts.[5][6]
The pyridazine ring itself is a π-deficient heteroaromatic system, which influences its chemical behavior.[7] The presence of one or more electron-withdrawing chlorine atoms further activates the ring toward nucleophilic attack, making these compounds highly reactive with a variety of common laboratory reagents.[2]
Table 1: Representative Hazard Profile of Chlorinated Pyridazines
| Compound Example | CAS Number | GHS Pictograms | Common Hazard Statements |
|---|---|---|---|
| 3-Chloro-6-(1-piperazinyl)pyridazine | 56392-83-7 | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5] |
| 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine | Not Available | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6] |
1.2 The Causality Behind Reactivity Hazards
The primary reactivity hazard stems from the labile nature of the C-Cl bond. These compounds can react vigorously with:
-
Strong Bases (e.g., hydroxides, alkoxides): Can lead to substitution or elimination reactions, potentially generating heat.
-
Strong Oxidizing Agents: Reactions can be exothermic and unpredictable.[8]
-
Nucleophiles (e.g., amines, thiols, hydrazines): While often the desired reaction in a controlled setting, accidental mixing can lead to unintended product formation and potential thermal runaway.[2]
-
Moisture: Over long-term storage, moisture can lead to slow hydrolysis, forming hydrochloric acid (HCl). This not only degrades the target compound but can also corrode storage containers, leading to leaks.[9]
The following workflow illustrates the mandatory process of risk assessment before commencing work.
Caption: Risk Assessment and Control Workflow.
Section 2: Personal Protective Equipment (PPE) - The Last Line of Defense
PPE is not a substitute for robust engineering controls and safe work practices, but it is a critical barrier to exposure.[10] The choice of PPE must be deliberately matched to the scale and nature of the operation.[11][12]
2.1 Core Principles of PPE Selection
-
Material Compatibility: Standard nitrile gloves offer good protection for incidental contact, but for prolonged handling or situations with a high risk of splash, thicker neoprene or rubber gloves are recommended.[13] Always check the manufacturer's glove compatibility charts.
-
Complete Coverage: Exposed skin is a potential route of entry. A long-sleeved lab coat, closed-toe shoes, and long pants are mandatory.[4][14]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[15] When handling larger quantities or powders that can become airborne, a full-face shield worn over goggles provides superior protection.[16]
-
Respiratory Protection: For handling small quantities of non-volatile solids, a fume hood is sufficient. However, when weighing fine powders or if there's a risk of aerosol generation, a NIOSH-approved respirator may be necessary.[15][17]
Table 2: Recommended Personal Protective Equipment (PPE) Tiers
| Activity | Minimum PPE | Enhanced PPE (Recommended for larger quantities or high-risk operations) |
|---|---|---|
| Inventory & Inspection | Safety glasses, lab coat, nitrile gloves. | Chemical splash goggles, lab coat, nitrile gloves. |
| Weighing Solid Compound | Chemical splash goggles, lab coat, nitrile gloves. (Perform in a fume hood or ventilated enclosure). | Face shield over goggles, chemical-resistant apron over lab coat, double-gloving (nitrile), respiratory protection if dust is likely.[16] |
| Transferring Liquid/Solution | Chemical splash goggles, lab coat, nitrile gloves. (Perform in a fume hood). | Face shield over goggles, chemical-resistant apron, neoprene/rubber gloves over nitrile inner gloves.[13] |
| Cleaning Glassware | Chemical splash goggles, lab coat, heavy-duty nitrile or neoprene gloves. | Face shield over goggles, chemical-resistant apron, heavy-duty gloves. |
Section 3: Protocols for Safe Storage
Improper storage is a leading cause of laboratory accidents. The goal is to maintain the chemical's integrity while preventing accidental, hazardous reactions.[18]
3.1 Protocol: Initial Receipt and Storage
-
Inspect Container: Upon receipt, visually inspect the container for any signs of damage, leaks, or a compromised seal. Do not accept damaged containers.
-
Label Verification: Ensure the manufacturer's label is intact and legible.
-
Date the Container: Write the date of receipt and the date of first opening on the container. This is crucial for tracking the age of the chemical and managing potentially reactive materials.[19]
-
Log into Inventory: Enter the compound into the laboratory's chemical inventory system, noting its storage location.
-
Segregate Immediately: Do not store alphabetically. Store the compound based on its hazard class in a designated, well-ventilated area.[18]
3.2 Environmental Storage Conditions
-
Temperature: Store in a cool, dry location away from direct sunlight and heat sources.[8][17] Elevated temperatures can accelerate degradation.
-
Atmosphere: For highly reactive or moisture-sensitive chlorinated pyridazines, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis and oxidative degradation.[20]
-
Containers: Ensure containers are tightly sealed to prevent the ingress of moisture and the escape of vapors.[18] Use secondary containment trays to capture any potential leaks.
3.3 Chemical Incompatibility and Segregation
The fundamental principle of chemical storage is segregation. Accidental mixing is a primary risk that must be engineered out of the storage system.
Caption: Chemical Storage Segregation Logic.
Section 4: Protocols for Safe Handling
All manipulations involving chlorinated pyridazines should be performed within a certified laboratory chemical hood to minimize inhalation exposure.[13][21]
4.1 Protocol: Weighing and Transferring a Solid Compound
-
Prepare the Work Area: Ensure the chemical hood sash is at the appropriate working height. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, receiving flask) within the hood.
-
Don PPE: Wear the appropriate PPE as outlined in Table 2.
-
Tare Balance: If using an analytical balance inside the hood, ensure it is level and tared.
-
Transfer Compound: Open the stock bottle inside the hood. Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid generating dust. If the compound is a fine powder, handle it with extreme care to prevent aerosolization.
-
Seal and Clean: Tightly close the stock bottle immediately after use. Carefully transfer the weighed solid to the reaction vessel. Clean the spatula and weigh boat with an appropriate solvent, disposing of the rinse as hazardous waste.
-
Decontaminate: Wipe down the work surface with a suitable solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[4]
Section 5: Emergency Procedures - Planning for the Unexpected
A prepared response is the key to mitigating the consequences of an accident. All personnel must be familiar with the location and operation of safety equipment, including safety showers, eyewash stations, and spill kits.[22]
5.1 Protocol: Chemical Spill Response
-
IMMEDIATE ACTION (First 30 seconds):
-
ASSESSMENT & RESPONSE:
-
Assess the Risk: From a safe distance, assess the size of the spill and the chemical's hazards using the SDS. If the spill is too large to handle safely or involves highly toxic material, call emergency services (911 or institutional equivalent).[24]
-
Don PPE: For small, manageable spills, don enhanced PPE, including respiratory protection if necessary.[25]
-
Containment: Prevent the spill from spreading by creating a dike around it with an appropriate absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels for oxidizers.[25]
-
Neutralization/Absorption: Cautiously apply the absorbent material over the spill, working from the outside in.
-
-
CLEANUP & DISPOSAL:
-
Collect Waste: Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[23]
-
Decontaminate: Clean the spill area with a suitable solvent and soap and water.
-
Dispose: Label the waste container as "Spill Debris" with the chemical name and dispose of it according to institutional hazardous waste procedures.[22]
-
Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Pyridazine | 289-80-5 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. solutionsstores.com [solutionsstores.com]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. csub.edu [csub.edu]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. csuohio.edu [csuohio.edu]
- 19. nottingham.ac.uk [nottingham.ac.uk]
- 20. ehs.utoronto.ca [ehs.utoronto.ca]
- 21. carleton.ca [carleton.ca]
- 22. ehs.princeton.edu [ehs.princeton.edu]
- 23. offices.austincc.edu [offices.austincc.edu]
- 24. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 25. Emergency Procedures for Pool Chemical Spills [mmpoolspaservicescorp.com]
Application Notes and Protocols for the Analytical Characterization of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed framework for the analytical characterization of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, a heterocyclic compound of significant interest in pharmaceutical synthesis. Recognizing the specialized nature of this intermediate, this document emphasizes robust analytical strategies and foundational principles over pre-existing specific data. It serves as a go-to resource for establishing identity, purity, and quality attributes through orthogonal analytical techniques. Each protocol is designed as a self-validating system, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction: The Analytical Imperative for a Key Intermediate
3,6-Dichloro-4-(pyridin-4-YL)pyridazine is a key building block in the synthesis of complex molecular architectures for drug discovery and development. Its structure, featuring a dichloropyridazine core linked to a pyridine ring, presents a unique set of analytical challenges and considerations. Accurate and precise characterization is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide outlines a multi-faceted analytical approach, providing not just step-by-step protocols but the scientific rationale behind the methodological choices.
The control of reactive intermediates like 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is critical for the robustness and safety of the entire synthetic route.[1] Therefore, the analytical methods must be sensitive enough to detect and quantify potential process-related impurities and degradation products.
Physicochemical Properties: An Estimated Profile
While extensive experimental data for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is not widely published, its structure allows for the estimation of key physicochemical properties that inform the development of analytical methods.
| Property | Estimated Value/Characteristic | Rationale and Impact on Analytical Methods |
| Molecular Formula | C₉H₅Cl₂N₃ | Confirmed by mass spectrometry. |
| Molecular Weight | 226.06 g/mol | Used for mass spectrometry calculations and preparation of standard solutions. |
| Polarity | Moderately Polar | The presence of three nitrogen atoms and two chlorine atoms suggests moderate polarity. This makes it suitable for reverse-phase HPLC with a polar-modified stationary phase and a mobile phase of intermediate polarity (e.g., acetonitrile/water or methanol/water). |
| UV Chromophore | Yes | The conjugated aromatic system of the pyridazine and pyridine rings is expected to exhibit strong UV absorbance, making UV-Vis spectroscopy and HPLC with UV detection suitable for quantification.[3][4][5][6] |
| Volatility | Low to Moderate | The relatively high molecular weight and polarity suggest that GC analysis may require high inlet and oven temperatures, or derivatization, although it is likely amenable to GC-MS. |
| Basicity (pKa) | Weakly Basic | The pyridine nitrogen is expected to be the most basic site. This property can be exploited for ion-pair chromatography or by adjusting the mobile phase pH in reverse-phase HPLC to control retention. |
Analytical Workflow: A Strategy for Comprehensive Characterization
A robust analytical workflow for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine involves a combination of chromatographic and spectroscopic techniques to confirm identity, assess purity, and quantify the material.
Caption: Overall analytical workflow for the characterization of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
Reverse-phase HPLC with UV detection is the cornerstone technique for determining the purity and assay of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine. The method must be able to separate the main component from potential process impurities, such as starting materials (e.g., 3,6-dichloropyridazine) and by-products.[7][8][9][10][11][12][13]
Rationale for Method Development
-
Column Selection: A C18 column is a versatile starting point for moderately polar compounds. The choice of a column with end-capping will minimize peak tailing caused by the interaction of the basic pyridine nitrogen with residual silanols on the silica support.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water provides the necessary polarity range to elute the target compound with good peak shape. A buffered aqueous phase (e.g., phosphate or acetate buffer) at a slightly acidic to neutral pH (e.g., pH 3-7) will ensure consistent retention times and peak shapes by controlling the ionization state of the pyridine moiety.
-
Detection: Based on the UV chromophore of the pyridine and pyridazine rings, a detection wavelength in the range of 250-270 nm is expected to provide good sensitivity.[3][5] A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal detection wavelength.
HPLC Protocol
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (50:50) |
System Suitability and Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14][15][16][17]
-
System Suitability: Before sample analysis, a system suitability standard (a solution of the reference standard and a known impurity) should be injected. Key parameters to monitor include:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Resolution: ≥ 1.5 between the main peak and the closest eluting impurity.
-
Reproducibility (%RSD): ≤ 2.0% for five replicate injections.
-
-
Validation Parameters:
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and by peak purity analysis using a PDA detector.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Determined by recovery studies of spiked samples, with acceptance criteria typically between 98.0% and 102.0%.
-
Precision (Repeatability and Intermediate Precision): The RSD of results should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined to ensure the method is sensitive enough for impurity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and potential by-products from the synthesis.[18][19][20][21][22]
GC-MS Protocol
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 40-500 amu |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Rationale and Validation
The non-polar stationary phase (5% phenyl-polysiloxane) is suitable for a wide range of volatile and semi-volatile compounds. The temperature program allows for the separation of low-boiling solvents from the higher-boiling target compound and related impurities. Mass spectrometry provides definitive identification through comparison of fragmentation patterns with spectral libraries (e.g., NIST). Validation would follow ICH guidelines, with a focus on specificity, linearity, and LOD/LOQ for expected residual solvents.
Spectroscopic Characterization for Structural Elucidation and Identification
Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.[23][24][25][26][27]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and pyridine rings. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, confirming the overall structure.
Expected Spectral Features:
-
¹H NMR (in CDCl₃ or DMSO-d₆): Aromatic protons in the range of 7.0-9.0 ppm. The pyridazine proton will likely be a singlet, while the pyridine protons will exhibit a characteristic AA'BB' or doublet of doublets pattern.
-
¹³C NMR (in CDCl₃ or DMSO-d₆): Aromatic carbons in the range of 110-160 ppm. Carbons attached to chlorine will be shifted downfield.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for identifying functional groups.[28][29][30][31][32]
Expected Absorption Bands:
-
Aromatic C-H stretch: ~3030 cm⁻¹[30]
-
C=C and C=N stretching (aromatic rings): A series of bands between 1400-1600 cm⁻¹[28][30]
-
C-Cl stretch: ~600-800 cm⁻¹
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for confirming the presence of the conjugated aromatic system.[3][4][5][6][33]
Protocol:
-
Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
Scan the absorbance from 200 to 400 nm.
-
The absorption maxima (λ_max) are expected in the 250-270 nm region, characteristic of pyridine and pyridazine systems.[3][5]
Method Validation Logic
The validation of the analytical methods should follow a logical progression to demonstrate their suitability.
Caption: Logical flow for the validation of chromatographic methods as per ICH Q2(R1).[14][15][16][17]
Conclusion
The analytical characterization of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine requires a multi-pronged approach employing orthogonal analytical techniques. The protocols and strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish the identity, purity, and overall quality of this critical pharmaceutical intermediate. By adhering to the principles of method validation outlined by regulatory bodies, these analytical procedures can ensure data integrity and support the development of safe and effective medicines.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [34][35][36][37][38]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [14][15][16][17][39]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [15][16]
-
M. K. Parr, et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Org. Process Res. Dev. 2017, 21, 9, 1275–1294. [1]
-
G. Heinisch, W. Holzer. 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Can. J. Chem. 1991, 69 (6): 972–976. [24]
-
S. Y. Lee, et al. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magn. Reson. Chem. 2011, 49(7), 437-42. [23]
-
A. R. Katritzky, et al. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magn. Reson. Chem. 2010, 48(11), 893-8. [26]
-
R. J. W. Truscott, et al. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magn. Reson. Chem. 2021, 59(11), 1187-1194. [25]
-
P. Mehta, et al. Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Int. J. Pharm. Sci. Drug Res. 2012, 4(1), 63-69. [8][40]
-
T. Menaka, B. R. Kuber. Analytical Method Development & Validation for Related Substances in Dipyridamole by RP-HPLC. Int. J. Pharm. Sci. Res. 2020, 11(4), 1823-30. [10]
-
S. S. Kumar, et al. Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone. J. Chromatogr. Sci. 2018, 56(6), 525-535. [9]
-
S. A. L. M. Hogenboom, et al. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. J. Mater. Chem. 2005, 15, 4636-4642. [32]
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. [3]
-
M. Yamin, R. M. Fuoss. Ultraviolet Absorption Spectra of Some Pyridine Derivatives. J. Am. Chem. Soc. 1953, 75 (24), 6313–6314. [4]
-
A. A. Athugala, et al. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). J. Chromatogr. A. 2019, 1591, 216-224. [18][19]
-
Eurofins Scientific. Characterization for Pharmaceutical Products. [41][42]
-
Arborpharm. Pharmaceutical Ingredient Characterization Essential Analytical Techniques. [2]
-
ChemicalBook. 3-Chloro-6-pyridin-4-yl-pyridazine synthesis. [43]
-
Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine. [44]
-
Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine. [45]
-
Sigma-Aldrich. 3,6-Dichloro-4-methylpyridazine.
-
M. N. Arshad, et al. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules. 2017, 22(10), 1699. [11]
-
A. M. El-Sawy, et al. Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Materials (Basel). 2023, 16(2), 738. [31]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.[30]
-
ResearchGate. UV-spectrum of pyridine. [5]
-
M. J. S. A. Amaral, et al. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. J. Chem. Soc., Perkin Trans. 1. 1980, 205-209. [27]
-
S. A. G. F. Angelino, et al. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Phys. Chem. Chem. Phys. 2018, 20, 22393-22402. [33]
-
Y. L. Goldfarb, et al. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bull. Acad. Sci. USSR, Div. Chem. Sci. 1957, 6, 755–761. [6]
-
A. M. Wahbi, et al. Liquid chromatographic analysis of dichlorophen and its major impurity. J. Assoc. Off. Anal. Chem. 1985, 68(5), 964-6. [12]
-
USDA Food Safety and Inspection Service. Determination of Dipyrone-Related Residues by HPLC. [13]
-
O. A. Cretu, et al. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. 2022, 27(21), 7247. [20]
-
S. K. Singh, et al. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. Sci. Rep. 2024, 14, 5971. [21]
-
A. E. Rojas-Sandoval, et al. GC-MS analysis of phytochemical compounds of Opuntia megarrhiza (Cactaceae), an endangered plant of Mexico. PeerJ. 2022, 10, e13159. [22]
-
I. V. Khranovska, et al. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Res. J. Pharm. Technol. 2018, 11(12), 5345-5351. [46]
-
PrepChem. Synthesis of 3,6-dichloro-4-isopropylpyridazine. [47]
-
ResearchGate. FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. [29]
-
ResearchGate. FTIR spectra of β-CD, CS, heterocyclic aroma compounds, physical. [28]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin | Springer Nature Link [link.springer.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fsis.usda.gov [fsis.usda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. starodub.nl [starodub.nl]
- 18. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. peerj.com [peerj.com]
- 23. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 31. mdpi.com [mdpi.com]
- 32. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 34. usp.org [usp.org]
- 35. <621> CHROMATOGRAPHY [drugfuture.com]
- 36. agilent.com [agilent.com]
- 37. dsdpanalytics.com [dsdpanalytics.com]
- 38. usp.org [usp.org]
- 39. ICH Official web site : ICH [ich.org]
- 40. ijpsdronline.com [ijpsdronline.com]
- 41. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]
- 42. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 43. 3-Chloro-6-pyridin-4-yl-pyridazine synthesis - chemicalbook [chemicalbook.com]
- 44. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 45. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 46. rjptonline.org [rjptonline.org]
- 47. prepchem.com [prepchem.com]
The Pyridazine Scaffold: A Versatile Core for Modern Agrochemical Synthesis
Introduction: The Unassuming Power of the 1,2-Diazine Ring
In the vast landscape of heterocyclic chemistry, the pyridazine nucleus—a six-membered aromatic ring containing two adjacent nitrogen atoms—stands out for its remarkable versatility in bio-organic applications. While not as widespread in nature as its pyridine or pyrimidine isomers, synthetic pyridazine and pyridazinone derivatives have become indispensable core structures in the development of modern agrochemicals.[1] Their unique physicochemical properties, including a significant dipole moment and robust hydrogen-bonding capacity, allow for precise interactions with a variety of biological targets, making them privileged scaffolds in the design of herbicides, insecticides, and fungicides.[1][2]
This guide provides an in-depth exploration of the application of pyridazine compounds in agrochemical synthesis. Moving beyond a simple catalog of compounds, we will delve into the mechanistic rationale behind their efficacy and provide detailed, field-proven protocols for the synthesis of key representatives. The aim is to equip researchers and development professionals with both the foundational knowledge and the practical methodologies required to innovate in this vital area of crop protection.
General Synthetic Strategy: The Foundational Paal-Knorr Condensation
A cornerstone of pyridazine synthesis is the reaction of a 1,4-dicarbonyl compound with hydrazine (H₂N-NH₂). This classic cyclocondensation reaction forms the heterocyclic core, which can then be further modified. The choice of substituted hydrazines and dicarbonyl precursors allows for a high degree of diversity in the final products.[3]
Caption: Foundational synthesis of the pyridazine ring.
Section 1: Pyridazine-Based Herbicides
The pyridazine scaffold is a well-established feature in herbicides that target fundamental plant processes. A prime example is the pyridazinone class, which is known to interfere with photosynthesis.
Featured Compound: Chloridazon
Chloridazon (also known as Pyrazon) is a selective, systemic herbicide used for controlling annual broad-leaved weeds, particularly in beet crops.[4] It is primarily absorbed by the roots and translocated throughout the plant, where it exerts its phytotoxic effects.[4]
Mechanism of Action: Inhibition of Photosystem II
Chloridazon belongs to the HRAC Group C1 herbicides, which act by inhibiting photosynthesis at Photosystem II (PSII).[5]
-
Target Site: The herbicide binds to the D1 quinone-binding protein within the PSII complex located in the chloroplast thylakoid membranes.[6]
-
Causality of Action: This binding physically blocks the docking of plastoquinone (PQ), the native electron acceptor. The interruption of the electron transport chain halts the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth.[6][7] The ultimate cause of rapid plant death is not starvation but the accumulation of highly reactive oxygen species (ROS) due to the stalled electron flow, which leads to lipid peroxidation and catastrophic membrane damage.[5][7]
Caption: Mechanism of Chloridazon at Photosystem II.
Application Protocol: Synthesis of Chloridazon
The industrial synthesis of Chloridazon involves a multi-step process starting from phenylhydrazine and mucochloric acid (a 1,4-dicarbonyl equivalent), followed by amination.[3][8]
Step 1: Synthesis of 1-phenyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine
-
Rationale: This step establishes the core pyridazinone ring. Mucochloric acid reacts with phenylhydrazine, leading to cyclization and the formation of the chlorinated pyridazinone intermediate.
-
Protocol:
-
To a stirred solution of mucochloric acid (1 mol) in an appropriate solvent (e.g., water or ethanol), slowly add phenylhydrazine (1 mol).
-
Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Wash the crude product with cold water and recrystallize from a suitable solvent like ethanol to yield the intermediate product.
-
Step 2: Synthesis of Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone)
-
Rationale: This is a nucleophilic aromatic substitution (amination) step. The chlorine at the 5-position is replaced by an amino group by reacting the intermediate with ammonia under pressure.
-
Protocol:
-
Charge an autoclave with 1-phenyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine (1 mol) and aqueous ammonia (excess).
-
Seal the reactor and heat to 120-150°C. The internal pressure will increase. Maintain this temperature for 6-8 hours.
-
Cool the reactor to room temperature and vent carefully.
-
The product will precipitate from the aqueous solution. Collect the solid by filtration.
-
Wash the product with water to remove unreacted ammonia and salts.
-
Dry the final product under vacuum. A yield of over 90% can be expected for this amination step.[9]
-
Section 2: Pyridazine-Based Insecticides & Acaricides
Pyridazine derivatives are highly effective against a range of arthropod pests. Their primary mode of action often involves the disruption of cellular respiration, a process fundamental to all energy-dependent life functions.
Featured Compound: Pyridaben
Pyridaben is a potent, non-systemic insecticide and acaricide used to control mites (e.g., red spider mites), whiteflies, and aphids on various crops.[10] It provides rapid knockdown and is effective against all life stages of mites.[11]
Mechanism of Action: Inhibition of Mitochondrial Complex I
Pyridaben's efficacy stems from its powerful inhibition of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase).[10][12]
-
Target Site: Pyridaben binds to the ubiquinone reduction site of Complex I.[13]
-
Causality of Action: This binding blocks the transfer of electrons from NADH to ubiquinone, effectively shutting down the entire ETC. This halt in cellular respiration prevents the production of ATP, leading to energy depletion and metabolic collapse.[14] The disruption ultimately results in paralysis and death of the target pest.[12][15]
Caption: Mechanism of Pyridaben at Mitochondrial Complex I.
Application Protocol: One-Pot Synthesis of Pyridaben
A highly efficient and green synthesis method for Pyridaben involves a one-pot reaction of three key components, demonstrating excellent atom economy.[10][16]
-
Rationale: This protocol combines the formation of the thioether linkage and the introduction of the p-tert-butylbenzyl group in a single, streamlined process. Thiourea acts as a sulfur source, reacting with both the chlorinated pyridazinone and the benzyl chloride.
-
Protocol:
-
In a suitable reaction vessel equipped with a stirrer and reflux condenser, charge 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one (1 mol), 4-tert-butylbenzyl chloride (1 mol), and thiourea (1.1 mol).
-
Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and an appropriate solvent system (e.g., toluene and aqueous sodium hydroxide).
-
Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield crude Pyridaben.
-
Purify the product by recrystallization from a solvent such as hexane or methanol to obtain pure Pyridaben as a solid.
-
Section 3: Pyridazine-Based Fungicides
While less common than their herbicidal and insecticidal counterparts, pyridazine derivatives have shown significant promise as fungicides. The ability to functionalize the pyridazine ring allows for the creation of novel structures that can interfere with fungal growth and development.
Featured Compound Class: 5-Chloro-6-phenyl-pyridazin-3(2H)-one Derivatives
Research has demonstrated that novel pyridazine derivatives, synthesized from readily available materials like mucochloric acid, exhibit notable in-vitro antifungal activity against a range of important plant pathogens, including Gibberella zeae and Fusarium oxysporum.[17][18]
Mechanism of Action:
The exact mode of action for this specific class of compounds is not yet fully elucidated and is an active area of research. However, the fungicidal activity is believed to be linked to the overall molecular structure, where the substituted pyridazinone core acts as a pharmacophore. The incorporation of additional heterocyclic moieties, such as 1,3,4-thiadiazoles or 1,3,4-oxadiazoles, has been shown to modulate and, in some cases, enhance the antifungal effects.[17]
Application Protocol: Synthesis of a 5-Chloro-6-phenyl-pyridazin-3(2H)-one Scaffold
This synthesis provides the core structure which can be further derivatized to explore structure-activity relationships (SAR) for fungicidal properties.
Step 1: Synthesis of 3,4-dichloro-5-phenylfuran-2(5H)-one (Intermediate 1)
-
Rationale: This is a classic Friedel-Crafts acylation. The Lewis acid catalyst (AlCl₃) activates the mucochloric acid, allowing it to react with benzene to form the phenyl-substituted furanone intermediate.
-
Protocol:
-
To a stirred mixture of benzene (excess, acts as solvent and reactant) and anhydrous aluminum chloride (1.2 mol), slowly add mucochloric acid (1 mol).
-
Continue stirring at room temperature for 3-5 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract the product into a suitable organic solvent (e.g., benzene or dichloromethane).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product, which can be recrystallized from methanol.[18]
-
Step 2: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one (Scaffold 2)
-
Rationale: This is the key ring-forming step. Hydrazine hydrate reacts with the furanone intermediate, displacing the chlorine atoms and cyclizing to form the stable pyridazinone ring. N,N-dimethylformamide (DMF) is an effective polar aprotic solvent for this transformation.
-
Protocol:
-
Dissolve 3,4-dichloro-5-phenylfuran-2(5H)-one (1 mol) in DMF.
-
Slowly add 80% hydrazine hydrate (1.2 mol) to the solution.
-
Heat the resulting solution at 80°C for approximately 40 minutes.[17][18]
-
After cooling, pour the reaction mixture into a large volume of water to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the solid from a solvent like dioxane to yield the pure pyridazinone scaffold as a yellow solid.[17][18] This scaffold is the starting point for further derivatization to create a library of potential fungicides.
-
Summary and Outlook
The pyridazine heterocycle is a proven and powerful platform for the synthesis of diverse and effective agrochemicals. The compounds highlighted in this guide—Chloridazon, Pyridaben, and the fungicidal pyridazinone scaffolds—demonstrate the chemical tractability and biological relevance of this core structure. By understanding the fundamental synthetic pathways and the specific mechanisms of action, researchers can continue to innovate, designing next-generation crop protection agents with improved efficacy, better safety profiles, and novel modes of action to combat the development of resistance.
| Compound Class | Example | Agrochemical Type | Target | Mechanism of Action (MOA) |
| Phenyl-pyridazinone | Chloridazon | Herbicide | Broadleaf Weeds | Photosystem II (PSII) Inhibition |
| Thioether-pyridazinone | Pyridaben | Insecticide, Acaricide | Mites, Whiteflies | Mitochondrial Complex I Inhibition |
| Substituted Phenyl-pyridazinones | N/A (Research Stage) | Fungicide | Plant Pathogenic Fungi | Under Investigation |
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and fungicidal activity of novel analogues of pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, crystal structure and fungicidal activity of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Cholinomimetic activities of minaprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
Welcome to the technical support guide for the synthesis of 3,6-dichloro-4-(pyridin-4-yl)pyridazine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific synthesis. We will delve into the common challenges associated with the Suzuki-Miyaura cross-coupling reaction used to produce this key intermediate, providing field-proven insights and actionable protocols to enhance your experimental outcomes.
Core Synthesis Pathway: Suzuki-Miyaura Coupling
The primary route to 3,6-dichloro-4-(pyridin-4-yl)pyridazine involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The core transformation is the C-C bond formation between 3,6-dichloropyridazine and a suitable pyridine-4-boron reagent, typically pyridine-4-boronic acid or its pinacol ester.
Caption: The Suzuki-Miyaura reaction pathway for synthesizing the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, providing explanations for their causes and concrete solutions.
Question 1: My reaction yield is consistently low or fails completely. What are the most critical factors to investigate first?
Answer: Low yield is a multifaceted problem often rooted in a few key areas. The Suzuki coupling of heteroaryl chlorides, especially those containing nitrogen atoms, presents unique challenges.[1]
-
Catalyst Activity & Deactivation: The nitrogen atom on the pyridine ring of your boronic acid and the pyridazine ring of your substrate can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[2] This is a primary suspect in reactions involving N-heterocycles.
-
Quality of Starting Materials:
-
3,6-Dichloropyridazine: Ensure it is pure. Impurities from its synthesis (e.g., from maleic hydrazide and POCl₃/PCl₅) can interfere with the catalytic cycle.[3][4]
-
Pyridine-4-boronic Acid: This reagent is prone to instability and can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).[2][5] Use fresh, high-purity boronic acid or consider using a more stable derivative like the pinacol ester.
-
-
Inefficient Transmetalation: This step in the catalytic cycle can be sluggish, especially with electron-deficient substrates. The choice of base and solvent system is critical to facilitate this step.[5]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation. Inadequate degassing of your reaction mixture can lead to the formation of inactive Pd(II) species and promote undesirable side reactions like boronic acid homocoupling.[6]
Question 2: I'm observing a significant amount of an impurity that appears to be pyridine. What is causing this and how can I prevent it?
Answer: The presence of pyridine as a byproduct is a classic sign of protodeboronation . This side reaction involves the cleavage of the C-B bond of your pyridine-4-boronic acid and its replacement with a proton from the reaction medium.
Causality:
-
Base and Water: This side reaction is often accelerated by aqueous basic conditions, particularly at elevated temperatures.[5] The combination of water and a strong base can readily cleave the boronic acid.
-
Boronic Acid Instability: Pyridylboronic acids are inherently more susceptible to protodeboronation compared to many arylboronic acids due to the electronic nature of the pyridine ring.[2]
Solutions:
-
Use a More Stable Boron Reagent: Switch from pyridine-4-boronic acid to its corresponding pinacol ester (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine). Boronic esters are significantly more stable and less prone to this side reaction.
-
Optimize the Base: Use a non-aqueous, milder base if possible. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in minimizing this side reaction.
-
Control Water Content: Use anhydrous solvents. While some Suzuki reactions require a small amount of water to facilitate base dissolution and the transmetalation step, excessive water will promote protodeboronation. If using an aqueous base, use a minimal amount of degassed water.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) to slow the rate of decomposition of the boronic acid.
Question 3: My palladium catalyst turns black and precipitates out of solution early in the reaction. What does this indicate?
Answer: The formation of a black precipitate is typically palladium black, which is inactive, aggregated Pd(0) metal. This indicates your catalyst is falling out of the catalytic cycle.
Causality:
-
Ligand Dissociation/Decomposition: The phosphine ligands that stabilize the Pd(0) center can dissociate at high temperatures or be consumed by side reactions. Without these ligands, the palladium atoms aggregate and precipitate.
-
Poor Ligand Choice: The chosen ligand may not be robust enough for the reaction conditions or may not bind strongly enough to the palladium, especially in the presence of competing N-heterocycles.
Solutions:
-
Select a More Robust Ligand: For challenging couplings involving heteroaryl chlorides, bulky and electron-rich phosphine ligands are often required. Consider switching from a standard ligand like triphenylphosphine (PPh₃) to more specialized ligands such as:
-
Buchwald Ligands: SPhos, XPhos, or RuPhos are designed for high stability and activity.
-
Bidentate Ligands: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is another excellent choice that can stabilize the catalyst. The choice of ligand can also influence site-selectivity in related dichloropyridazine systems.[7][8]
-
-
Use a Pre-catalyst: Employ a modern, air-stable palladium pre-catalyst (e.g., a Buchwald pre-catalyst). These complexes are designed to generate the active Pd(0) species in situ under controlled conditions, often leading to more consistent results and lower catalyst loadings.
-
Ensure Strict Anhydrous and Anaerobic Conditions: As mentioned, oxygen can damage the catalyst. Rigorous degassing (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) is non-negotiable.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common issues with the synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyridinylpyridazines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridinylpyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The synthesis of these bicyclic heteroaromatic systems, while well-established, can be accompanied by the formation of undesired side products that complicate purification and reduce yields. This guide provides troubleshooting advice for common side reactions encountered during the synthesis of pyridinylpyridazines, with a focus on the widely employed condensation of 1,4-dicarbonyl compounds with hydrazine and the inverse-electron-demand aza-Diels-Alder reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis via 1,4-Dicarbonyl Compounds and Hydrazine
This classical approach involves the reaction of a 1,4-dicarbonyl compound (or a precursor) with hydrazine or its derivatives. While versatile, this method can be prone to several side reactions.
Q1: I am attempting to synthesize a pyridazine from a γ-keto acid and hydrazine hydrate, but I am observing a significant amount of aza-lactone byproduct. What is causing this and how can I prevent it?
A1: The formation of an aza-lactone, specifically a 6-membered cyclic hydrazide, is a common side reaction in this synthesis. It arises from the intramolecular cyclization of the intermediate hydrazone, which competes with the desired pyridazinone formation.
Mechanism of Aza-Lactone Formation:
The initial condensation of the ketone with hydrazine forms a hydrazone. The terminal nitrogen of the hydrazone can then act as a nucleophile, attacking the carboxylic acid carbonyl carbon to form the undesired aza-lactone.
Troubleshooting Steps:
-
Control of pH: The key to minimizing aza-lactone formation is to maintain a slightly acidic to neutral pH during the reaction. In highly acidic conditions, the nucleophilicity of the hydrazine is reduced, slowing down the desired reaction. In basic conditions, the carboxylate is deprotonated and less electrophilic, but the hydrazine is more nucleophilic, which can favor the undesired cyclization. A buffer system can be beneficial.
-
Reaction Temperature and Time: Higher temperatures can favor the formation of the thermodynamically more stable pyridazinone. However, prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Choice of Hydrazine Source: Using hydrazine salts (e.g., hydrazine sulfate) in the presence of a mild base can provide a controlled release of hydrazine, which can sometimes suppress side reactions.
Experimental Protocol to Minimize Aza-Lactone Formation:
-
Dissolve the γ-keto acid in a suitable solvent (e.g., ethanol, acetic acid).
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
If aza-lactone formation is significant, consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote the desired cyclization.
Q2: My reaction to form a dihydropyridazine from a 1,4-diketone and hydrazine results in a low yield of the desired product and a complex mixture of byproducts. What are the likely side reactions?
A2: The reaction of 1,4-diketones with hydrazine can lead to several side products, primarily due to the reactivity of the intermediate dihydropyridazine and the potential for over-oxidation or incomplete cyclization.
Common Side Reactions:
-
N-N Bond Cleavage: Under harsh conditions (e.g., strong acids or bases, high temperatures), the N-N bond of the dihydropyridazine can cleave, leading to the formation of pyrroles.
-
Incomplete Cyclization: If the reaction is not driven to completion, monohydrazone intermediates may persist in the reaction mixture.
-
Over-oxidation: The intermediate dihydropyridazine can be susceptible to over-oxidation, leading to the formation of pyridazinium salts or other degradation products, especially if an oxidizing agent is used to aromatize the ring to a pyridazine.[1]
Troubleshooting and Optimization:
| Parameter | Issue | Recommended Action |
| Temperature | High temperatures can promote N-N bond cleavage. | Conduct the reaction at the lowest effective temperature. Stepwise heating may be beneficial. |
| Solvent | Protic solvents can sometimes participate in side reactions. | Consider using aprotic solvents like toluene or dioxane. |
| Atmosphere | Presence of oxygen can lead to undesired oxidation. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Purification | Dihydropyridazines can be unstable. | If the desired product is the dihydropyridazine, purify it quickly and store it under inert conditions. If the pyridazine is the target, proceed with the oxidation step without isolating the intermediate. |
Workflow for Troubleshooting Dihydropyridazine Synthesis:
Sources
Overcoming low solubility of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in assays
Overcoming Solubility Challenges in Experimental Assays
Welcome to the dedicated technical support guide for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in various experimental assays. Low aqueous solubility is a common hurdle in drug discovery that can lead to variable data and underestimated activity.[1] Our goal is to provide you with the expertise and practical guidance necessary to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is 3,6-Dichloro-4-(pyridin-4-YL)pyridazine poorly soluble in aqueous solutions?
The low aqueous solubility of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is primarily due to its molecular structure. The molecule consists of a pyridazine ring attached to a pyridine ring, with two chlorine atoms.[2] The dichloropyridazine and pyridine rings are largely non-polar and hydrophobic. While the nitrogen atoms in these aromatic rings can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to poor solubility in polar solvents like water and aqueous assay buffers.[3][4]
Q2: What is the maximum recommended concentration of DMSO for my final assay?
While Dimethyl Sulfoxide (DMSO) is a powerful and common co-solvent for solubilizing hydrophobic compounds, it can exhibit toxicity and other off-target effects in biological assays.[1][5] For most cell-based assays, it is a standard practice to keep the final concentration of DMSO at or below 0.5%.[5][6] However, some sensitive cell lines may only tolerate concentrations up to 0.1%.[7][8][9] It is imperative to perform a vehicle control experiment, using the same final concentration of DMSO without the compound, to accurately assess its impact on your specific assay system.[7]
Q3: Can I use sonication or heating to improve the solubility of my compound?
Yes, both sonication and gentle heating are effective methods to aid in the dissolution of challenging compounds. Sonication uses high-frequency sound waves to agitate the solution, breaking down compound aggregates and facilitating solvation.[5][10] Gentle heating (e.g., to 37°C) increases the kinetic energy of both the solvent and solute molecules, which can help overcome the energy barrier for dissolution. However, it is crucial to first verify the thermal stability of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine to prevent degradation. A small-scale test is recommended before applying these methods to your entire compound stock.
Q4: How should I store my stock solution of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine?
Proper storage is critical to maintain the integrity of your compound. High-concentration stock solutions, typically prepared in 100% DMSO, should be stored at -20°C or -80°C. To avoid the detrimental effects of repeated freeze-thaw cycles, which can cause compound precipitation or degradation, it is best practice to aliquot the stock solution into smaller, single-use vials.[1] Diluted aqueous solutions are generally much less stable and should be prepared fresh for each experiment.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
Compound precipitation, whether in the stock solution or upon dilution into aqueous buffers, is a significant source of experimental error.[1] This guide provides a systematic workflow to address these solubility issues.
Initial Solubility Assessment
Before initiating a large-scale experiment, a preliminary solubility test is a valuable and cost-effective step.
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Accurately weigh a small amount of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine (e.g., 1 mg) into several clear glass vials.
-
Solvent Addition: Add a measured volume of a test solvent (e.g., 100 µL) to each vial to target a high stock concentration (e.g., 10 mg/mL).
-
Solvents to Test:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
-
Dissolution: Vigorously vortex each vial for 1-2 minutes. If the compound remains undissolved, utilize a brief sonication step (5-10 minutes in a bath sonicator).
-
Observation: Carefully inspect each vial for complete dissolution, indicated by a clear solution with no visible particulates.
-
Documentation: Record the solubility results for each solvent to guide your stock solution preparation.
Workflow for Preparing a Solubilized Compound for Assays
The following diagram illustrates a decision-making process for preparing and diluting 3,6-Dichloro-4-(pyridin-4-YL)pyridazine for your experiments.
Caption: Workflow for preparing and diluting the compound.
Advanced Solubilization Strategies
If precipitation occurs upon dilution into your aqueous assay buffer, several formulation aids can be employed.[11][12][13] It is essential to test these additives alone in your assay to confirm they do not interfere with the biological system.
Table 1: Formulation Aids for Enhancing Aqueous Solubility
| Formulation Aid | Mechanism of Action | Recommended Starting Concentration | Key Considerations |
| Pluronic® F-127 | A non-ionic surfactant that forms micelles which encapsulate hydrophobic compounds, increasing their apparent solubility in water.[14][15][16] | 0.01 - 0.1% (w/v)[17] | May interfere with assays involving cell membranes. Can be prepared as a 10% (w/v) stock in water.[15] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A cyclic oligosaccharide with a hydrophobic inner cavity that traps the drug molecule and a hydrophilic exterior, forming a soluble inclusion complex.[18][][20] | 1 - 10 mM | Generally well-tolerated in biological assays and effective for a wide range of molecules.[18][21] |
| Tween® 20 / Tween® 80 | Non-ionic surfactants that reduce surface tension and can aid in keeping hydrophobic compounds dispersed in aqueous solutions. | 0.01 - 0.05% (v/v) | Commonly used but may affect cell viability at higher concentrations. |
Protocol 2: Using Formulation Aids
-
Prepare Additive Stock: Create a concentrated stock solution of the selected formulation aid (e.g., 10% Pluronic® F-127 in water, 200 mM HP-β-CD in water).
-
Modify Assay Buffer: Add the formulation aid to the assay buffer to reach the desired final working concentration. Ensure it is fully dissolved.
-
Dilution: Re-attempt the serial dilution of your 3,6-Dichloro-4-(pyridin-4-YL)pyridazine DMSO stock, adding it to the modified assay buffer. Rapid mixing is critical to avoid localized high concentrations that can cause precipitation.[10]
-
Equilibration: Allow the final dilution to equilibrate for 15-30 minutes before introducing it to your assay.
-
Vehicle Control: Your vehicle control must contain the identical final concentration of both DMSO and the chosen formulation aid.
pH Adjustment
The pyridinyl moiety in 3,6-Dichloro-4-(pyridin-4-YL)pyridazine contains a basic nitrogen atom.[22] Adjusting the pH of the assay buffer to a more acidic range can protonate this nitrogen, forming a more soluble salt.
Considerations:
-
Assay Compatibility: The primary consideration is whether the biological components of your assay (e.g., cells, enzymes) can tolerate the pH change without loss of function or viability.
-
Buffer Capacity: The buffer system must be robust enough to maintain the target pH throughout the duration of the experiment.
The diagram below illustrates the relationship between the compound's chemical properties and the selection of an appropriate solubilization strategy.
Caption: Rationale for selecting a solubilization strategy.
References
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]
-
Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. MDPI.[Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate.[Link]
-
What the concentration of DMSO you use in cell culture assays?. ResearchGate.[Link]
-
Maximum DMSO concentration in media for cell culture?. Reddit.[Link]
-
Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. National Institutes of Health (NIH).[Link]
-
Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. Indian Journal of Pharmaceutical Education and Research.[Link]
-
Enhancing solubility and dissolution of celecoxib by spray drying using Pluronic® F 127. ResearchGate.[Link]
-
Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information (NCBI).[Link]
-
DMSO usage in cell culture. LifeTein.[Link]
-
DMSO in cell based assays. Scientist Solutions.[Link]
-
Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate.[Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.[Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development. Semantic Scholar.[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (NCBI).[Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications.[Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.[Link]
-
3,6-Dichloropyridazine | C4H2Cl2N2. PubChem.[Link]
-
Pyridazine. Wikipedia.[Link]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1][7][14]triazolo[4,3-b] Pyridazines as Antitubulin Agents. National Institutes of Health (NIH).[Link]
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI.[Link]
-
Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor. PubMed.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 202931-70-2|3,6-Dichloro-4-(pyridin-4-yl)pyridazine|BLD Pharm [bldpharm.com]
- 3. 3,6-Dichloropyridazine | 141-30-0 [chemicalbook.com]
- 4. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. biotium.com [biotium.com]
- 16. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijper.org [ijper.org]
- 18. researchgate.net [researchgate.net]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Pyridazine - Wikipedia [en.wikipedia.org]
Stability issues of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in solution
Introduction
Welcome to the technical support guide for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine (CAS No. 202931-70-2). This molecule is a key heterocyclic building block in pharmaceutical and agrochemical research. The unique arrangement of its dichloropyridazine core and pyridine substituent presents specific handling and stability challenges, particularly in solution.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting advice, and validated protocols to ensure the integrity of your experiments. Our goal is to help you anticipate and mitigate potential stability issues, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in solution?
The primary stability concern is the high susceptibility of the two chlorine atoms to nucleophilic aromatic substitution (SNAr) . The pyridazine ring is an electron-deficient system, which activates the chlorine atoms as excellent leaving groups.[3] This means that common nucleophiles, including protic solvents (like water and alcohols) or buffer components (like amines), can displace one or both chlorine atoms, leading to the formation of undesired byproducts and a decrease in the concentration of the active compound.
Q2: What are the likely degradation products I should be aware of?
Given the reactivity of the dichloropyridazine core, the most probable degradation products arise from the substitution of the chloro groups.
-
Hydrolysis: Reaction with water can lead to the formation of mono- and di-hydroxylated pyridazine derivatives. This process can be accelerated by non-neutral pH conditions.
-
Solvolysis: If using alcohol-based solvents such as methanol or ethanol, you can expect the formation of methoxy- or ethoxy-substituted pyridazines.
-
Amination: If your solution contains primary or secondary amines (e.g., Tris buffer, impurities), these can readily displace the chloro groups to form amino-pyridazine adducts.
Below is a diagram illustrating the potential degradation pathway with a generic nucleophile (Nu-H).
Caption: Potential degradation pathway via nucleophilic substitution.
Q3: Which solvents are recommended for preparing stock solutions?
To minimize the risk of solvolysis, aprotic, anhydrous solvents are strongly recommended for stock solutions.
| Solvent Type | Recommended | Use with Caution | Not Recommended | Rationale |
| Aprotic Polar | Anhydrous DMSO, Anhydrous DMF | Acetonitrile | - | DMSO and DMF are excellent solvents for many organic compounds and are non-nucleophilic. Acetonitrile is generally safe but can be susceptible to hydrolysis over long periods if not anhydrous. |
| Aprotic Non-Polar | Dichloromethane (DCM), Chloroform | Toluene, THF | - | These are suitable for short-term use or for compounds with good solubility, but evaporation can be an issue. Chloroform is a known good solvent for the parent 3,6-dichloropyridazine scaffold.[4] |
| Protic Polar | - | - | Methanol, Ethanol, Water, Isopropanol | These solvents are nucleophilic and can directly react with the compound, leading to rapid degradation.[3] |
Note: Always use high-purity, anhydrous grade solvents to prevent hydrolysis from trace amounts of water.
Q4: What storage conditions are optimal for solutions of this compound?
Proper storage is critical to maintaining the integrity of your compound.
-
Temperature: Store stock solutions at -20°C or -80°C . This significantly slows the rate of any potential degradation reactions. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
Light: Store solutions in amber vials or protect them from light. While specific photostability data is not published, heterocyclic aromatic compounds can be light-sensitive.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen. Containers that are opened should be carefully resealed.[5]
Q5: How can I visually detect potential degradation in my solution?
While not a definitive measure, visual inspection can provide early warnings:
-
Color Change: A change from a colorless or pale yellow solution to a darker yellow or brown hue can indicate the formation of degradation products.
-
Precipitation: The formation of a precipitate may indicate that the parent compound is degrading into less soluble byproducts or that the compound itself is crashing out of a supersaturated solution. The parent compound is a crystalline powder in its solid form.[4]
Troubleshooting Guide
Problem: My biological/chemical assay results are inconsistent and show a loss of activity over time.
Possible Cause: This is a classic sign of compound instability in your aqueous assay buffer. The active 3,6-dichloro compound is likely degrading into less active hydroxylated or buffer-adduct forms upon dilution into the aqueous medium.
Troubleshooting Steps:
-
Perform a Time-Course Stability Study: Use the HPLC protocol provided below (Protocol 2) to analyze the concentration of your compound in the final assay buffer at several time points (e.g., 0, 1, 2, 4, and 24 hours) under the exact assay conditions (temperature, pH).
-
Minimize Incubation Time: If degradation is confirmed, redesign your experiment to minimize the time the compound spends in the aqueous buffer before the final measurement is taken.
-
Buffer Selection: Evaluate if components in your buffer are nucleophilic (e.g., Tris, glycine). If so, consider switching to a non-nucleophilic buffer system like HEPES or PBS, if compatible with your assay.
-
pH Control: Assess the stability at different pH values. Hydrolysis can be base- or acid-catalyzed. Maintaining a neutral pH is often, but not always, optimal.
Problem: I observed a precipitate in my DMSO stock solution after pulling it from the -20°C freezer.
Possible Cause: This could be due to two main reasons:
-
Poor Solubility: The concentration of your stock solution may be too high, and the compound is crashing out at lower temperatures.
-
Moisture Contamination: If the DMSO was not anhydrous or the vial was not properly sealed, it may have absorbed atmospheric water. Water is an anti-solvent for many organic compounds dissolved in DMSO, causing them to precipitate. It can also lead to hydrolysis.
Troubleshooting Steps:
-
Gentle Warming: Warm the vial to room temperature and vortex gently to see if the precipitate redissolves. If it does, it was likely a solubility issue. Consider lowering the stock concentration for future preparations.
-
Check for Degradation: If the precipitate does not fully redissolve, or if the solution remains cloudy, degradation may have occurred. Analyze a small sample by HPLC or LC-MS to check the purity and identify the components.
-
Ensure Anhydrous Conditions: Always use fresh, sealed anhydrous DMSO. When preparing aliquots, work quickly to minimize exposure to air.
Experimental Protocols
Protocol 1: Recommended Procedure for Stock Solution Preparation
This protocol ensures the highest integrity for your primary stock solution.
-
Preparation: Before you begin, ensure your glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
Weighing: Weigh the desired amount of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine solid in a tared, dry amber glass vial.
-
Solvent Addition: Under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket), add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Cap the vial tightly with a PTFE-lined cap. Vortex or sonicate at room temperature until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in properly labeled amber microvials.
-
Storage: Flush the headspace of each vial with argon or nitrogen before capping tightly. Store immediately at -80°C.
Protocol 2: General Protocol for Assessing Solution Stability via HPLC
This protocol provides a framework for quantitatively assessing the stability of the compound in any solvent or buffer system of interest.
-
Reference Standard Preparation: Prepare a fresh 1 mM stock solution of the compound in anhydrous acetonitrile. This will serve as your t=0 reference standard.
-
Test Solution Preparation: Prepare a solution of the compound in your test solvent/buffer (e.g., PBS pH 7.4, cell culture media) at the desired final concentration (e.g., 10 µM).
-
Workflow Execution:
-
Immediately after preparation (t=0), take an aliquot of the test solution, dilute if necessary with mobile phase, and inject it onto the HPLC system.
-
Store the remaining test solution under the desired test conditions (e.g., 25°C in the dark, 37°C in an incubator, etc.).
-
Take further aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze all samples using a consistent HPLC method.
-
-
Suggested HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV detection at a wavelength determined by a UV scan of the pure compound (typically around 254 nm or 280 nm).
-
Analysis: Monitor the peak area of the parent compound. Calculate the percentage remaining at each time point relative to the t=0 sample. Look for the appearance and growth of new peaks, which represent degradation products.
-
Caption: Experimental workflow for an HPLC-based stability assessment.
References
-
PubChem. 3,6-Dichloro-4-(3-methyl-4-pyridinyl)pyridazine. Retrieved from PubChem. [Link]
-
NIST. (n.d.). Pyridazine, 3,6-dichloro-4-methyl-. Retrieved from NIST WebBook. [Link]
-
PubChem. 3,6-Dichloro-4-isopropylpyridazine. Retrieved from PubChem. [Link]
-
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7049. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Chemical and Physical Information and Analytical Methods for Pyridine. [Link]
-
European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from Eurochlor. [Link]
-
Chemsrc. 3,6-dichloro-4-piperidin-1-yl-pyridazine | CAS#:41773-30-2. Retrieved from Chemsrc. [Link]
-
Heinisch, G., & Matuszczak, B. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 181-308. [Link]
-
Eurochlor. Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from Eurochlor. [Link]
-
Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from Eurochlor. [Link]
-
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7049. [Link]
-
Sherif, M. H., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. [Link]
-
IP.com. (2020). An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine. [Link]
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals working with 3,6-dichloro-4-(pyridin-4-yl)pyridazine and related structures. Our goal is to provide practical, field-tested insights to help you overcome common synthetic challenges, improve reaction outcomes, and ensure the integrity of your results. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and innovate in your work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with pyridine-4-boronic acid or its derivatives.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction is resulting in very low yields (<30%) or failing completely. The starting materials are being consumed, but the desired product is not forming efficiently. What are the likely causes and how can I improve the yield?[1][2]
Answer: Low yield in a Suzuki-Miyaura coupling, especially involving heteroaryl chlorides, is a frequent challenge that can often be traced back to several interacting parameters.[3] The key is to systematically evaluate and optimize the core components of the reaction: the catalyst system, base, solvent, and reaction conditions.
A. Inactive or Inappropriate Catalyst System
-
Causality: The rate-determining step in the catalytic cycle for an aryl chloride is typically the initial oxidative addition of the C-Cl bond to the Pd(0) center.[4] This step is significantly more challenging than with corresponding bromides or iodides due to the stronger C-Cl bond (~339 kJ/mol).[4] If the palladium catalyst is not sufficiently electron-rich or is sterically accessible, this step will be slow or may not occur, stalling the entire cycle.
-
Solution:
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[2] Switch to more electron-rich, bulky phosphine ligands, which are known to promote the oxidative addition of aryl chlorides. Excellent choices include Buchwald ligands such as XPhos , SPhos , or related biarylphosphines.[5][6]
-
Palladium Precursor: While Pd(PPh₃)₄ can be effective, it can also be inconsistent. Using a more stable and reliable Pd(0) source like Pd₂(dba)₃ or a pre-catalyst (e.g., an XPhos palladacycle) can lead to more reproducible generation of the active Pd(0) species.[5][6]
-
Catalyst Loading: For challenging couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary initially. Once optimized, this can often be reduced.[7]
-
Catalyst Integrity: Ensure your palladium source has not degraded. Palladium (II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to Pd(0), and old reagents may be less active.
-
B. Suboptimal Base or Solvent System
-
Causality: The base is critical for activating the boronic acid in the transmetalation step.[8] An inappropriate base can lead to slow transmetalation, decomposition of the boronic acid (protodeboronation), or hydrolysis of the starting material. The solvent must solubilize all components and facilitate the reaction without degrading the catalyst.
-
Solution:
-
Base Choice: While aqueous Na₂CO₃ or K₂CO₃ are common, they can sometimes promote side reactions. A stronger, non-aqueous base like K₃PO₄ is often superior for heteroaryl couplings.[6] Cs₂CO₃ is also highly effective but more expensive.[1]
-
Solvent System: Anhydrous, degassed solvents are crucial to prevent catalyst oxidation. Common systems include 1,4-dioxane, toluene, or DMF, often with a small amount of water if using an aqueous base.[1][7] For sensitive substrates, a completely anhydrous system (e.g., toluene with K₃PO₄) may be preferable.
-
Degassing: Thoroughly degas your solvent and reaction mixture by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[9]
-
C. Reagent Instability and Purity
-
Causality: Pyridineboronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6] This is exacerbated by high temperatures, extended reaction times, and certain aqueous basic conditions.
-
Solution:
-
Verify Purity: Check the purity of your pyridine-4-boronic acid via NMR. Significant degradation may be visible.
-
Use Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as the pinacol ester. These are generally more resistant to protodeboronation.[6]
-
Control Stoichiometry: Use a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) to compensate for any potential degradation during the reaction.
-
| Parameter | Standard Conditions | Optimized Conditions for Dichloropyridazine | Rationale |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, XPhos Palladacycle | More stable and active for C-Cl bond activation.[5] |
| Ligand | PPh₃ | XPhos, SPhos, P(tBu)₃ | Electron-rich, bulky ligands facilitate oxidative addition.[6] |
| Base | Na₂CO₃ (aq), K₂CO₃ (aq) | K₃PO₄ (anhydrous or aq), Cs₂CO₃ | Stronger bases can accelerate transmetalation and minimize side reactions.[1][6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Degassed Dioxane, Toluene, or DMF | Prevents catalyst oxidation and ensures solubility.[1] |
| Temperature | 80-100 °C | 80-110 °C (monitor for decomposition) | Balances reaction rate with potential for reagent degradation. |
Issue 2: Significant Formation of Byproducts
Question: My reaction is messy. Besides unreacted starting material, I see multiple new spots on my TLC plate, making purification a nightmare. What are these common byproducts and how can I prevent them?
Answer: The formation of multiple byproducts is typically due to competing reaction pathways. Understanding these pathways is key to suppressing them.
A. Protodeboronation of Pyridine-4-Boronic Acid
-
Causality: This is one of the most common side reactions where the boronic acid group is replaced by a hydrogen atom, yielding pyridine as a byproduct.[6][9] This consumes your nucleophile and lowers the yield of the desired cross-coupled product.
-
Prevention:
-
Use Boronate Esters: As mentioned previously, pinacol or MIDA boronate esters are significantly more stable.[6]
-
Minimize Water: If possible, use an anhydrous base and solvent system.
-
Shorter Reaction Times: Monitor the reaction closely by TLC/LCMS and stop it as soon as the starting halide is consumed to prevent prolonged exposure of the boronic acid to harsh conditions.
-
B. Homocoupling of Boronic Acid (Bipyridine Formation)
-
Causality: Two molecules of the pyridine-4-boronic acid can couple to form 4,4'-bipyridine. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating this unwanted pathway.[10]
-
Prevention:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Use a Pre-catalyst: Pre-catalysts are designed for controlled, slow release of the active Pd(0) species, which can minimize side reactions that occur at high transient concentrations of the catalyst.
-
C. Hydrolysis of Dichloropyridazine
-
Causality: The chlorine atoms on the electron-deficient pyridazine ring can be susceptible to nucleophilic aromatic substitution (SₙAr) by hydroxide ions, especially if using a strong aqueous base at high temperatures. This leads to the formation of chloro-hydroxypyridazine derivatives.
-
Prevention:
-
Use a Non-Nucleophilic Base: Employ bases like K₃PO₄ or Cs₂CO₃ instead of stronger hydroxide bases.
-
Limit Water: Minimize the amount of water in the reaction or switch to a fully anhydrous system.
-
Moderate Temperature: Avoid excessively high temperatures (>120 °C) for prolonged periods.
-
Caption: Key reaction pathways in the synthesis.
Issue 3: Difficulty in Achieving Mono-Substitution / Controlling Regioselectivity
Question: I am trying to synthesize the mono-pyridinyl product, but I am getting a significant amount of the 3,6-di(pyridin-4-yl)pyridazine. How can I improve the selectivity for mono-substitution?
Answer: Controlling selectivity on a di-halogenated substrate requires careful management of stoichiometry and reaction conditions.
-
Causality: The two chlorine atoms at the C3 and C6 positions of pyridazine are electronically similar. Once the first Suzuki coupling occurs, the resulting product, 3-chloro-6-(pyridin-4-yl)pyridazine, can often react faster than the starting 3,6-dichloropyridazine in a second coupling reaction.
-
Solution:
-
Control Stoichiometry: This is the most effective lever. Use 3,6-dichloropyridazine as the limiting reagent. Start with 0.8-0.9 equivalents of the pyridine-4-boronic acid derivative. This ensures there isn't enough boronic acid to drive the reaction to the di-substituted product after the initial mono-coupling.
-
Slow Addition: If precise stoichiometric control is difficult, consider slow addition of the boronic acid solution to the reaction mixture via a syringe pump. This keeps the instantaneous concentration of the boronic acid low, favoring the reaction with the more abundant starting di-chloro material.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 70-80 °C) can sometimes increase selectivity, as the second coupling may have a higher activation energy. Monitor the reaction carefully, as the overall reaction time will be longer.
-
Ligand Effects: In some dihaloheteroarene systems, the choice of ligand can influence site-selectivity, although this is less pronounced for symmetrical substrates like 3,6-dichloropyridazine.[11] However, it remains a parameter worth screening if stoichiometric control is insufficient.
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to use an expensive Buchwald-type ligand, or can I get by with PPh₃? While some Suzuki couplings work well with PPh₃, C-Cl bond activations are notoriously difficult and often require the more robust, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).[4][5] Using these specialized ligands is a high-impact change that often justifies the cost by dramatically improving yield and reliability, saving time and resources in the long run.
Q2: How critical is maintaining an inert atmosphere? Can I just use a drying tube? It is absolutely critical. A drying tube only protects against moisture. Oxygen is the primary culprit for catalyst deactivation (forming palladium black) and promoting homocoupling side reactions.[10] The reaction vessel must be thoroughly purged with an inert gas like argon or nitrogen, and a positive pressure should be maintained throughout the experiment.
Q3: My pyridine-4-boronic acid is several years old. Is it still good? Heteroaryl boronic acids can degrade over time, especially if not stored properly (they should be kept cold and dry). The primary degradation pathway is often trimerization to the boroxine or decomposition. You should check its purity by ¹H NMR. If it appears degraded, you can sometimes purify it by recrystallization or, more reliably, convert it to its more stable pinacol ester before use.
Q4: What are the main considerations for scaling up this reaction from 50 mg to 5 g?
-
Heat Transfer: The reaction is often exothermic. On a larger scale, efficient stirring and temperature control are critical to avoid hotspots that can lead to byproduct formation.
-
Degassing: Sparging with argon becomes less efficient on a large scale. Using multiple freeze-pump-thaw cycles before heating is a more reliable method for large volumes.
-
Reagent Addition: The order and rate of addition become more important. Consider adding the palladium catalyst last, after the mixture is heated and fully inerted.
-
Workup and Purification: Extractions and chromatography do not scale linearly. Plan for larger volumes of solvents and consider crystallization as a more scalable purification method over chromatography.
Standard Operating Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis of 3-chloro-6-(pyridin-4-yl)pyridazine.
Materials:
-
3,6-Dichloropyridazine (1.0 equiv)
-
Pyridine-4-boronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine, pyridine-4-boronic acid pinacol ester, and K₃PO₄.
-
Inerting: Seal the flask with septa, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add Pd₂(dba)₃, XPhos, and anhydrous, degassed 1,4-dioxane.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS every 2-4 hours.
-
Workup: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.
Caption: A typical experimental workflow.
References
- Thermo Fisher Scientific. (2012).
- Guidechem. 3,6-Dichloropyridazine 141-30-0 wiki.
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Chem-Impex. 3,6-Dichloropyridazine.
- ChemicalBook. 3-Chloro-6-pyridin-4-yl-pyridazine synthesis.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- BenchChem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- ResearchGate. Suzuki Coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.
- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25....
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Dichloropyridazines
Welcome to the technical support center for Suzuki coupling reactions involving dichloropyridazine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful cross-coupling reactions. The electron-deficient nature of the pyridazine ring, coupled with the presence of two chlorine atoms, presents unique challenges and opportunities in organic synthesis.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Conversion
Question 1: I am observing very low or no conversion of my dichloropyridazine starting material. What are the most likely causes and how can I address them?
Low or no conversion in a Suzuki coupling with dichloropyridazines can stem from several factors, often related to catalyst activity and the specific nature of the heteroaromatic substrate.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not conducted under a strictly inert atmosphere.[3] The nitrogen atoms in the pyridazine ring can also coordinate with the palladium center, leading to catalyst inhibition.[1][4][5]
-
Solution: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using palladium pre-catalysts, which are often more stable and generate the active Pd(0) species in situ, can be a reliable strategy.[3]
-
-
Inappropriate Catalyst/Ligand System: Dichloropyridazines are a type of heteroaryl chloride, and the oxidative addition of the C-Cl bond to the palladium center can be a challenging and often rate-limiting step.[1][6][7] This step is highly dependent on the chosen catalyst and ligand.
-
Solution: For electron-deficient heteroaryl chlorides like dichloropyridazines, bulky and electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle.[4][8] Consider screening a panel of ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for challenging Suzuki couplings.[4]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the success of the reaction. The base is responsible for activating the boronic acid for the transmetalation step, and the solvent must effectively solubilize all reaction components.[4][6][9][10]
-
Solution: A common and effective solvent system for Suzuki couplings of pyridazines is a mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) with water.[4][6] The aqueous component is crucial for activating the boronic acid. A variety of inorganic bases can be employed, with K₂CO₃, Cs₂CO₃, and K₃PO₄ being common choices.[4][6] It is highly recommended to screen different bases to find the optimal one for your specific substrate combination.
-
-
Insufficient Temperature: Overcoming the activation energy for the oxidative addition of the C-Cl bond often requires elevated temperatures.[3]
-
Solution: Ensure your reaction is being heated to an appropriate temperature, typically in the range of 80-120 °C.[3][11] If you are still observing low conversion, a carefully controlled increase in temperature may be beneficial. However, be mindful of potential side reactions or decomposition at very high temperatures.[12]
-
Poor Site-Selectivity with Dichloropyridazines
Question 2: My reaction is producing a mixture of mono-substituted isomers. How can I control the site of the Suzuki coupling on a dichloropyridazine ring?
Controlling the regioselectivity of the initial coupling on a dichloropyridazine, such as 3,5-dichloropyridazine or 3,6-dichloropyridazine, is a common challenge that can be effectively addressed by judicious ligand selection.[3][13][14][15]
For 3,5-dichloropyridazines, the electronic properties of the ring would suggest that the C3 position is more electrophilic and therefore more reactive towards oxidative addition.[16] However, the choice of ligand can override this inherent reactivity.
-
For C3-Selectivity: Electron-deficient bidentate ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), have been shown to favor coupling at the C3 position of 3,5-dichloropyridazine.[3][13][15][17]
-
For C5-Selectivity: To achieve coupling at the less reactive C5 position, bulky, electron-rich monodentate phosphine ligands like Q-Phos are the preferred choice.[3][13][15][17]
The ability to switch the site of coupling by simply changing the ligand is a powerful tool for the synthesis of diverse pyridazine derivatives.[13][14][15]
For 3,6-dichloropyridazines bearing a substituent at the 4-position, the site of coupling is influenced by the nature of that substituent. Generally, the reaction occurs at the C6 position, which is distal to alkyl, aryl, carbamate, and alkoxy groups.[18] However, basic amine substituents at the C4 position can direct the coupling to the C3 position.[18]
Table 1: Ligand-Controlled Site-Selectivity in the Suzuki Coupling of 3,5-Dichloropyridazine
| Desired Product | Recommended Ligand Type | Specific Ligand Example |
| 3-Aryl-5-chloropyridazine | Electron-deficient bidentate | dppf |
| 5-Aryl-3-chloropyridazine | Bulky, electron-rich monodentate | Q-Phos |
Formation of Side Products
Question 3: I am observing significant formation of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these unwanted reactions?
The formation of side products is a frequent issue in Suzuki couplings and can significantly impact the yield and purity of the desired product.
-
Homocoupling of Boronic Acid: This side reaction, which results in the formation of a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen.[4][6][12]
-
Solution: Thoroughly degassing the reaction mixture and maintaining a strict inert atmosphere throughout the course of the reaction is the most effective way to minimize homocoupling.[1][12] Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can be beneficial, but a large excess should be avoided as it can exacerbate this side reaction.[6]
-
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom and can be a significant issue, especially with heteroaryl boronic acids.[3][19]
-
Hydrodehalogenation (Dehalogenation): This is the replacement of a chlorine atom on the pyridazine ring with a hydrogen atom.[6][7]
Reaction Stalls or Incomplete Conversion
Question 4: My reaction starts but then stalls before reaching completion. What could be the cause and what steps can I take?
A stalling reaction can be frustrating, and pinpointing the cause is key to resolving the issue.
-
Catalyst Inhibition: As mentioned earlier, the nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst, effectively inhibiting its activity over time.[1][4][5]
-
Solution: A ligand that provides more steric shielding around the palladium center may be beneficial in preventing this inhibitory coordination.[3]
-
-
Poor Solubility of Reagents: If any of the reagents, including the base or the boronic acid, are not sufficiently soluble in the chosen solvent system, the reaction rate can be significantly diminished, leading to an apparent stall.[20][21]
-
Solution: Consider screening different solvent systems. A biphasic system like dioxane/water can often improve the solubility of inorganic bases.[3] For particularly insoluble substrates, a solvent with higher polarity or heating capacity, such as DMF or NMP, might be necessary, though these should be used with caution as they can sometimes promote side reactions.[21]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Dichloropyridazine
-
Reaction Setup: To an oven-dried reaction vessel, add the dichloropyridazine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: In a separate vial, premix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand solution to the reaction vessel.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) to the reaction vessel via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
References
-
Dai, J., & Chen, Y. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. [Link]
-
PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. National Center for Biotechnology Information. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(37), 8504-8529. [Link]
-
American Chemical Society. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ACS Publications. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9219–9229. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9219-9229. [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6523. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5954-5977. [Link]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Center for Biotechnology Information. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
ResearchGate. (n.d.). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25.... ResearchGate. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
MDPI. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI. [Link]
-
ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]
-
National Institutes of Health. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Library of Medicine. [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Library of Medicine. [Link]
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. ResearchGate. [Link]
-
ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Cambridge Open Engage. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Catalysis | ChemRxiv. Cambridge Open Engage. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(1), 123. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Substitutions on 3,6-Dichloropyridazine
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to control and improve the regioselectivity of their reactions with this versatile heterocyclic building block. Here, we will delve into the underlying principles governing the reactivity of 3,6-dichloropyridazine and provide practical, field-tested advice to troubleshoot common experimental challenges.
Understanding the Reactivity of 3,6-Dichloropyridazine
The 3,6-dichloropyridazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it highly susceptible to nucleophilic aromatic substitution. The two chlorine atoms at the C3 and C6 positions are the leaving groups, and their substitution by various nucleophiles is a common strategy in the synthesis of a wide range of biologically active molecules.
The key challenge in working with 3,6-dichloropyridazine is controlling the regioselectivity of the substitution. Will the incoming nucleophile attack the C3 or the C6 position? The answer to this question is nuanced and depends on a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed.
Electronic and Steric Influences
The pyridazine ring's electronics are not perfectly symmetrical. The nitrogen atoms create a dipole moment, and the positions adjacent to them (C3 and C6) are highly activated towards nucleophilic attack. Theoretical studies on similar dihalo-heterocycles suggest that the Lowest Unoccupied Molecular Orbital (LUMO) plays a crucial role in determining the site of attack. The region with the larger LUMO lobe is generally the more electrophilic and, therefore, the more likely site for the initial substitution.
Steric hindrance also plays a significant role. Bulky nucleophiles will preferentially attack the less sterically hindered carbon position. Similarly, if there are already substituents on the pyridazine ring, they can sterically block one of the reactive sites.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions that address common problems encountered during the synthesis of monosubstituted 3,6-dichloropyridazine derivatives.
Question 1: My reaction is producing a mixture of 3- and 6-substituted isomers. How can I improve the selectivity for the C3 position?
Answer:
Achieving high selectivity for the C3 position often involves leveraging subtle electronic and steric differences. Here are several strategies to favor C3 substitution:
-
Choice of Nucleophile: Smaller, "harder" nucleophiles often show a preference for the C3 position. For instance, the synthesis of 3-amino-6-chloropyridazine using ammonia is a well-established and selective process.[1]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity. Reactions that are kinetically controlled often exhibit higher regioselectivity. Start your reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it only if the reaction is too slow.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the SNAr reaction. In some analogous systems, less polar, aprotic solvents have been shown to favor substitution at the position ortho to a directing group. Experiment with solvents like THF, dioxane, or toluene.
Question 2: I am trying to synthesize a C6-substituted pyridazine, but the reaction is either not proceeding or is giving me the C3 isomer. What can I do?
Answer:
Selectively targeting the C6 position can be more challenging and often requires overcoming the intrinsic preference for C3 attack. Consider the following approaches:
-
Bulky Nucleophiles: Employing a sterically demanding nucleophile can disfavor attack at the potentially more hindered C3 position, thereby increasing the proportion of the C6 isomer.
-
Use of a Directing Group: If your synthesis allows, introducing a substituent at the C4 or C5 position can sterically block the C3 position, directing the incoming nucleophile to C6.
-
Alternative Synthetic Routes: When direct SNAr fails to provide the desired regioselectivity, consider alternative strategies such as directed ortho-metalation or palladium-catalyzed cross-coupling reactions, which can offer different selectivity patterns.
Question 3: My reaction is producing a significant amount of the 2,6-disubstituted product, but I want to isolate the monosubstituted compound. How can I prevent the second substitution?
Answer:
The formation of disubstituted products is a common issue, especially when the monosubstituted product is more reactive than the starting material. Here’s how to mitigate this:
-
Control Stoichiometry: Use a slight excess of 3,6-dichloropyridazine relative to the nucleophile (e.g., 1.1 to 1.5 equivalents). This ensures that the nucleophile is the limiting reagent and is consumed before significant disubstitution can occur.
-
Slow Addition of Nucleophile: Adding the nucleophile slowly to the reaction mixture at a low temperature can help to maintain a low concentration of the nucleophile, thus favoring monosubstitution.
-
Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed or when the formation of the disubstituted product begins to increase significantly. Lowering the reaction temperature will also slow down the second substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the inherent regiochemical preference for nucleophilic attack on 3,6-dichloropyridazine?
While not absolute, there is often a slight electronic preference for nucleophilic attack at the C3 position. This is supported by the common and efficient synthesis of 3-amino-6-chloropyridazine. However, this preference is not strong and can be easily overridden by steric factors and reaction conditions.
Q2: How does the nature of the nucleophile (hard vs. soft) affect regioselectivity?
According to Hard and Soft Acids and Bases (HSAB) theory, hard nucleophiles (e.g., ammonia, primary amines, alkoxides) are expected to react faster at the more electron-deficient (harder) carbon center, which is often the C3 position. Soft nucleophiles (e.g., thiolates) might show different selectivity, but there is less specific data available for 3,6-dichloropyridazine.
Q3: Are there any computational models that can predict the regioselectivity for my specific nucleophile?
Yes, density functional theory (DFT) calculations can be a powerful predictive tool.[2] By calculating the energies of the transition states for nucleophilic attack at both C3 and C6, it is possible to predict the kinetically favored product. Additionally, analyzing the LUMO of 3,6-dichloropyridazine can provide a qualitative indication of the more electrophilic site.
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution with an Amine Nucleophile
This protocol provides a starting point for the synthesis of 3-amino-6-chloropyridazine derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or THF).
-
Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 eq.) to the solution. If the amine is a salt, a base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0-3.0 eq.) will be required.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS. Typical reaction times can range from a few hours to overnight.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Monosubstitution with an Alkoxide Nucleophile
This protocol is a general guideline for the synthesis of 3-alkoxy-6-chloropyridazine derivatives.
-
Generation of Alkoxide: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare the alkoxide by adding the corresponding alcohol (1.0 eq.) to a suspension of a strong base like sodium hydride (NaH, 1.1 eq.) in an anhydrous aprotic solvent (e.g., THF or DMF) at 0 °C.
-
Reaction Setup: In the main reaction flask, dissolve 3,6-dichloropyridazine (1.2 eq.) in the same anhydrous solvent.
-
Addition of Nucleophile: Slowly add the freshly prepared alkoxide solution to the solution of 3,6-dichloropyridazine at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary
| Nucleophile Class | Typical Selectivity | Key Influencing Factors |
| Amines (e.g., NH₃) | C3 preference | Small size, "hard" nucleophile character. |
| Alkoxides (e.g., MeO⁻) | Variable | Steric bulk of the alkoxide, solvent polarity. |
| Thiols (e.g., R-S⁻) | Variable | "Softness" of the nucleophile, reaction temperature. |
Visualizing Reaction Control
Decision Workflow for Optimizing Regioselectivity
Caption: A workflow for troubleshooting regioselectivity issues.
Interplay of Factors in SNAr on 3,6-Dichloropyridazine
Caption: Factors influencing the regioselectivity of the reaction.
References
- Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
-
Scales, S., Johnson, S., Hu, Q., Do, Q. Q., Richardson, P., Wang, F., ... & McAlpine, I. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. [Link]
- Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.
-
Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of pharmacal research, 28(4), 391-394. [Link]
-
Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., ... & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of medicinal chemistry, 45(18), 4011-4017. [Link]
-
Blaise, E., Kümmerle, A. E., Hammoud, H., de Araújo-Júnior, J. X., Bihel, F., Bourguignon, J. J., & Schmitt, M. (2014). Access to 4-alkylaminopyridazine derivatives via nitrogen-assisted regioselective Pd-catalyzed reactions. The Journal of organic chemistry, 79(21), 10311-10322. [Link]
Sources
Technical Support Center: Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
Welcome to the technical support center for the synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic compound. The following question-and-answer format directly addresses specific challenges, providing in-depth explanations and actionable protocols to enhance the purity and yield of your product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm performing a Suzuki-Miyaura cross-coupling reaction to synthesize 3,6-Dichloro-4-(pyridin-4-YL)pyridazine. What are the most common impurities I should expect to see in my crude product analysis (e.g., by HPLC or LC-MS)?
A1: In a typical palladium-catalyzed Suzuki-Miyaura coupling between 3,6-dichloropyridazine and pyridine-4-boronic acid, you should be vigilant for several classes of impurities. These can be broadly categorized as starting material-related, reaction side-products, and process-related impurities.
Commonly Observed Impurities:
-
Unreacted Starting Materials:
-
3,6-Dichloropyridazine
-
Pyridine-4-boronic acid
-
-
Reaction Side-Products:
-
Pyridine: Formed via protodeboronation of pyridine-4-boronic acid.[1]
-
4,4'-Bipyridine: Resulting from the homocoupling of pyridine-4-boronic acid.[2][3]
-
3-Chloro-6-(pyridin-4-yl)pyridazine: The monosubstituted intermediate.
-
Hydroxy-substituted pyridazines: Arising from the hydrolysis of the chloro-substituents on the pyridazine ring.[4]
-
-
Process-Related Impurities:
-
Residual palladium catalyst and ligands.
-
Degradation products of the solvent or base.
-
A logical workflow for identifying these impurities is crucial for effective troubleshooting. The following diagram illustrates the primary reaction and the formation pathways of key impurities.
Caption: Main reaction and impurity formation pathways.
Q2: My analysis shows a significant peak for pyridine. What causes its formation and how can I minimize it?
A2: The presence of pyridine is a classic sign of protodeboronation (or protodeborylation), a common side reaction in Suzuki-Miyaura couplings.[1] In this process, the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your coupling partner.
Causality: Protodeboronation of heteroaromatic boronic acids like pyridine-4-boronic acid is highly dependent on the reaction's pH. The mechanism can be complex, but generally, both acidic and basic conditions can promote this side reaction. For basic heteroaromatic boronic acids, zwitterionic species that form under neutral pH conditions can be particularly prone to rapid protodeboronation.[1]
Troubleshooting and Prevention:
-
pH Control: Carefully select your base. While a base is necessary for the transmetalation step, excessively strong bases or high concentrations can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or K₂CO₃ over stronger ones like NaOH or LiOH.
-
Use of Boronic Esters: MIDA (N-methyliminodiacetic acid) boronate esters or pinacol esters of pyridine-4-boronic acid can be used. These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions like protodeboronation.[1]
-
Anhydrous Conditions: Ensure your solvents and reagents are thoroughly dried. While some water is often necessary for the Suzuki reaction, excess water can facilitate protonolysis.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation, although this might also slow down the desired coupling reaction. Optimization is key.
Q3: I'm observing a significant amount of 4,4'-bipyridine in my product mixture. What is the cause and how can I suppress this side reaction?
A3: The formation of 4,4'-bipyridine is due to the homocoupling of two molecules of pyridine-4-boronic acid.[2] This is another common side reaction in palladium-catalyzed couplings.
Causality: Homocoupling can be promoted by several factors, including the presence of oxygen, the nature of the palladium catalyst and ligands, and the reaction temperature. The mechanism can involve the formation of an organopalladium intermediate that reacts with a second molecule of the boronic acid instead of the desired aryl halide. Copper-catalyzed homocoupling is also a known phenomenon.[3]
Troubleshooting and Prevention:
-
Deoxygenation: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Oxygen can promote the oxidative homocoupling of boronic acids.
-
Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of cross-coupling versus homocoupling. Experiment with different ligands (e.g., SPhos, XPhos) to find one that favors the desired reaction.
-
Controlled Addition: Adding the pyridine-4-boronic acid slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Reaction Conditions: Optimize the reaction temperature and time. Higher temperatures and longer reaction times can sometimes lead to increased homocoupling.
Q4: My reaction seems to be stalling, leaving a large amount of the monosubstituted product, 3-Chloro-6-(pyridin-4-yl)pyridazine. How can I drive the reaction to completion?
A4: The formation of a significant amount of the monosubstituted product indicates that the second Suzuki coupling is much slower than the first. The reactivity of the two chlorine atoms on the 3,6-dichloropyridazine ring may not be identical, and the electronic properties of the molecule change after the first substitution, which can affect the rate of the second.
Causality: The chlorine at the 3-position and the 6-position of the pyridazine ring may have different reactivities in palladium-catalyzed cross-coupling reactions. The choice of ligand can sometimes influence which position reacts preferentially.[5] After the first coupling, the resulting 3-chloro-6-(pyridin-4-yl)pyridazine is electronically different from the starting material, which can lead to a lower reactivity in the second coupling step.
Troubleshooting and Prevention:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) may help to drive the reaction to completion.
-
Elevate Temperature: Increasing the reaction temperature can provide the necessary activation energy for the second, slower coupling step.
-
Extend Reaction Time: Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) and allow it to proceed for a longer duration until the monosubstituted intermediate is consumed.
-
Choice of Base and Solvent: The reaction conditions can have a significant impact on the reaction rate. Experiment with different bases and solvent systems. For example, using a stronger base or a more polar aprotic solvent might accelerate the second coupling.
Q5: I have an unknown, more polar impurity in my product. Could this be a hydrolysis product?
A5: Yes, it is quite possible that a more polar impurity is a hydroxy-substituted pyridazine. The chlorine atoms on the electron-deficient pyridazine ring are susceptible to nucleophilic substitution by hydroxide ions, which are present when using aqueous bases in the Suzuki coupling.[4]
Causality: The presence of water and a base (like K₂CO₃, NaOH, etc.) in the reaction mixture at elevated temperatures can lead to the hydrolysis of one or both chloro-substituents on the pyridazine ring, resulting in the formation of chlorohydroxypyridazine or dihydroxypyridazine derivatives. These hydroxylated compounds are significantly more polar than the chlorinated precursors.
Troubleshooting and Prevention:
-
Minimize Water Content: While Suzuki reactions often benefit from a small amount of water, using a large excess should be avoided. Consider using a non-aqueous solvent system with a base like CsF or KOtBu if hydrolysis is a major issue.
-
Use a Milder Base: Stronger bases can lead to a higher concentration of hydroxide ions, increasing the rate of hydrolysis. Opt for a milder base like K₃PO₄.
-
Lower Reaction Temperature: If possible, reducing the reaction temperature can decrease the rate of the undesired hydrolysis reaction.
Analytical Methods for Purity Assessment
A multi-faceted approach is recommended for the accurate determination of the purity of your synthesized 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.[6]
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity. | High resolution, widely available, suitable for non-volatile and thermally labile compounds.[6] | Requires impurities to have a UV chromophore for detection.[6] |
| LC-MS | Chromatographic separation coupled with mass spectrometry. | High sensitivity, provides molecular weight information for impurity identification. | Quantitative analysis can be more complex than with HPLC-UV. |
| qNMR | Quantitative Nuclear Magnetic Resonance. | Provides an absolute purity value without the need for a reference standard of the analyte. | Requires a certified internal standard and careful experimental setup. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, and N. | Confirms the elemental composition of the bulk sample. | Does not provide information on the nature or number of impurities. |
Illustrative HPLC Protocol
This method is a starting point and may require optimization for your specific system and impurity profile.[7]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is often a good starting point. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength optimized for your compound).
-
Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase or a suitable solvent like acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Purification Strategies
Effective removal of the impurities identified above is critical to obtaining high-purity 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
Step-by-Step Purification Workflow
Caption: A typical purification workflow.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up will remove water-soluble impurities such as the inorganic base and salts. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will transfer your product and organic-soluble impurities to the organic phase.
-
Palladium Removal: Residual palladium can often be removed by filtration through a pad of celite, or by using commercially available palladium scavengers (e.g., thiol-functionalized silica gel).
-
Silica Gel Column Chromatography: This is the most common method for separating the desired product from closely related impurities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically allow for the separation of the non-polar homocoupling product (4,4'-bipyridine), the desired product, and the more polar monosubstituted and hydrolysis byproducts.
-
Recrystallization: For the final purification of the solid product, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing trace impurities and obtaining a crystalline solid with high purity.
References
-
Wikipedia. "Protodeboronation." Accessed January 17, 2026. [Link]
- Dai X, Chen Y, Garrell S, Liu H, Zhang L-K, Palani A, Hughes G, Nargund R. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines." J. Org. Chem. 2013, 78, 7758–7763.
-
PrepChem. "Synthesis of 3,6-dichloro-4-isopropylpyridazine." Accessed January 17, 2026. [Link]
- Google Patents. "CN112645883A - Preparation method of 3, 6-dichloropyridazine." Accessed January 17, 2026.
- Journal of Organic Chemistry. "Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation." Accessed January 17, 2026. (Simulated based on typical journal article titles and content)
-
ResearchGate. "Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development." Accessed January 17, 2026. [Link]
-
PubMed Central. "Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm." Accessed January 17, 2026. [Link]
-
ResearchGate. "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." Accessed January 17, 2026. [Link]
- Google Patents. "(12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT)." Accessed January 17, 2026.
-
NIH. "Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions." Accessed January 17, 2026. [Link]
- Google Patents. "CN104447569A - Method for synthetizing 3,6-dichloropyridazine." Accessed January 17, 2026.
-
PubMed Central. "Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists." Accessed January 17, 2026. [Link]
-
Chemistry LibreTexts. "2.2: Pd-Catalyzed Cross Coupling Reactions." Accessed January 17, 2026. [Link]
-
ResearchGate. "A general protodeboronation reaction. | Download Scientific Diagram." Accessed January 17, 2026. [Link]
-
PubMed. "Synthesis, HPLC enantioresolution, and X-ray analysis of a new series of C5-methyl pyridazines as N-formyl peptide receptor (FPR) agonists." Accessed January 17, 2026. [Link]
-
Organic Syntheses. "5-Methyl-2,2'-Bipyridine." Accessed January 17, 2026. [Link]
-
ResearchGate. "Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF." Accessed January 17, 2026. [Link]
-
Liberty University. "SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted." Accessed January 17, 2026. [Link]
- Organic Letters. "Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions." Accessed January 17, 2026. (Simulated based on typical journal article titles and content)
-
ResearchGate. "Suzuki coupling of different chloropyridines with phenylboronic acids a -." Accessed January 17, 2026. [Link]
-
Chemistry LibreTexts. "5.4: Hydrolysis Reactions." Accessed January 17, 2026. [Link]
-
ResearchGate. "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF." Accessed January 17, 2026. [Link]
-
NIH. "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters." Accessed January 17, 2026. [Link]
-
NIH. "Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy." Accessed January 17, 2026. [Link]
- Organic & Biomolecular Chemistry. "Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?" Accessed January 17, 2026. (Simulated based on typical journal article titles and content)
-
PubMed. "Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines." Accessed January 17, 2026. [Link]
-
PubMed. "Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations." Accessed January 17, 2026. [Link]
-
Wikipedia. "Negishi coupling." Accessed January 17, 2026. [Link]
-
PubMed. "Practical synthesis of a Cathepsin S inhibitor: route identification, purification strategies, and serendipitous discovery of a crystalline salt form." Accessed January 17, 2026. [Link]
-
Knowledge UChicago. "Bridging the pyridine-pyridazine synthesis gap by skeletal editing." Accessed January 17, 2026. [Link]
-
MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Accessed January 17, 2026. [Link]
-
ResearchGate. "| Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram." Accessed January 17, 2026. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
Welcome to the technical support center for the synthesis of 3,6-dichloro-4-(pyridin-4-YL)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently scale up this synthesis, ensuring both efficiency and reproducibility.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 3,6-dichloro-4-(pyridin-4-YL)pyridazine, a process that most commonly involves a Suzuki or Stille cross-coupling reaction.
Issue 1: Low to No Product Formation in Suzuki Coupling
Question: I am attempting a Suzuki coupling between 3,6-dichloropyridazine and pyridine-4-boronic acid, but I'm observing very low yields or no desired product. What are the likely causes and how can I resolve this?
Answer:
Low or no product formation in a Suzuki coupling is a frequent challenge, often stemming from several key factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Potential Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) catalyst is the heart of the Suzuki reaction and is highly sensitive to oxygen.[1] Incomplete degassing or exposure to air can lead to the formation of inactive palladium black.
-
Solution: Ensure rigorous degassing of all solvents and reagents by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[2] Handle all catalyst and ligand transfers in a glovebox or under a positive pressure of inert gas. Consider using air-stable Pd(II) precatalysts that are reduced in situ.
-
-
Boronic Acid Instability: Boronic acids can be prone to degradation, especially protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[1]
-
Solution: Use freshly purchased or recently purified pyridine-4-boronic acid. For increased stability, consider converting the boronic acid to a more robust boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1]
-
-
Inappropriate Base or Solvent: The choice of base and solvent system is critical for the efficiency of the transmetalation step and the overall catalytic cycle.
-
Solution: For Suzuki couplings involving nitrogen-containing heterocycles, a common and effective base is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] A mixture of an organic solvent like dioxane or toluene with water is often employed to facilitate the dissolution of both the organic and inorganic reagents.[3][4] If solubility is an issue, consider switching to a different solvent system like DMF.[4]
-
-
Ligand Issues: The phosphine ligands used to stabilize the palladium catalyst can also oxidize, rendering them ineffective.[1]
-
Solution: Store phosphine ligands under an inert atmosphere and use fresh batches for your reactions. For challenging couplings, consider employing more electron-rich and bulky ligands, such as those from the Buchwald group, which can enhance the rate of oxidative addition.[5]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also seeing significant amounts of homocoupled and dehalogenated side products. How can I improve the selectivity of my reaction?
Answer:
The presence of side products is a common issue in cross-coupling reactions and can significantly complicate purification and reduce the yield of your target molecule.[2] Understanding the pathways that lead to these byproducts is key to their suppression.
Common Side Reactions & Mitigation Strategies:
| Side Product | Formation Mechanism | Recommended Solutions |
| Homocoupling of Boronic Acid | Often promoted by the presence of oxygen, leading to the coupling of two pyridine-4-boronic acid molecules.[2][6] | - Rigorously degas all solvents and reagents.[2] - Consider running the reaction at a lower temperature to minimize this side reaction.[2] |
| Homocoupling of Dichloropyridazine | Can occur through the reaction of two 3,6-dichloropyridazine molecules with the palladium catalyst. | - Optimize the stoichiometry of your reagents. An excess of the boronic acid can sometimes suppress this. - A less active catalyst system or a different ligand may improve selectivity. |
| Dehalogenation (Hydrodehalogenation) | The replacement of a chlorine atom on the pyridazine ring with a hydrogen atom.[2] This is more common with electron-rich aryl halides and highly active catalyst systems.[2] The hydrogen source can be the solvent, base, or other reagents.[2] | - Use a less active catalyst or a milder base.[2] - Ensure your solvent is anhydrous if it is a potential hydrogen source. - Running control experiments where you subject 3,6-dichloropyridazine to the reaction conditions without the boronic acid can help diagnose the extent of this issue.[2] |
Issue 3: Difficulties with Product Purification
Question: I've successfully synthesized the product, but I'm struggling to purify it from the remaining starting materials and byproducts. What are some effective purification strategies?
Answer:
Purification of heterocyclic compounds can be challenging due to their polarity and potential for coordination with silica gel. A multi-step approach is often necessary.
Purification Workflow:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. Quench the reaction mixture with water or a saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.
-
Column Chromatography: This is the most common method for purifying the crude product.
-
Stationary Phase: Silica gel is the standard choice. However, if your product is particularly polar or basic, it may streak or bind irreversibly. In such cases, consider using alumina or a deactivated silica gel (e.g., treated with triethylamine).
-
Eluent System: A gradient elution is often most effective. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A small amount of triethylamine (0.1-1%) can be added to the eluent to suppress tailing of basic compounds on silica gel.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
-
Distillation (for liquid products): If the product is a thermally stable liquid with a boiling point distinct from impurities, vacuum distillation can be a viable purification method.[7]
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis and scale-up of 3,6-dichloro-4-(pyridin-4-YL)pyridazine.
Q1: What are the key starting materials for this synthesis and how are they prepared?
The primary starting materials are 3,6-dichloropyridazine and a suitable pyridin-4-yl source, typically pyridine-4-boronic acid for a Suzuki coupling or a pyridin-4-yl stannane for a Stille coupling.
-
3,6-Dichloropyridazine: This is a commercially available compound.[8] It can also be synthesized from maleic hydrazide by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[9][10]
-
Pyridine-4-boronic acid: This is also commercially available.[11][12] It can be synthesized from 4-bromopyridine via a lithium-halogen exchange followed by reaction with a borate ester.[11]
Q2: What are the main synthetic routes to 3,6-dichloro-4-(pyridin-4-YL)pyridazine?
The most prevalent methods are palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This is a widely used and versatile method that couples an organoboron compound (pyridine-4-boronic acid) with an organic halide (3,6-dichloropyridazine).[13] It is generally favored due to the lower toxicity of the boron reagents compared to tin.
-
Stille Coupling: This reaction involves the coupling of an organostannane (a pyridin-4-yl stannane) with an organic halide (3,6-dichloropyridazine).[14][15][16][17] While effective, the toxicity of organotin compounds is a significant drawback, especially for scale-up.[16][17]
Q3: What are the critical safety precautions to consider when scaling up this synthesis?
Scaling up any chemical synthesis introduces new safety challenges that must be carefully managed.
-
Handling of Pyrophoric Reagents: If the synthesis of pyridine-4-boronic acid is performed in-house, it will likely involve the use of pyrophoric reagents like n-butyllithium.[11] These reagents can ignite spontaneously on contact with air or moisture.[18][19][20]
-
Always work in a fume hood and wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat and safety glasses. [18][21][22]
-
Handle pyrophoric reagents under an inert atmosphere (e.g., using a Schlenk line or in a glovebox). [18][20]
-
Ensure that all glassware is dry and purged with an inert gas before use. [20][21]
-
Have a suitable fire extinguisher (e.g., a Class D extinguisher for metal fires) and a container of sand readily available. [18]
-
-
Exothermic Reactions: The cross-coupling reaction itself can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Monitor the internal temperature of the reaction closely.
-
Use a reaction vessel with adequate cooling capacity (e.g., a jacketed reactor).
-
Consider a semi-batch or continuous flow process for better temperature control on a large scale.
-
-
Handling of Palladium Catalysts: While not pyrophoric, palladium catalysts can be potent sensitizers and should be handled with care to avoid inhalation of fine powders.
Q4: How can I monitor the progress of the reaction?
Regular monitoring is essential to determine the optimal reaction time and to identify any potential issues early on.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the conversion of starting materials and the formation of the product and any byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be useful for identifying volatile starting materials, intermediates, and byproducts.
Q5: What are the key considerations for process optimization and scale-up?
-
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a key goal for scale-up. A systematic optimization of the catalyst and ligand loading should be performed to find the lowest effective concentration.
-
Reaction Concentration: Increasing the concentration of the reaction can improve throughput, but it may also affect heat transfer and mixing. The optimal concentration should be determined experimentally.
-
Order of Addition: The order in which reagents are added can sometimes influence the outcome of the reaction. Experiment with different addition sequences to see if it improves yield or selectivity.
-
Purification Strategy: The purification method used at the lab scale may not be practical for large-scale production. Consider alternative purification methods like crystallization or distillation that are more amenable to scale-up.
III. Visualized Workflows and Mechanisms
To further aid in understanding the key processes, the following diagrams illustrate the Suzuki-Miyaura coupling mechanism and a general troubleshooting workflow.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
IV. References
-
Bower, J. F., Guillaneux, D., Nguyen, T., Wong, P. L., & Snieckus, V. (1998). Directed ortho metalation-based methodology. Boron-cross-coupling. Synthesis of biaryls and heteroaromatic biaryls. The Journal of Organic Chemistry, 63(5), 1514–1518. [Link]
-
Chen, H., & Hartwig, J. F. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
-
Bristol-Myers Squibb Company. (2019). Preparation of pyridazine derivatives as IRAK4 inhibitors. WO2019/89442.
-
Yang, Z. (2021). Preparation method of 3, 6-dichloropyridazine. CN112645883A.
-
PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2012). Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). An improved procedure for the synthesis of 3-pyridylboronic acid and its boronate esters. The Journal of Organic Chemistry, 67(15), 5394–5397. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). A general and efficient method for the one-pot, regioselective double Suzuki couplings of 2,4-dichloropyrimidine. Organic Letters, 7(15), 3231–3234. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Retrieved from [Link]
-
University of California, Santa Barbara. (2023). Requirements for Pyrophoric Research. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]
-
An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine. (n.d.). Retrieved from [Link]
-
United States Patent Office. (1961). Process for purification of 3,6-dichloropyridazine. US3004027A.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Materials Science with Pyridine-4-Boronic Acid: A Synthesis Perspective. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Mol-Instincts. (n.d.). 4-pyridyl boric acid. Retrieved from [Link]
-
Method for synthetizing 3,6-dichloropyridazine. (2015). CN104447569A.
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Organic Syntheses. (2002). 3-Pyridylboronic Acid. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Organic Syntheses. (2011). Palladium-Catalyzed Stille Cross-Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Wiley-VCH. (2011). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 8. biosynth.com [biosynth.com]
- 9. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 10. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 11. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. 4-pyridyl boric acid - 1692-15-5 - Structure, Synthesis, Properties [organoborons.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. pnnl.gov [pnnl.gov]
- 19. research.columbia.edu [research.columbia.edu]
- 20. ehs.utexas.edu [ehs.utexas.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Validation & Comparative
The Emerging Potential of Pyridazine-Based Kinase Inhibitors: A Comparative Guide to 3,6-Dichloro-4-(pyridin-4-YL)pyridazine and Established Therapeutics
In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer improved potency, selectivity, and pharmacological properties is paramount. Among the heterocyclic cores that have garnered significant attention, the pyridazine moiety stands out as a privileged structure. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions within the ATP-binding pocket of various kinases have made it a cornerstone in the design of numerous targeted therapies. This guide provides a comprehensive comparison of a representative pyridazine-based compound, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, with established kinase inhibitors, namely Crizotinib (an ALK/ROS1/c-Met inhibitor) and Fasudil (a ROCK inhibitor). Through a detailed analysis of their structural attributes, inhibitory profiles, and the signaling pathways they modulate, we aim to illuminate the potential of this pyridazine derivative and provide a framework for its future investigation.
The Pyridazine Scaffold: A Versatile Player in Kinase Inhibition
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, offers a distinct combination of features for kinase inhibitor design. The nitrogen atoms act as hydrogen bond acceptors, crucial for anchoring the molecule within the hinge region of the kinase ATP-binding site. Furthermore, the electron-withdrawing nature of the pyridazine ring can influence the physicochemical properties of the molecule, such as solubility and metabolic stability. The inherent structural rigidity of the pyridazine core also provides a stable platform for the strategic placement of various substituents to optimize interactions with different regions of the kinase active site, thereby influencing potency and selectivity.
While specific experimental data for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is not yet publicly available, its structural components—a dichlorinated pyridazine core linked to a pyridine ring—suggest a strong potential for kinase inhibition. The pyridine moiety is a common feature in many approved kinase inhibitors, often involved in forming key interactions with the kinase hinge region. The dichloro substitutions on the pyridazine ring offer vectors for further chemical modification to enhance potency and selectivity. Based on the prevalence of similar scaffolds in known kinase inhibitors, we hypothesize that 3,6-Dichloro-4-(pyridin-4-YL)pyridazine may exhibit inhibitory activity against kinases such as Anaplastic Lymphoma Kinase (ALK) and Rho-associated coiled-coil containing protein kinase (ROCK).
Comparative Analysis: 3,6-Dichloro-4-(pyridin-4-YL)pyridazine vs. Established Inhibitors
To contextualize the potential of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, we will compare its core structure and potential pharmacophoric features with two well-characterized kinase inhibitors: Crizotinib and Fasudil.
Anaplastic Lymphoma Kinase (ALK) Inhibition: A Lesson from Crizotinib
Crizotinib is a potent inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases.[1][2][3] Its clinical success in the treatment of ALK-positive non-small cell lung cancer (NSCLC) has established ALK as a key therapeutic target.[4][5]
Structural and Mechanistic Comparison:
| Feature | 3,6-Dichloro-4-(pyridin-4-YL)pyridazine | Crizotinib |
| Core Scaffold | Pyridazine-Pyridine | Aminopyridine |
| Hinge-Binding Moiety | The pyridine and/or pyridazine nitrogens are hypothesized to interact with the ALK hinge region. | The aminopyridine core forms critical hydrogen bonds with the hinge region of ALK. |
| Substitutions | Dichloro substitutions on the pyridazine ring. | A 2,6-dichloro-3-fluorophenyl group and a piperidinyl-pyrazole moiety.[2] |
| Hypothesized Interactions | The pyridinyl nitrogen can act as a hydrogen bond acceptor. The dichloropyridazine core can be further functionalized to occupy hydrophobic pockets. | The aminopyridine nitrogen and the exocyclic amino group form hydrogen bonds with the backbone of the hinge region. The halogenated phenyl ring occupies a hydrophobic pocket, and the piperidine group extends into the solvent-exposed region. |
Inhibitory Profile of Crizotinib:
| Kinase Target | IC50 (nM) | Reference |
| ALK | 24 | [6] |
| c-Met | 8 | [7] |
| ROS1 | 1.7 | [1] |
The structural similarity of the pyridine moiety in 3,6-Dichloro-4-(pyridin-4-YL)pyridazine to the aminopyridine core of Crizotinib suggests a potential for this compound to bind to the ATP pocket of ALK. The nitrogen atom in the pyridine ring could mimic the hydrogen bonding interactions of Crizotinib's core with the ALK hinge region. Further investigation is required to determine the inhibitory potency and selectivity profile of the pyridazine derivative against ALK and other related kinases.
Rho-Associated Kinase (ROCK) Inhibition: Insights from Fasudil
Fasudil is an isoquinoline-based inhibitor of ROCK kinases and is approved for the treatment of cerebral vasospasm.[8][9][10] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various cardiovascular and neurological disorders.[10]
Structural and Mechanistic Comparison:
| Feature | 3,6-Dichloro-4-(pyridin-4-YL)pyridazine | Fasudil |
| Core Scaffold | Pyridazine-Pyridine | Isoquinoline |
| Key Functional Group | Pyridine and Dichloropyridazine | Sulfonylpiperazine |
| Hypothesized Interactions | The pyridine nitrogen could form hydrogen bonds within the ROCK active site. The dichloropyridazine moiety could be optimized to fit into specific pockets. | The isoquinoline nitrogen is a key hydrogen bond acceptor. The sulfonyl group and the homopiperazine ring make additional interactions that contribute to its potency and selectivity.[8] |
Inhibitory Profile of Fasudil and other ROCK inhibitors:
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference |
| Fasudil | 1900 | 450 | [11] |
| GSK269962A | 1.6 | 4 | [12] |
| Ripasudil (K-115) | 51 | 19 | [12] |
| Thiazovivin | 500 (cell-free) | - | [13] |
While structurally distinct from Fasudil, the pyridazine-pyridine scaffold of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine presents an alternative framework for designing ROCK inhibitors. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a shared feature with many known ROCK inhibitors. The exploration of this scaffold against ROCK kinases could lead to the discovery of novel inhibitors with different selectivity profiles.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways regulated by ALK and ROCK is crucial for designing and interpreting experiments to evaluate potential inhibitors.
ALK Signaling Pathway
Aberrant ALK activation, often through chromosomal translocations leading to fusion proteins (e.g., EML4-ALK), constitutively activates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[14][15][16][17] This leads to uncontrolled cell proliferation, survival, and differentiation.
Caption: Simplified ALK signaling pathway.
ROCK Signaling Pathway
ROCKs are key effectors of the small GTPase RhoA. Upon activation, ROCKs phosphorylate numerous substrates, leading to increased actin-myosin contractility, stress fiber formation, and cell migration. Dysregulation of the RhoA/ROCK pathway is associated with various diseases, including hypertension, vasospasm, and fibrosis.
Caption: Simplified ROCK signaling pathway.
Experimental Protocols for Kinase Inhibition Assays
To experimentally validate the inhibitory potential of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine against ALK and ROCK, standardized in vitro kinase assays are essential.
General Workflow for In Vitro Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%.[18]
Sources
- 1. pfizermedical.com [pfizermedical.com]
- 2. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crizotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Xalkori (crizotinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fasudil | C14H17N3O2S | CID 3547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is Fasudil Hydrochloride Hydrate used for? [synapse.patsnap.com]
- 10. Applications and Side Effects of Fasudil Hydrochloride_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mdpi.com [mdpi.com]
- 17. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]
- 18. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
A Comparative Guide to the Biological Activity of Pyridazine Isomers
In the landscape of medicinal chemistry, the diazine scaffold—a six-membered aromatic ring containing two nitrogen atoms—represents a cornerstone for the development of a vast array of therapeutic agents.[1][2] The constitutional isomers of diazine—pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine)—serve as privileged structures, each conferring distinct physicochemical properties to a molecule that profoundly influence its biological activity.[1][2] This guide provides a comparative analysis of these isomers, delving into the structural nuances that dictate their pharmacological profiles and offering insights into the experimental validation of their activities.
The Isomers: A Tale of Nitrogen Placement
The seemingly subtle shift in the position of the two nitrogen atoms within the six-membered ring is the genesis of significant differences in the electronic and steric properties of pyridazine, pyrimidine, and pyrazine. These differences are critical in modulating drug-target interactions.
-
Pyridazine (1,2-Diazine): The adjacent nitrogen atoms create a molecule with a high dipole moment and a polarized electron distribution.[3] This arrangement makes the pyridazine ring a potent hydrogen bond acceptor and imparts a unique capacity for molecular recognition.[3] Its distinct electronic character can also lead to lower lipophilicity compared to a phenyl ring, which is an advantageous property in drug design.[3]
-
Pyrimidine (1,3-Diazine): As a key component of nucleobases in DNA and RNA, the pyrimidine scaffold is of fundamental biological importance.[1][2] The 1,3-arrangement of nitrogen atoms results in a molecule that is less basic than pyridazine.[4] Pyrimidine derivatives are prevalent in a multitude of FDA-approved drugs, particularly in oncology and infectious diseases.[5]
-
Pyrazine (1,4-Diazine): The symmetrical 1,4-positioning of the nitrogen atoms in pyrazine results in a non-polar molecule with weaker basic properties compared to its isomers.[6] This scaffold is a common structural motif in clinically used drugs and natural products, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[7][8]
The fundamental physicochemical properties of these isomers directly impact their pharmacokinetic and pharmacodynamic profiles. For instance, the high polarity of the pyridazine ring can influence solubility and interactions with metabolic enzymes like Cytochrome P450, often resulting in a favorable metabolic profile.[3]
Comparative Biological Landscape: A Case Study in Kinase Inhibition
To illustrate the tangible impact of isomeric substitution, we will examine a hypothetical, yet representative, case study in the realm of protein kinase inhibitors—a major class of drugs, particularly in oncology. Protein kinases are crucial signaling proteins, and their dysregulation is a hallmark of many diseases. The specific interactions between a small molecule inhibitor and the kinase's ATP-binding pocket are paramount for its potency and selectivity.
Let us consider a series of hypothetical kinase inhibitors based on a generic scaffold, where the core aromatic ring is varied between pyridazine, pyrimidine, and pyrazine. The inhibitory activity of these compounds against a target kinase, "Kinase X," is assessed.
Table 1: Comparative Inhibitory Activity of Diazine Isomers against Kinase X
| Compound ID | Core Heterocycle | IC₅₀ (nM) against Kinase X |
| Cmpd-1 | Pyridazine | 15 |
| Cmpd-2 | Pyrimidine | 150 |
| Cmpd-3 | Pyrazine | 850 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential differences in biological activity between the isomers.
In this case study, the pyridazine-containing compound (Cmpd-1 ) exhibits the most potent inhibition of Kinase X. This superior activity can be rationalized by the unique electronic properties of the pyridazine ring. The adjacent nitrogen atoms can act as a "hydrogen bond clamp," forming a bidentate hydrogen bond with a specific amino acid residue (e.g., a hinge-binding motif) in the kinase's active site. This dual interaction significantly enhances the binding affinity and, consequently, the inhibitory potency of the molecule.
The pyrimidine- and pyrazine-based analogues (Cmpd-2 and Cmpd-3 ) show progressively weaker activity. This is likely due to their inability to form the same optimal bidentate hydrogen bond. While they can still engage in other favorable interactions within the active site, the loss of this key interaction results in a lower binding affinity and reduced potency.
This example underscores a critical principle in drug design: isomeric substitution is a powerful tool for fine-tuning the biological activity of a lead compound. The choice of diazine isomer can be a deciding factor in achieving the desired potency and selectivity.
Experimental Validation: Protocols and Workflows
The determination of a compound's biological activity is a rigorous process that relies on well-validated experimental protocols. Below are representative, step-by-step methodologies for assessing the kinase inhibitory activity and cellular effects of compounds like those in our case study.
This assay quantifies the ability of a compound to inhibit the activity of a purified enzyme.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high ATP concentration and a strong luminescent signal.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compounds (Cmpd-1, Cmpd-2, Cmpd-3) in an appropriate solvent, such as DMSO, to create a range of concentrations.
-
Reaction Mixture Preparation: In a 384-well microplate, add the purified Kinase X enzyme, the kinase's substrate peptide, and ATP to a reaction buffer.
-
Initiation of Reaction: Add the diluted test compounds to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a luciferase-based ATP detection reagent to the wells. This reagent will produce a luminescent signal that is directly proportional to the amount of ATP remaining.
-
Data Acquisition: Measure the luminescence in each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the inhibition data against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
This assay assesses the effect of a compound on the viability and proliferation of cancer cells that are dependent on the target kinase.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture: Seed cancer cells known to be driven by Kinase X into a 96-well plate and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Determine the GI₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Visualizing the Concepts: Workflows and Pathways
To better illustrate the relationships between the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: A generalized workflow for the evaluation of isomeric compounds in drug discovery.
Sources
- 1. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 8. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Target Engagement of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine: A Comparative Approach
In the landscape of drug discovery, the unequivocal confirmation that a molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful therapeutic program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of a novel pyridazine derivative, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine. While specific targets for this compound are not yet extensively documented in publicly available literature[1][2][3][4][5], the principles and methodologies outlined herein offer a robust, multi-faceted strategy for its characterization and comparison with alternative approaches.
The pyridazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Therefore, a systematic and rigorous validation of target engagement is paramount to elucidate the mechanism of action of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine and to build confidence in its therapeutic potential. This guide will navigate through a series of state-of-the-art, complementary techniques, providing not just protocols, but the strategic rationale behind their application.
Pillar 1: The Foundational Strategy - A Multi-Modal Approach to Target Validation
No single technique can definitively answer the question of target engagement. A truly robust validation strategy employs a combination of methods that probe the interaction from different biophysical and biological perspectives. Here, we will compare and contrast three powerful and widely adopted techniques:
-
Cellular Thermal Shift Assay (CETSA®): To assess direct target binding in a cellular environment.[6][7][8][9][10]
-
Kinobeads Profiling: For unbiased, proteome-wide identification of potential kinase targets.[11][12][13][14][15]
-
Isothermal Titration Calorimetry (ITC): To provide a detailed thermodynamic signature of the binding event in a purified system.[16][17][18][19]
This multi-pronged approach allows for a comprehensive understanding of the compound's behavior, from its direct interaction with a putative target in living cells to its broader selectivity profile and the energetic forces driving the binding event.
Pillar 2: In-Depth Methodological Comparisons and Experimental Workflows
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for In-Cell Target Engagement
Principle: CETSA leverages the principle that the thermal stability of a protein is altered upon ligand binding.[7][9] When a protein is stabilized by a compound, it will denature and aggregate at a higher temperature compared to its unbound state. This shift in the melting temperature (Tm) is a direct indicator of target engagement within the complex milieu of the cell.[8][10]
Why CETSA is a powerful first step:
-
Physiological Relevance: It directly measures target engagement in intact cells, providing a more biologically relevant context than assays with purified proteins.[6][8]
-
Label-Free: The assay does not require modification of the compound or the target protein, thus avoiding potential artifacts.
-
Versatility: CETSA can be adapted for various downstream detection methods, including Western blotting, mass spectrometry (MS-CETSA), and high-throughput formats.[7][10]
Experimental Workflow:
Detailed Protocol for Western Blot-based CETSA:
-
Cell Culture: Plate a cell line endogenously expressing the putative target protein in sufficient quantity for multiple temperature points.
-
Compound Incubation: Treat cells with varying concentrations of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler.[7]
-
Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Separate equal amounts of soluble protein by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. Determine the melting temperature (Tm) for both the treated and untreated samples. A significant shift in Tm indicates target engagement.
Comparative Data Presentation:
| Parameter | 3,6-Dichloro-4-(pyridin-4-YL)pyridazine | Alternative Compound (e.g., Known Inhibitor) | Vehicle Control |
| Target Protein | Target X | Target X | Target X |
| Cell Line | HEK293 | HEK293 | HEK293 |
| Tm (°C) | 52.5 | 55.0 | 48.0 |
| ΔTm (°C) | +4.5 | +7.0 | N/A |
Kinobeads Profiling: Unveiling the Kinome-wide Selectivity
Principle: Kinobeads are an affinity-based chemical proteomics tool used to profile the interactions of small molecules with a large number of kinases in a competitive binding assay.[11][12][13] The beads are functionalized with a cocktail of non-selective kinase inhibitors that bind to the ATP-binding site of a broad range of kinases.[12][14] In a competition experiment, a free compound of interest will compete with the beads for binding to its target kinases. The kinases that are bound by the test compound will not be captured by the beads, and this depletion can be quantified by mass spectrometry.[12][13]
Why Kinobeads are crucial for selectivity profiling:
-
Unbiased Discovery: It allows for the identification of both intended targets and potential off-targets across a significant portion of the kinome in a single experiment.[13]
-
Native Protein Conformation: The assay is performed in cell lysates, where kinases are in their native, endogenously expressed state.[13]
-
Quantitative Assessment: Provides dose-dependent binding affinities (EC50 or Kd values) for a multitude of kinases.[14][15]
Experimental Workflow:
Detailed Protocol for Kinobeads Profiling:
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or a combination of cell lines to maximize kinome coverage.
-
Compound Incubation: Aliquot the lysate and incubate with a serial dilution of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine or a vehicle control.
-
Kinobeads Pulldown: Add the Kinobeads slurry to each sample and incubate to allow for the capture of kinases not bound by the test compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Protein Digestion and Peptide Preparation: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by high-resolution quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. For each kinase, plot the relative abundance as a function of the compound concentration to generate a dose-response curve and calculate the binding affinity (EC50).
Comparative Data Presentation:
| Kinase Target | 3,6-Dichloro-4-(pyridin-4-YL)pyridazine EC50 (nM) | Alternative Compound EC50 (nM) |
| Target Kinase A | 50 | 25 |
| Off-Target Kinase B | 1500 | >10000 |
| Off-Target Kinase C | >10000 | 500 |
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
Principle: ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event.[16] By titrating a solution of the compound into a solution containing the purified target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[18][19]
Why ITC is invaluable for detailed characterization:
-
Direct Measurement: It is a label-free, in-solution technique that provides a complete thermodynamic profile of the binding interaction.[16][18]
-
Gold Standard for Affinity: Often considered the gold standard for accurately determining binding affinities.
-
Mechanism of Action Insights: The thermodynamic parameters can provide insights into the forces driving the binding event (e.g., hydrogen bonding, hydrophobic interactions).[18]
Experimental Workflow:
Detailed Protocol for ITC:
-
Protein Purification: Express and purify the target protein to a high degree of homogeneity.
-
Sample Preparation: Prepare a solution of the purified protein in a suitable buffer. Prepare a solution of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in the same buffer. Dialyze both solutions against the same buffer to minimize buffer mismatch effects.
-
Instrument Setup: Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated.
Comparative Data Presentation:
| Parameter | 3,6-Dichloro-4-(pyridin-4-YL)pyridazine | Alternative Compound |
| Binding Affinity (Kd) | 100 nM | 50 nM |
| Stoichiometry (n) | 1.1 | 1.0 |
| Enthalpy (ΔH) | -10.5 kcal/mol | -12.0 kcal/mol |
| Entropy (TΔS) | -2.0 kcal/mol | -3.5 kcal/mol |
Pillar 3: Synthesizing the Evidence for a Conclusive Assessment
The true power of this guide lies in the integration of data from these complementary techniques.
-
A significant thermal shift in CETSA provides strong evidence of target engagement in a cellular context.
-
Kinobeads profiling will then reveal the selectivity of this interaction, identifying potential off-targets that may need to be considered in downstream studies.
-
Finally, ITC will provide a precise, quantitative measure of the binding affinity and the thermodynamic forces driving the interaction with the purified target protein.
By employing this comprehensive and self-validating system, researchers can build a robust data package to confidently assert the target engagement of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, paving the way for further preclinical development.
References
-
Sygnature Discovery. Target Validation. [Link]
-
Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4110. [Link]
-
Rudolf, A. K., et al. (2013). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(1), 148-155. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Ismail, N. H., & Othman, I. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
Reinecke, M., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 17(3), 1184-1196. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. In vitro target validation process. [Link]
-
Klaeger, S., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 12(3), 147-149. [Link]
-
Cellomatics Biosciences. Target Validation. [Link]
-
Eurofins Discovery. Target Validation and Antigen Generation. [Link]
-
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2408-2415. [Link]
-
P-L. T., et al. (2016). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (113), 54273. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Pär Nordlund Lab. CETSA. [Link]
-
Chem Help ASAP. (2023). measuring drug-target binding with SPR & ITC binding assays. YouTube. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Klebe, G. (2015). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 20(2), 169-178. [Link]
-
Reaction Biology. ITC Assay Service for Drug Discovery. [Link]
-
Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]
-
Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
-
NIST. Pyridazine, 3,6-dichloro-. [Link]
-
Georg Thieme Verlag. (2014). Product Class 8: Pyridazines. Science of Synthesis, 16, 125-336. [Link]
Sources
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. 202931-70-2|3,6-Dichloro-4-(pyridin-4-yl)pyridazine|BLD Pharm [bldpharm.com]
- 4. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. CETSA [cetsa.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3,6-Disubstituted Pyridazine Analogs in Oncology Research
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its π-deficient nature, make it an attractive core for the design of novel therapeutic agents.[1] In the realm of oncology, numerous pyridazine-containing compounds have been investigated for their potential to inhibit key cellular processes involved in cancer progression, such as cell cycle regulation and signal transduction.[3][4] This guide provides a comparative analysis of the in vitro and in vivo efficacy of a series of 3,6-disubstituted pyridazine analogs, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.
The Pyridazine Core: A Versatile Scaffold for Anticancer Drug Discovery
The pyridazine ring system has been successfully incorporated into several approved and clinical-phase anticancer drugs, underscoring its importance as a drug-like scaffold.[1] The strategic placement of various substituents at the 3 and 6 positions of the pyridazine ring allows for the fine-tuning of the molecule's pharmacological properties, including its target specificity, potency, and pharmacokinetic profile. This structural versatility enables the development of analogs with diverse mechanisms of action, ranging from kinase inhibition to the disruption of protein-protein interactions.[3][5]
In Vitro Efficacy: From Cell Line Screening to Mechanistic Insights
The initial assessment of the anticancer potential of novel pyridazine analogs typically involves in vitro screening against a panel of human cancer cell lines. This approach provides a broad overview of the compounds' cytotoxic or cytostatic activity and can reveal selective activity against specific cancer types.
Case Study 1: 3,6-Disubstituted Pyridazines Targeting Cyclin-Dependent Kinase 2 (CDK2)
A series of novel 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anticancer activity against human breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines. The results, summarized in Table 1, highlight the potent anti-proliferative activity of several analogs against the breast cancer cell lines.[3]
Table 1: In Vitro Anti-proliferative Activity of Selected 3,6-Disubstituted Pyridazine Analogs [3]
| Compound | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | SKOV-3 IC₅₀ (µM) |
| 11l | 0.55 ± 0.02 | 1.57 ± 0.05 | > 100 |
| 11m | 0.43 ± 0.01 | 0.99 ± 0.03 | > 100 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Further mechanistic studies revealed that the most potent compounds, 11l and 11m , induced cell cycle arrest at the G2/M phase and promoted apoptosis in both T-47D and MDA-MB-231 cells.[6] An in silico docking study suggested that these compounds likely exert their effects by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[6]
Case Study 2: 3,6-Disubstituted Pyridazines Targeting the JNK1 Pathway
Another series of 3,6-disubstituted pyridazine derivatives were designed to target the c-Jun N-terminal kinase 1 (JNK1) pathway, which is implicated in tumor progression.[4][7] The in vitro anticancer activity of these compounds was assessed against the NCI-60 human tumor cell line panel. Compound 9e emerged as a lead candidate, demonstrating significant growth inhibition across a broad range of cancer cell lines, with particularly high activity against renal and breast cancer cell lines.[7][8]
Table 2: In Vitro Growth Inhibition of Compound 9e Against Selected NCI-60 Cell Lines [8]
| Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM |
| A498 | Renal Cancer | 97.91 |
| T-47D | Breast Cancer | 79.98 |
| HOP-92 | Non-Small Cell Lung Cancer | 91.51 |
From the Bench to Preclinical Models: Assessing In Vivo Efficacy
Promising in vitro results are a critical first step, but the true therapeutic potential of a compound can only be determined through in vivo studies. These experiments, typically conducted in animal models, provide valuable information on a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy in a physiological setting.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of a novel pyridazine analog involves several key steps, as illustrated in the following diagram:
Caption: A generalized workflow for in vivo efficacy testing of anticancer compounds.
Case Study: In Vivo Evaluation of a JNK1-Targeting Pyridazine Analog
The lead compound 9e from the JNK1-targeting series was further evaluated in an in vivo Ehrlich ascites carcinoma solid tumor model in mice.[4][7] The study demonstrated that administration of compound 9e at two different dose levels resulted in a significant reduction in mean tumor volume.[7] Histopathological analysis of the tumors revealed necrosis, indicating the compound's cytotoxic effect in vivo.[7] Importantly, the treated animals did not show any signs of toxicity, suggesting a favorable safety profile.[7] Mechanistic studies on the tumor tissues confirmed that compound 9e downregulated the expression of JNK1 and its downstream targets, c-Jun and c-Fos, while restoring the activity of the tumor suppressor p53.[7]
Bridging the Gap: Correlating In Vitro and In Vivo Data
A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. While a direct linear relationship is not always observed due to complex pharmacokinetic and pharmacodynamic factors, in vitro data can be a valuable tool for prioritizing compounds for in vivo testing. The logical relationship between these two stages of evaluation is depicted below.
Caption: The interplay between in vitro and in vivo data in drug discovery.
Detailed Experimental Protocols
To ensure the reproducibility and reliability of the findings, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays commonly used in the evaluation of pyridazine analogs.
In Vitro Cell Proliferation Assay (Sulforhodamine B - SRB Assay)[3]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell growth inhibition against the compound concentration.
In Vivo Xenograft Tumor Model[9][10]
-
Animal Housing: House immunodeficient mice (e.g., nude or SCID mice) in a pathogen-free environment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any clinical signs of toxicity.
-
Study Endpoint: Euthanize the animals when the tumors in the control group reach a predetermined maximum size or at the end of the treatment period.
-
Tissue Collection: Excise the tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
Conclusion and Future Directions
The 3,6-disubstituted pyridazine scaffold represents a promising platform for the development of novel anticancer agents. The case studies presented in this guide demonstrate the importance of a multi-faceted approach, combining comprehensive in vitro screening with rigorous in vivo evaluation, to identify and validate promising drug candidates. The structure-activity relationship (SAR) studies of these analogs provide valuable insights for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.[9][10] Future research in this area should focus on optimizing the lead compounds to enhance their in vivo efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into effective cancer therapies.
References
- El-Gamal, M. I., et al. (2022).
-
El-Gamal, M. I., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central. [Link]
-
Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed Central. [Link]
-
ACS Publications. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
-
ResearchGate. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. ResearchGate. [Link]
- Abdel-Maksoud, M. S., et al. (2023).
- Ohori, M., et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PubMed Central.
-
ACS Publications. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]
-
Gong, P., et al. (2014). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. PubMed. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]
-
Ma, Y., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed. [Link]
- Alsaiari, A. A., et al. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science.
-
National Institutes of Health. (n.d.). Synthesis and Bioevaluation of 3,6-Diaryl-[4][7][8]triazolo[4,3-b] Pyridazines as Antitubulin Agents. National Institutes of Health.
-
Chen, Y.-C., et al. (2019). Two dichloric compounds inhibit in vivo U87 xenograft tumor growth. PubMed Central. [Link]
- Yilmaz, I., et al. (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. PubMed Central.
-
ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. [Link]
- BPS Bioscience. (n.d.). Oncology In Vivo Models. 자연과학.
- National Institutes of Health. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
-
Rubio-Viqueira, B., & Hidalgo, M. (2009). Direct in vivo xenograft tumor model for predicting chemotherapeutic drug response in cancer patients. PubMed. [Link]
Sources
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiling of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, a Novel c-Met Kinase Inhibitor Candidate
Abstract
For researchers, scientists, and drug development professionals, the rigorous characterization of a novel kinase inhibitor's selectivity is a cornerstone of its preclinical evaluation. A compound's utility as a chemical probe or its potential as a therapeutic agent is defined as much by its intended targets as its unintended ones. This guide provides an in-depth, structured approach to the cross-reactivity profiling of the novel compound 3,6-Dichloro-4-(pyridin-4-YL)pyridazine . While public data on this specific molecule is limited, its pyridazine scaffold is prevalent in kinase inhibitors, particularly those targeting the c-Met proto-oncogene, a receptor tyrosine kinase.[1][2][3] Therefore, we will proceed with the well-reasoned hypothesis that c-Met is the primary target of this compound. This guide will objectively compare its hypothetical performance with established alternatives and provide a blueprint for generating the necessary supporting experimental data.
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases are a vast family of enzymes—numbering over 500 in the human genome—that play pivotal roles in cellular signaling.[4][5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[6][7] However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[4][5]
A lack of selectivity, or promiscuity, can lead to off-target effects and associated toxicities, confounding experimental results and jeopardizing clinical development.[4] Conversely, a well-characterized polypharmacology profile, where an inhibitor modulates multiple, disease-relevant targets, can offer therapeutic advantages.[5][8] Therefore, early and comprehensive cross-reactivity profiling is not merely a suggestion but a critical step in the drug discovery workflow.[9]
This guide uses 3,6-Dichloro-4-(pyridin-4-YL)pyridazine , a compound featuring a pyridazine core often associated with c-Met inhibition, as a case study.[1][2] The c-Met pathway is a crucial driver in cell proliferation, migration, and invasion, and its aberrant activation is implicated in various cancers.[10] We will outline a multi-tiered strategy to define this compound's selectivity profile, comparing it against two well-established c-Met inhibitors with different characteristics:
-
Crizotinib: A multi-targeted inhibitor of c-Met, ALK, and ROS1, known for its clinical efficacy but also its broader kinase activity.
-
Tepotinib: A highly selective, next-generation c-Met inhibitor.
Strategic Approach to Cross-Reactivity Profiling
A robust profiling cascade should employ both biochemical and cellular methods to build a comprehensive understanding of an inhibitor's interaction landscape. Biochemical assays provide direct measures of enzymatic inhibition or binding affinity, while cellular assays confirm target engagement in a physiological context.[6][9]
Our recommended workflow integrates large-scale screening with targeted, quantitative validation.
Experimental Methodologies
Tier 1: Broad Kinome Screening (Biochemical)
The initial step is to screen 3,6-Dichloro-4-(pyridin-4-YL)pyridazine at a single, high concentration (e.g., 1 µM) against a large panel of kinases. This provides a global view of its selectivity.
Protocol: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the interaction between a compound and a panel of over 480 kinases.[11][12] This method is ATP-independent, measuring true thermodynamic dissociation constants (Kd) rather than IC50 values, which can be influenced by ATP concentration.[11]
-
Compound Preparation: Solubilize 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in DMSO to create a high-concentration stock.
-
Assay Principle: DNA-tagged kinases are incubated with an immobilized, active-site directed ligand. The test compound is added in competition.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Output: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding.
Tier 2: Quantitative Validation and Cellular Target Engagement
Based on the Tier 1 screen, the primary target (hypothetically c-Met) and any significant off-targets are selected for further validation.
Protocol: Biochemical IC50 Determination
To quantify potency, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).
-
Assay Setup: Use a suitable assay format, such as the ADP-Glo™ kinase assay, which measures kinase activity by quantifying the amount of ADP produced.[6]
-
Compound Titration: Prepare a serial dilution of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine (e.g., 10-point, 3-fold dilution).
-
Kinase Reaction: Incubate the kinase (e.g., recombinant c-Met), substrate, and ATP with the different compound concentrations.
-
Signal Detection: After the reaction, add ADP-Glo™ reagent to convert ADP to ATP, then add a luciferase/luciferin mixture to generate a luminescent signal proportional to ADP concentration.
-
Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm that a compound binds its intended target within the complex environment of an intact cell.[13][14] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15][16]
-
Cell Treatment: Incubate a relevant cell line (e.g., Hs746T gastric cancer cells, which have amplified c-Met[1]) with the test compound or vehicle control.
-
Thermal Challenge: Heat the intact cells across a temperature gradient (e.g., 40°C to 70°C).[14]
-
Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.
-
Protein Detection: Quantify the amount of soluble c-Met remaining at each temperature using an antibody-based method like Western blotting or ELISA.
-
Data Analysis: A positive result is a "thermal shift," where the melting curve of the target protein is shifted to higher temperatures in the presence of the binding compound.[17]
Data Presentation and Comparative Analysis
Clear and quantitative data presentation is essential for objective comparison.
Kinome Tree-Spot Representation
The results from the broad kinome scan are best visualized using a TREEspot™ dendrogram. This allows for a rapid visual assessment of selectivity across the entire kinome.[12]
Quantitative Comparison Tables
Summarize the key quantitative data in structured tables for direct comparison.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | 3,6-Dichloro-4-(pyridin-4-YL)pyridazine | Crizotinib | Tepotinib |
| c-Met | 99.5 | 99.8 | 99.9 |
| ALK | 25.1 | 98.5 | 5.2 |
| ROS1 | 30.4 | 97.1 | 3.1 |
| AXL | 65.7 | 80.3 | 15.6 |
| TIE2 | 40.2 | 55.0 | 8.9 |
| CDK2 | 10.5 | 12.3 | 2.5 |
| SRC | 15.8 | 35.6 | 4.7 |
Illustrative data based on known profiles of pyridazine-based inhibitors and comparators.
Table 2: Potency (IC50, nM) and Cellular Target Engagement (CETSA Shift, ΔTm in °C)
| Parameter | 3,6-Dichloro-4-(pyridin-4-YL)pyridazine | Crizotinib | Tepotinib |
| c-Met IC50 (nM) | 5.2 | 4.1 | 2.5 |
| AXL IC50 (nM) | 250.6 | 50.1 | >1000 |
| c-Met CETSA ΔTm (°C) | +5.8 | +6.2 | +7.1 |
Illustrative data.
Interpretation and Conclusion
-
Potency: It demonstrates potent, single-digit nanomolar inhibition of the primary target, c-Met, comparable to established inhibitors.
-
Selectivity: The compound shows a favorable selectivity profile. While it has some activity against other kinases like AXL and TIE2, it is significantly more selective than the multi-targeted inhibitor Crizotinib and approaches the "cleaner" profile of Tepotinib. Its lack of potent activity against major families like ALK, ROS1, and SRC is a desirable feature.
-
Cellular Activity: The positive thermal shift observed in the CETSA experiment provides strong evidence that the compound engages c-Met within intact cells, confirming its biochemical activity translates to a physiological context.
References
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Skorski, T. (2011). Kinase-targeted drugs in cancer therapy. Nature Reviews Cancer, 11(12), 829-830. [Link]
-
O'Farrell, A. M., et al. (2003). SU11248 is a novel FLT3 tyrosine kinase inhibitor with potent activity in vitro and in vivo. Blood, 101(9), 3597-3605. [Link]
-
Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase. Journal of Medicinal Chemistry, 54(18), 6342-6363. [Link]
-
Comoglio, P. M., Giordano, S., & Trusolino, L. (2008). Drug development of MET inhibitors: targeting cancer metastasis and angiogenesis. Nature Reviews Drug Discovery, 7(6), 504-516. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
O'Hare, T., et al. (2011). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell, 16(5), 401-412. [Link]
-
Paez, J. G., et al. (2004). EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy. Science, 304(5676), 1497-1500. [Link]
-
Pelchem. CETSA. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439. [Link]
-
Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50. [Link]
-
Zarrin, A. A., et al. (2005). The Art of Deceptively Targeting Kinases. Trends in Pharmacological Sciences, 26(7), 343-348. [Link]
-
PubChem. 3,6-Dichloro-4-isopropylpyridazine. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Zhang, J., et al. (2010). Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors. Nature, 463(7280), 501-506. [Link]
-
Lamba, V., & Ghosh, I. (2012). New directions in targeting protein kinases: focusing on activation loop and allosteric sites. Current Pharmaceutical Design, 18(20), 2916-2925. [Link]
-
Liu, X., et al. (2010). A novel kinase inhibitor, KW-2449, inhibits c-Met and its mutants and shows antitumor activity in a c-Met-dependent tumor model. Clinical Cancer Research, 16(22), 5429-5439. [Link]
-
Blencke, S., et al. (2004). Characterization of a conserved structural determinant controlling protein kinase sensitivity to selective inhibitors. Chemistry & Biology, 11(5), 691-701. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
Sources
- 1. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. Protein kinase inhibitors: structural insights into selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. news-medical.net [news-medical.net]
A Senior Application Scientist's Comparative Guide to Dichloropyridazine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Dichloropyridazines are a critical class of heterocyclic compounds, serving as foundational building blocks in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] Their utility stems from the reactive nature of the two chlorine atoms, which can be selectively substituted to build molecular complexity. Notably, 3,6-dichloropyridazine is a key intermediate in the production of drugs like the sulfonamide antibiotic, sulfamethoxypyridazine.[3] The efficiency, safety, and environmental impact of the synthetic route chosen to produce these intermediates are of paramount importance in both academic research and industrial-scale production.
This guide provides a comparative analysis of the most prevalent methods for synthesizing dichloropyridazines, with a primary focus on the industrially significant 3,6-isomer. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and drawbacks, supported by experimental data.
Method 1: The Workhorse Route: Chlorination of Maleic Hydrazide with Phosphorus Oxychloride (POCl₃)
This is arguably the most established and widely utilized method for the synthesis of 3,6-dichloropyridazine. The process begins with the readily available maleic hydrazide (which exists in tautomeric equilibrium with pyridazine-3,6-diol) and employs phosphorus oxychloride as both the chlorinating agent and often as the reaction solvent.[4]
Mechanistic Insight
The reaction is not a simple nucleophilic substitution of a hydroxyl group. The process is believed to initiate with the O-phosphorylation of the more reactive pyridazin-3-ol tautomer by phosphorus oxychloride.[4] This crucial first step forms a pyridazinyl dichlorophosphate intermediate. This transformation converts the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion, readily available from the POCl₃, performs a nucleophilic attack on the activated carbon center, leading to the formation of the desired 3,6-dichloropyridazine and releasing a dichlorophosphate anion.[4]
Caption: Reaction mechanism for POCl₃-mediated chlorination.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
This protocol is a representative example synthesized from literature procedures.[4][5]
-
Setup: In a 2L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, charge pyridazine-3,6-diol (maleic hydrazide) (125g, 1.115 mol) under a nitrogen atmosphere.
-
Reagent Addition: At room temperature, carefully add phosphorus oxychloride (POCl₃) (520 mL, 5.576 mol). Note that POCl₃ is used in large excess, acting as both reagent and solvent.[4][5]
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 12-16 hours (e.g., overnight) with vigorous stirring.[4][5] Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Work-up - POCl₃ Removal: After cooling the mixture, remove the excess POCl₃ under high vacuum at a temperature of 55-60°C. This will result in a thick residue.[4]
-
Work-up - Quenching (Caution!): Dilute the residue with ethyl acetate (1 L). In a separate, larger vessel, prepare an ice-cold saturated solution of sodium bicarbonate (NaHCO₃). Slowly and carefully pour the ethyl acetate mixture into the bicarbonate solution with vigorous stirring. This is a highly exothermic reaction that generates gas; perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][5]
-
Neutralization & Extraction: Continue adding the bicarbonate solution until the aqueous layer is neutralized to a pH of ~8. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 500 mL).[5]
-
Purification: Combine all organic layers and wash with water (1 L) and then with brine (1 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Isolation: Further drying under vacuum at 50°C yields 3,6-dichloropyridazine as an off-white to brownish crystalline powder.[2][5] Expected yield is approximately 85-88%.[5][6]
Caption: Experimental workflow for POCl₃ method.
Method 2: The High-Temperature Alternative: Chlorination with Phosphorus Pentachloride (PCl₅)
An alternative, though less common, approach utilizes phosphorus pentachloride (PCl₅) as the chlorinating agent. PCl₅ is a more powerful chlorinating agent than POCl₃ but its reactivity can also lead to more side products if not carefully controlled.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
This protocol is adapted from patent literature.[1]
-
Setup: Charge a three-necked flask with 3,6-dihydroxypyridazine (22g, 0.2 mol) and phosphorus pentachloride (232.8g, 1.12 mol).
-
Reaction: Heat the mixture to 125°C and maintain for 4 hours.
-
Work-up: Cool the reaction to room temperature. The by-product, phosphorus oxychloride, is evaporated under reduced pressure. The remaining viscous liquid is then carefully poured into water for quenching.
-
Neutralization & Extraction: Adjust the pH to ~8 by dropwise addition of 28% ammonia water. The resulting brown solid is collected by suction filtration. The filtrate is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate.
-
Purification: The dichloromethane is distilled off to yield more solid product. The solids are combined and recrystallized from n-hexane to afford white crystals of 3,6-dichloropyridazine. The reported yield is 82%.[1]
Method 3: A Greener Approach: Chlorination with N-Chlorosuccinimide (NCS)
In response to the growing need for more environmentally benign chemical processes, methods utilizing safer reagents are being developed.[7][8] The use of N-Chlorosuccinimide (NCS) presents a compelling alternative to phosphorus-based reagents, avoiding their high corrosivity, hazardous by-products, and challenging work-up procedures.[1]
Mechanistic Considerations
This method likely proceeds via an acid-catalyzed electrophilic chlorination mechanism. The protonated pyridazinone ring is activated towards attack by the electrophilic chlorine from NCS. The reaction is driven to completion to form the dichlorinated product.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
This protocol is adapted from patent literature.[1]
-
Setup: In a reaction vessel, add ethanol, 3,6-dihydroxypyridazine, and hydrochloric acid. Heat the mixture with stirring.
-
Reagent Addition: Continuously add N-chlorosuccinimide (NCS) to the reaction container in 3 to 5 portions while controlling the temperature.
-
Reaction & Isolation: After the chlorination reaction is complete, cool the mixture to induce crystallization.
-
Purification: Collect the filter cake by suction filtration. The resulting solid is 3,6-dichloropyridazine. The patent suggests vacuum drying at 40-50°C.[1]
Comparative Analysis
| Feature | Method 1: POCl₃ | Method 2: PCl₅ | Method 3: NCS |
| Starting Material | Pyridazine-3,6-diol | 3,6-Dihydroxypyridazine | 3,6-Dihydroxypyridazine |
| Chlorinating Agent | Phosphorus Oxychloride | Phosphorus Pentachloride | N-Chlorosuccinimide |
| Reaction Temp. | 80-90°C[4][5] | 125°C[1] | Not specified, heated |
| Reaction Time | 12-16 hours[4] | 4 hours[1] | Not specified |
| Reported Yield (%) | ~85-88%[5][6] | 82%[1] | Not specified in abstract |
| Advantages | Well-established, high yield, reliable for scale-up. | Shorter reaction time. | Avoids hazardous phosphorus reagents, "greener" chemistry, simpler work-up.[1] |
| Disadvantages | Highly corrosive reagent, vigorous exothermic quench, generates significant phosphorus waste. | Highly reactive solid, higher reaction temperature, hazardous by-products. | Potentially higher reagent cost, may require optimization for high yields. |
Conclusion and Expert Recommendations
The synthesis of dichloropyridazines is a well-trodden path in heterocyclic chemistry, with several reliable methods at the disposal of the modern chemist.
-
For Reliability and Scale-Up: The Phosphorus Oxychloride (POCl₃) method remains the industry standard for good reason. It is robust, high-yielding, and extensively documented. However, its implementation demands stringent safety protocols, particularly during the quenching step, and a strategy for handling the significant volume of acidic, phosphorus-containing waste.
-
For Rapid Synthesis: The Phosphorus Pentachloride (PCl₅) method offers a faster reaction time but at the cost of higher energy input and handling a solid, moisture-sensitive reagent. It shares many of the same hazards as the POCl₃ method.
-
For Greener and Safer Chemistry: The N-Chlorosuccinimide (NCS) method represents the most promising direction for future development. It aligns with the principles of green chemistry by replacing hazardous reagents with a safer alternative.[1][7] This route significantly simplifies the work-up and reduces environmental pollution. While it may require further optimization to match the yields of the traditional methods consistently, it is the superior choice for laboratory-scale synthesis where safety and environmental concerns are paramount.
The ultimate choice of synthetic route will depend on the specific requirements of the project, including scale, available equipment, budget, and, most importantly, the priority placed on safety and environmental sustainability.
References
- Benchchem. Phosphorus Oxychloride in the Synthesis of Chloropyridazines.
- Benchchem. A Comparative Guide to Catalytic Synthesis of 2,3-Dichloropyridine.
- Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
- Google Patents. (2008). US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide.
- ChemicalBook. 3,5-Dichloropyridazine synthesis.
- Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- Google Patents. (2014). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
- ChemicalBook. 3,6-Dichloropyridazine synthesis.
- Benchchem. Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone.
- El-Karmalawy, A. A., et al. (2023).
- Google Patents. (1961). US3004027A - Process for purification of 3,6-dichloropyridazine.
- ChemicalBook. 3,6-Dichloropyridazine | 141-30-0.
- Graßl, S., Singer, J., & Knochel, P. (2019). Iron-Mediated Electrophilic Amination of Organozinc Halides using Organic Azides.
- Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
- ACS Publications. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
- Oreate AI. (2023). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
- PURKH. (n.d.). Designing Safer Chemicals: Reducing Toxicity and Environmental Impact.
- Google Patents. (1974). US3845194A - Process for the regeneration of phosphorus oxychloride or oxybromide from reaction mixtures.
- Mungall, W. S., Greene, G. L., Miller, P. S., & Letsinger, R. L. (1974). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Nucleic Acids Research.
- PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
- MDPI. (2020). Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors.
- ResearchGate. (2021). (PDF) GREEN SYNTHESIS, GREEN CHEMISTRY, AND ENVIRONMENTAL SUSTAINABILITY: AN OVERVIEW ON RECENT AND FUTURE PERSPECTIVES OF GREEN CHEMISTRY IN PHARMACEUTICALS.
Sources
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. 3,6-Dichloropyridazine | 141-30-0 [chemicalbook.com]
- 3. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. purkh.com [purkh.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Pyridazine Derivatives Targeting Kinases and Phosphodiesterases
For drug discovery researchers and medicinal chemists, the quest for novel scaffolds that offer both potency and selectivity is perpetual. The pyridazine ring, a six-membered diazine heterocycle, has long been recognized as a "privileged scaffold" due to its unique physicochemical properties and synthetic tractability. Its inherent polarity, high dipole moment, and robust hydrogen-bonding capacity make it an exceptional pharmacophore for engaging with biological targets.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for two distinct classes of pyridazine-based compounds: fused pyridopyridazinones targeting p38 MAP Kinase and pyrazolopyridinyl-substituted pyridazinones targeting Phosphodiesterases (PDEs). We will explore the nuanced structural modifications that govern their activity and selectivity, offering field-proven insights into rational drug design.
Part 1: Pyridopyridazin-6-ones as p38α MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a critical role in cellular responses to inflammatory cytokines and environmental stress.[2] Dysregulation of the p38α pathway is implicated in a host of inflammatory diseases, making it a prime therapeutic target. Researchers have successfully developed potent inhibitors based on a fused pyridopyridazin-6-one scaffold.
Core Scaffold and Key Interactions
The core of these inhibitors is the pyridopyridazin-6-one ring system. This planar, bicyclic structure acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the p38α kinase active site. The SAR exploration focuses on substitutions at various positions of this core to enhance potency and optimize pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
Early development in this series evolved from a related quinolizinone scaffold to the more selective pyridopyridazin-6-one platform.[3] The primary goal was to identify substituents that could effectively occupy the various pockets of the ATP-binding site.
-
Substitution at the 'Front Pocket' : Modifications at the position corresponding to the solvent-exposed region are critical for potency. Small, hydrophobic groups are generally favored.
-
The 'Gatekeeper' Pocket : The residue threonine 106 (Thr106) acts as a "gatekeeper" in the p38 active site. Substituents on the pyridopyridazinone core must be tailored to avoid steric clashes with this residue while maximizing favorable interactions.
-
Selectivity and Coverage : Extensive SAR studies led to the identification of compounds with subnanomolar potency against p38α and sufficient metabolic stability to provide 24-hour coverage in preclinical models of arthritis, demonstrating the therapeutic potential of this scaffold.[4]
SAR Summary: p38α MAP Kinase Inhibitors
| Compound ID | R1 Group (Example) | R2 Group (Example) | p38α IC₅₀ (nM) | Key Observation |
| Lead | Phenyl | Methyl | ~50 | Initial hit from scaffold hop. |
| 1a | 4-Fluorophenyl | Cyclopropyl | 15 | Introduction of fluorine improves potency. |
| 1b | 4-Fluorophenyl | tert-Butyl | 85 | Bulky groups at R2 are detrimental. |
| Optimized | Pyridin-4-yl | Cyclopropyl | <1 | Pyridinyl substitution at R1 significantly boosts activity.[4] |
Note: Data is representative and compiled for illustrative purposes based on published findings.
Visualizing p38α Inhibitor SAR
Caption: Key SAR trends for pyridopyridazin-6-one p38α inhibitors.
Part 2: Pyrazolopyridinyl-Pyridazinones as Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cAMP and cGMP, thereby regulating a vast array of cellular processes.[5] PDE inhibitors have therapeutic applications in inflammatory diseases and cardiovascular conditions. An exemplary case of SAR is the development of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones, which evolved from the non-selective PDE inhibitor Ibudilast to yield potent and selective inhibitors of PDE3 and PDE4.[6][7]
Core Scaffold and Design Rationale
The starting point, Ibudilast, features a pyrazolo[1,5-a]pyridine core. The key innovation was the replacement of its isopropyl ketone moiety with a pyridazinone heterocycle. This single modification dramatically altered the inhibitory profile and provided a versatile handle for SAR exploration. The resulting 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one scaffold forms the basis of this series.[6]
Divergent Structure-Activity Relationships: PDE3 vs. PDE4
The most compelling aspect of this series is the ability to tune selectivity between PDE3 and PDE4 through subtle chemical modifications. This divergent SAR provides a powerful lesson in rational drug design.
-
The Pyridazinone N2 Position : This is the critical switch for selectivity.
-
For PDE3 Activity : An unsubstituted lactam nitrogen (N-H) is essential. The hydrogen atom likely acts as a hydrogen bond donor, an interaction crucial for PDE3 binding.
-
For PDE4 Activity : Introducing a hydrophobic substituent at the N2 position, such as a benzyl or alkyl group, dramatically increases PDE4 inhibition while diminishing PDE3 activity. This group presumably occupies a hydrophobic pocket unique to the PDE4 active site.[6]
-
-
The Pyrazolopyridine C7' Position : Substitution at this position primarily modulates PDE4 activity. The introduction of a methoxy group at C7' strongly promotes PDE4 inhibition, likely through favorable interactions within the active site.[6]
-
Ring Connection Point : The point of attachment between the two heterocyclic systems also plays a role. Migrating the pyridazinone ring from the C3' to the C4' position of the pyrazolopyridine core was found to further enhance PDE4 inhibition.[6]
SAR Summary: Pyrazolopyridinyl-Pyridazinone PDE Inhibitors
| Compound ID | N2-Substituent | C7'-Substituent | PDE3 IC₅₀ (nM) | PDE4 IC₅₀ (nM) | Selectivity Profile |
| Lead 1 | -H | -H | 250 | >10,000 | PDE3 selective |
| 2a | -CH₃ | -H | 1,500 | 1,200 | Dual/Non-selective |
| 2b | -Benzyl | -H | >10,000 | 80 | PDE4 selective |
| 2c | -Benzyl | -OCH₃ | >10,000 | 15 | Highly PDE4 selective |
Note: Data is representative and compiled for illustrative purposes based on published findings.[6][7]
Visualizing PDE3/PDE4 Inhibitor SAR
Caption: Divergent SAR pathways for PDE3 and PDE4 selectivity.
Part 3: Experimental Protocols
A self-validating system is crucial for trustworthy SAR studies. The following protocols represent standard biochemical assays used to evaluate inhibitors of p38α kinase and PDE4.
Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay (Luminescent)
This protocol is based on the ADP-Glo™ Kinase Assay principle, which quantifies the amount of ADP produced during the kinase reaction.[8]
Materials:
-
Recombinant human p38α enzyme
-
p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
ATF-2 protein substrate
-
ATP solution
-
Test compounds (pyridopyridazinones) in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation : Prepare serial dilutions of the test compounds in DMSO. Further dilute in p38α Kinase Buffer to a 5X final concentration.
-
Kinase Reaction Setup : In a 384-well plate, add 2 µL of 5X test compound solution or DMSO vehicle (control).
-
Enzyme Addition : Add 4 µL of a solution containing p38α enzyme in Kinase Buffer.
-
Initiate Reaction : Add 4 µL of a solution containing the ATF-2 substrate and ATP in Kinase Buffer. The final reaction volume is 10 µL.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP : Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine IC₅₀ values by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol is based on the principle of competitive binding using a fluorescently labeled cAMP analog.[9][10]
Materials:
-
Recombinant human PDE4 enzyme
-
PDE Assay Buffer (e.g., Tris-HCl based buffer with MgCl₂)
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Binding Agent (phosphate-binding nanobeads)
-
Test compounds (pyrazolopyridinyl-pyridazinones) in DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating : Add 50 nL of test compound from a dose-response curve in DMSO to the wells of a 384-well plate.
-
Enzyme Addition : Add 5 µL of diluted PDE4 enzyme in PDE Assay Buffer to the wells containing the compounds and to positive control wells. Add 5 µL of buffer without enzyme to "blank" wells.
-
Incubation : Incubate the plate for 10 minutes at room temperature to allow compound binding.
-
Substrate Addition : Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to all wells.
-
Reaction Incubation : Incubate the plate for 60 minutes at room temperature. During this time, active PDE4 will hydrolyze FAM-cAMP to FAM-AMP.
-
Detection : Add 10 µL of the Binding Agent solution. This agent will bind to the phosphate group of the hydrolyzed FAM-AMP, forming a large complex that tumbles slowly and produces a high fluorescence polarization signal.
-
Final Incubation : Incubate for at least 30 minutes to allow the binding to reach equilibrium.
-
Data Acquisition : Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis : The FP signal is proportional to PDE4 activity. Calculate percent inhibition and determine IC₅₀ values by plotting the signal against the logarithm of the inhibitor concentration.
Visualizing the Hit-to-Lead Workflow
The process of refining initial "hits" into viable "leads" is an iterative cycle of design, synthesis, and testing, guided by SAR.[1][11][12]
Caption: The iterative cycle of Hit-to-Lead (H2L) optimization.
Conclusion
The pyridazine scaffold continues to demonstrate its versatility in modern drug discovery. The two case studies presented—fused pyridopyridazinones for p38α kinase and pyrazolopyridinyl-substituted pyridazinones for PDEs—highlight a critical principle of medicinal chemistry: subtle structural modifications can lead to profound and often divergent effects on biological activity and selectivity. For p38α inhibitors, optimizing interactions within defined pockets of the active site was key to achieving nanomolar potency. For the PDE inhibitors, a single atom change at the N2-position of the pyridazinone ring served as a molecular switch, redirecting the compound's selectivity between two related enzyme isoforms. These examples underscore the power of systematic SAR exploration and provide a robust framework for the rational design of future pyridazine-based therapeutics.
References
- Generative AI for Medicinal Chemistry Workflows. (n.d.).
- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
- Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. (2012). Bioorganic & Medicinal Chemistry Letters, 22(18), 5979-83.
- New pyridazine derivatives: synthesis, chemistry and biological activity. (2009). Bioorganic & Medicinal Chemistry, 17(7), 2823-9.
- Hit to lead - Wikipedia. (n.d.).
- p38α Kinase Assay. (n.d.).
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.).
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- p38 MAP Kinase Assay Kit (Nonradioactive). (n.d.).
- Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 411-6.
- PDE4A Isoform 4 Assay Kit. (n.d.).
- p38 MAP Kinase Assay Kit (CS0250) - Bulletin. (n.d.).
- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Journal of Biosciences and Medicines, 3, 59-66.
- Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. (2011). Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-12.
- Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). Chemical Research in Toxicology, 31(10), 1092-1104.
- Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. (n.d.).
- A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.).
- Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors potentially useful as peripheral vasodilator agents. (n.d.).
- Pyridazine Based Inhibitors of p38 MAPK. (2002). Bioorganic & Medicinal Chemistry Letters, 12(4), 689-92.
- PDE4B1 Assay Kit. (n.d.).
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. digitalchemistry.ai [digitalchemistry.ai]
- 12. Hit to lead - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Confirmation of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Pyridazine Scaffolds
The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The specific substitution pattern of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine imparts a unique electronic and steric profile, making precise structural confirmation a critical step in any research and development pipeline. The presence of multiple nitrogen atoms and chlorine substituents necessitates a multi-technique approach to confidently elucidate the molecular structure and rule out isomeric possibilities. This guide will focus on the "big three" of structural analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Comparative Analysis of Key Analytical Techniques
A multi-pronged analytical strategy is essential for the unambiguous identification of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine derivatives. Each technique provides a unique piece of the structural puzzle, and their combined application ensures the highest level of confidence in the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity. For a molecule like 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, both ¹H and ¹³C NMR are indispensable.
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. For the parent compound, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, we can predict the following key signals:
-
Pyridyl Protons: The pyridin-4-yl group will exhibit a characteristic AA'BB' or a set of two doublets in the aromatic region (typically δ 7.0-9.0 ppm). The protons ortho to the pyridyl nitrogen (H-2' and H-6') will be deshielded and appear at a higher chemical shift compared to the protons meta to the nitrogen (H-3' and H-5').
-
Pyridazine Proton: The single proton on the pyridazine ring (H-5) will likely appear as a singlet in the aromatic region, deshielded by the adjacent nitrogen atoms and the pyridyl ring.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key predicted signals include:
-
Pyridyl Carbons: Four distinct signals are expected for the pyridin-4-yl ring. The carbon attached to the pyridazine ring (C-4') and the carbons ortho to the nitrogen (C-2' and C-6') will have characteristic chemical shifts.
-
Pyridazine Carbons: Three signals are anticipated for the pyridazine ring. The chlorinated carbons (C-3 and C-6) will be significantly downfield. The carbon bearing the pyridyl group (C-4) and the carbon with the lone proton (C-5) will also have distinct chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine based on Analogous Compounds
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale/Comparison |
| H-5 (Pyridazine) | 8.0 - 8.5 | 130 - 135 | Singlet, deshielded by adjacent N and pyridyl ring. |
| H-2', H-6' (Pyridine) | 8.7 - 9.0 | 150 - 155 | Doublet, ortho to pyridyl nitrogen, deshielded. |
| H-3', H-5' (Pyridine) | 7.5 - 7.8 | 120 - 125 | Doublet, meta to pyridyl nitrogen. |
| C-3, C-6 (Pyridazine) | - | 155 - 160 | Highly deshielded due to chlorine and nitrogen atoms. |
| C-4 (Pyridazine) | - | 145 - 150 | Point of attachment to the pyridyl ring. |
| C-5 (Pyridazine) | - | 125 - 130 | Carbon bearing the single proton. |
| C-1' (Pyridine) | - | 140 - 145 | Quaternary carbon attached to the pyridazine ring. |
| C-2', C-6' (Pyridine) | - | 150 - 155 | Ortho to pyridyl nitrogen. |
| C-3', C-5' (Pyridine) | - | 120 - 125 | Meta to pyridyl nitrogen. |
Note: These are predicted values and may vary based on the solvent and specific derivative.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine H-C correlations.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H signals to determine proton ratios. Assign all proton and carbon signals based on their chemical shifts, coupling constants, and 2D correlations.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns. For 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak cluster (M, M+2, M+4) with relative intensities of approximately 9:6:1.
-
Fragmentation Pattern: The fragmentation of pyridazine derivatives often involves the loss of N₂ or cleavage of the ring. The pyridyl-pyridazine bond may also cleave, leading to fragments corresponding to the pyridyl and dichloropyridazine moieties.
Table 2: Predicted High-Resolution Mass Spectrometry Data for C₉H₄Cl₂N₄
| Ion | Calculated Exact Mass | Expected Isotopic Pattern |
| [M]⁺ | 237.9813 | M, M+2, M+4 (9:6:1 ratio) |
| [M-Cl]⁺ | 202.0122 | M, M+2 (3:1 ratio) |
| [M-N₂]⁺ | 210.0000 | M, M+2, M+4 (9:6:1 ratio) |
| [C₅H₄N]⁺ (Pyridyl fragment) | 78.0344 | - |
| [C₄HCl₂N₂]⁺ (Dichloropyridazine fragment) | 146.9544 | M, M+2 (3:1 ratio) |
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a volatile solvent such as dichloromethane or methanol.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Method:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the target compound in the chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. It is the gold standard for structural confirmation, revealing bond lengths, bond angles, and intermolecular interactions.
-
Planarity: The pyridazine and pyridine rings are expected to be largely planar. The dihedral angle between the two rings will be a key structural parameter, influenced by steric hindrance and crystal packing forces.
-
Intermolecular Interactions: In the solid state, molecules are likely to pack in a way that maximizes favorable intermolecular interactions, such as π-π stacking between the aromatic rings and potential weak hydrogen bonds.[1]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the collected diffraction data to obtain the final atomic coordinates, bond lengths, and angles.
-
-
Data Visualization and Analysis: Visualize the 3D structure using appropriate software and analyze the geometric parameters and intermolecular interactions.
Workflow and Decision Making
The following diagram illustrates a logical workflow for the structural confirmation of a newly synthesized 3,6-Dichloro-4-(pyridin-4-YL)pyridazine derivative.
Caption: Workflow for the structural confirmation of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine derivatives.
Conclusion
The definitive identification of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine derivatives relies on a synergistic application of modern analytical techniques. While NMR spectroscopy provides the foundational blueprint of the molecular structure and Mass Spectrometry confirms the molecular formula, Single-Crystal X-ray Diffraction offers the ultimate, unambiguous 3D structural proof. By following the detailed protocols and comparative data analysis presented in this guide, researchers can approach the structural characterization of this important class of compounds with a high degree of scientific rigor and confidence.
References
-
Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
-
El-Faham, A., et al. (2021). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1032–1039. [Link][1]
Sources
Comparative Evaluation of 3,6-di(pyridin-2-yl) Pyridazine Derivatives as Advanced Corrosion Inhibitors
An In-Depth Technical Guide
This guide provides a comprehensive analysis of 3,6-di(pyridin-2-yl) pyridazine derivatives as a promising class of corrosion inhibitors, particularly for mild steel in acidic environments. We will delve into the mechanistic underpinnings of their protective action, detail the rigorous experimental and theoretical methodologies for their evaluation, and present a comparative analysis of their performance. This document is intended for researchers and scientists in materials science and chemical engineering, offering a blend of theoretical principles and practical, field-proven evaluation protocols.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, leading to substantial economic losses and safety concerns.[1] Mild steel, despite its widespread use due to low cost and robust mechanical properties, is particularly susceptible to corrosion in acidic media, which are common in industrial processes like acid pickling, cleaning, and oil and gas exploration.[2][3]
The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Effective inhibitors are typically organic compounds rich in heteroatoms (such as Nitrogen, Oxygen, and Sulfur) and π-electrons, which facilitate their adsorption onto the metal surface, forming a protective barrier.[4][5] Pyridazine derivatives have emerged as a highly effective class of inhibitors due to their unique molecular structure. The 3,6-di(pyridin-2-yl) pyridazine scaffold, in particular, offers multiple sites for interaction, including several nitrogen atoms and aromatic rings, making it an excellent candidate for strong adsorption and high inhibition efficiency.[1][6]
This guide will focus on the systematic evaluation of these specific derivatives, providing a framework for researchers to compare their efficacy against established and alternative inhibitors.
The Mechanism of Inhibition: A Molecular Perspective
The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface and displace corrosive agents. For 3,6-di(pyridin-2-yl) pyridazine derivatives in an acidic medium (e.g., HCl), the inhibition mechanism is a multi-faceted process involving the formation of a protective film that acts as a barrier to both cathodic and anodic reactions of corrosion.
Adsorption Process: The inhibitor molecules adsorb onto the mild steel surface, a process that can be described by two main types of interaction:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and protonated inhibitor molecules. In acidic solutions, the nitrogen atoms of the pyridazine can become protonated, leading to a cationic species that interacts with the negatively charged metal surface (due to adsorbed Cl⁻ ions).
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor and the metal. The lone pair electrons of the nitrogen atoms and the π-electrons of the pyridazine and pyridine rings can be donated to the vacant d-orbitals of iron atoms, forming a coordinate-type covalent bond.[1][5][7]
Studies consistently show that the adsorption of these derivatives on mild steel follows the Langmuir adsorption isotherm , which implies the formation of a monolayer of inhibitor molecules on the metal surface.[3][8][9][10][11] The strength and mode of this adsorption are critical determinants of the inhibitor's performance.
Caption: Adsorption of pyridazine derivatives on the metal surface to form a protective barrier.
Methodologies for Biological Evaluation
A robust evaluation of a corrosion inhibitor requires a combination of electrochemical, gravimetric, and surface analysis techniques, often complemented by theoretical calculations.
Gravimetric Method (Weight Loss)
This is the most direct method to determine the corrosion rate. It involves exposing a pre-weighed metal coupon to the corrosive solution with and without the inhibitor for a specific duration and temperature.
Experimental Protocol:
-
Preparation: Polish mild steel coupons with emery papers of decreasing grit size, degrease with acetone, wash with deionized water, and dry.
-
Measurement: Accurately weigh the coupons before immersion.
-
Immersion: Immerse the coupons in a 1M HCl solution containing various concentrations of the 3,6-di(pyridin-2-yl) pyridazine derivative. A blank test without the inhibitor is run in parallel.
-
Duration: Maintain the immersion for a set period (e.g., 6-24 hours) at a constant temperature.[12]
-
Post-Analysis: Remove the coupons, clean them to remove corrosion products, wash, dry, and re-weigh.
-
Calculation:
-
Corrosion Rate (CR) is calculated from the weight loss (ΔW).
-
Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Techniques
Electrochemical methods provide rapid results and valuable insights into the corrosion mechanism. The experiments are conducted in a three-electrode cell containing the working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
A. Potentiodynamic Polarization (PDP) This technique helps determine the kinetic parameters of corrosion and identifies whether the inhibitor affects the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions.
Protocol:
-
Stabilization: Immerse the working electrode in the test solution for about 30 minutes to allow the open circuit potential (OCP) to stabilize.
-
Polarization: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).
-
Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E) to obtain Tafel plots. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).
-
Calculation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 Studies on 3,6-di(pyridin-2-yl) pyridazine derivatives consistently show they act as mixed-type inhibitors , meaning they suppress both anodic and cathodic reactions.[2][3][8][10][11]
B. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique used to study the properties of the metal/solution interface. It provides information about the resistance of the protective film and the charge transfer process.
Protocol:
-
Setup: The experiment is performed at the stable OCP.
-
Perturbation: Apply a small amplitude AC sinusoidal voltage signal over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as a Nyquist plot (imaginary vs. real impedance). For this system, the plot typically shows a single depressed semicircle, indicating that the corrosion process is controlled by charge transfer.[8][10][11] The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).
-
Calculation: A larger R_ct value signifies a more resistive surface and thus better corrosion inhibition. IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 The double-layer capacitance (C_dl) can also be calculated, which tends to decrease in the presence of the inhibitor as its molecules replace water molecules at the surface.[8][10][11]
Theoretical Quantum Chemical Calculations
Computational studies, particularly Density Functional Theory (DFT), provide a molecular-level understanding of the inhibitor's properties and its interaction with the metal surface.[13][14][15] These calculations help correlate the inhibitor's molecular structure with its experimentally observed efficiency.[16]
Key Parameters:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the metal's vacant d-orbitals, leading to better inhibition.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency.[16]
-
Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.[17]
These theoretical results consistently show a strong correlation with experimental findings for pyridazine derivatives.[8][11]
Caption: A workflow for the systematic evaluation of corrosion inhibitors.
Comparative Performance of 3,6-di(pyridin-2-yl) Pyridazine Derivatives
Research has demonstrated the high performance of various substituted 3,6-di(pyridin-2-yl) pyridazine derivatives. Their inhibition efficiency is strongly dependent on their concentration and molecular structure.
| Inhibitor Derivative[8][10][11] | Concentration (M) | Method | Inhibition Efficiency (IE%) | Reference |
| FM1: 1-((3,6-di(pyridin-2-yl)pyridazin-4-yl)methyl)indoline-2,3-dione | 10⁻³ | PDP | 93.6 | |
| 10⁻³ | EIS | 93.9 | ||
| FM2: 4-(morpholinomethyl)-3,6-di(pyridin-2-yl)pyridazine | 10⁻³ | PDP | 86.8 | |
| 10⁻³ | EIS | 87.2 | ||
| FM3: 3,6-di(pyridin-2-yl)-4-(p-tolyl)pyridazine | 10⁻³ | PDP | 82.5 | |
| 10⁻³ | EIS | 83.0 |
Analysis of Performance:
-
Concentration Effect: As shown in multiple studies, the inhibition efficiency of all derivatives increases with increasing concentration, reaching a maximum at an optimal concentration (typically around 10⁻³ M).[8][10][11] This is due to greater surface coverage by the inhibitor molecules.
-
Structural Effect: The performance comparison between FM1, FM2, and FM3 reveals the significant impact of the substituent group. FM1, with the indoline-2,3-dione group, shows the highest inhibition efficiency.[8][10][11] This superior performance can be attributed to the additional heteroatoms (oxygen and another nitrogen) and the extended π-system, which provide more active sites for adsorption onto the mild steel surface.
-
Comparison with other Pyridazines: When compared to simpler pyridazine derivatives, the 3,6-di(pyridin-2-yl) pyridazine scaffold generally offers enhanced performance due to the presence of two additional pyridine rings, increasing the number of electron-donating nitrogen atoms and aromatic systems available for bonding.
Conclusion and Future Outlook
The comprehensive evaluation of 3,6-di(pyridin-2-yl) pyridazine derivatives confirms their status as highly effective, mixed-type corrosion inhibitors for mild steel in acidic environments. The synergy between experimental results from gravimetric, PDP, and EIS methods and theoretical insights from DFT calculations provides a robust validation of their performance.
The key to their efficacy lies in their molecular architecture, which promotes strong adsorption via both physisorption and chemisorption, forming a stable protective monolayer on the metal surface. The performance can be further tuned by modifying the substituent groups on the pyridazine core, as demonstrated by the superior efficiency of the FM1 derivative.
Future research should focus on:
-
Environmental Friendliness: Synthesizing and evaluating "green" derivatives with lower toxicity and higher biodegradability to meet increasing environmental regulations.[1]
-
Performance in Diverse Media: Testing their efficacy in other corrosive environments, such as those containing H₂S or CO₂, which are relevant to the oil and gas industry.
-
Synergistic Effects: Investigating potential synergistic effects when used in combination with other inhibiting agents to further enhance protection.
By leveraging the systematic evaluation framework outlined in this guide, researchers can continue to develop and optimize this promising class of corrosion inhibitors for critical industrial applications.
References
-
Mrani, S. A., Daoui, S., Azzouni, D., Barrahi, A., Benchat, N., Zarrouk, A., Saffaj, T., Mine, K., & Taleb, M. (2023). Design, synthesis, and corrosion inhibition mechanisms of novel pyridazine-based compounds for mild steel in 1M HCl: a sustainable and comparative investigation. RSC Advances, 13(43), 30107-30124. [Link]
-
Filali, M., El Hadrami, E. M., Ben-Tama, A., Elmsellem, H., Sebbar, N. K., Essassi, E. M., & Abdel-Rauf, M. (2019). 3,6-di(Pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel: Experimental studies and DFT investigational. International Journal of Corrosion and Scale Inhibition, 8(1), 133-154. [Link]
-
Gabitov, A. I. (2020). Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. IOP Conference Series: Earth and Environmental Science, 459, 022064. [Link]
-
Dreossi, D., Pegolo, P., & de Gironcoli, S. (2023). A Quantum Computational Method for Corrosion Inhibition. Journal of Chemical Theory and Computation. [Link]
-
Sik, M., & Krawczyk, M. (2022). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 15(15), 5422. [Link]
-
El Hajjaji, F., Salim, R., & Messali, M. (2019). Electrochemical Studies on New Pyridazinium Derivatives as Corrosion Inhibitors of Carbon Steel in Acidic Medium. Portugaliae Electrochimica Acta, 37(1), 47-61. [Link]
-
Ben Hmamou, D., Salghi, R., Zarrouk, A., Zarrok, H., Messali, M., Chakir, A., Bouachrine, M., & Hammouti, B. (2012). Effect of New Synthesised Pyridazine Derivatives on the Electrochemical Behaviour of Mild Steel in 1M HCl Solution: Part-1. International Journal of Electrochemical Science, 7, 631-653. [Link]
-
Solmaz, R. (2014). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. Journal of Chemistry, 2014, 273860. [Link]
-
Semantic Scholar. (n.d.). 3,6-Di(pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel: Experimental studies and DFT investigational. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the studied pyridazine derivatives. Retrieved from [Link]
-
King Fahd University of Petroleum & Minerals. (n.d.). 3,6-di(Pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel: Experimental studies and DFT investigational. Retrieved from [Link]
-
Al-Baghdadi, S. B., Al-Amiery, A. A., Gaaz, T. S., & Kadhum, A. A. H. (2023). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal, 22(9), 2946-2952. [Link]
-
Hsissou, R., Abbout, S., Seghiri, R., Rehioui, M., Berisha, A., Safi, Z., ... & El-Haddoury, J. (2021). Influence of pyridazine derivative on corrosion inhibition of mild steel in acidic media. Journal of Molecular Liquids, 335, 116533. [Link]
-
Khadiri, A., & Solmaz, R. (2020). Gravimetric, electrochemical and quantum chemical studies of some pyridazine derivatives as corrosion inhibitors for mild steel in 1 M HCl solution. Journal of Adhesion Science and Technology, 35(10), 1083-1107. [Link]
-
ResearchGate. (2019). 3,6-Di(pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel: Experimental studies and DFT investigational. Retrieved from [Link]
-
Semantic Scholar. (2019). 3,6-Di(pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel. Retrieved from [Link]
-
ResearchGate. (2012). Improvement of Corrosion Resistance of Carbon Steel in Hydrochloric Acid Medium by 3,6-bis (3-Pyridyl)Pyridazine. Retrieved from [Link]
-
Wang, Y., Zhang, Y., & Li, H. (2021). First Principle Analysis on Pyridine Amide Derivatives' Adsorption Behavior on the Pt (111) Surface. Coatings, 11(2), 138. [Link]
-
Kenny, B. A., & Wermuth, C. G. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 13(15), 1431-1451. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,6-Di(pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel: Experimental studies and DFT investigational - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
This document provides essential procedural guidance for the safe handling and disposal of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, a halogenated pyridazine derivative commonly utilized in chemical synthesis and drug discovery. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a self-validating system for waste management in a laboratory setting.
Hazard Characterization and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. While a specific, comprehensive toxicological profile for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine may be limited, data from Safety Data Sheets (SDS) for structurally similar compounds, such as other dichloropyridazines, provide a strong basis for a conservative risk assessment.[1][2][3][4][5] The compound should be treated as hazardous, with acute toxicity being a primary concern.
Table 1: Anticipated Hazard Profile of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
| Hazard Class | GHS Classification (Anticipated) | Precautionary Recommendations |
|---|---|---|
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[4][5] P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[5] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin.[4][5] P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled.[4][5] P261: Avoid breathing dust.[4][5] P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3] |
Due to its chemical structure (a chlorinated heterocyclic compound), thermal decomposition during improper incineration could produce hazardous byproducts like hydrogen chloride, nitrogen oxides (NOx), and carbon oxides.[2][3] Therefore, disposal must be conducted via high-temperature incineration in a facility equipped with appropriate flue gas scrubbing capabilities.[2][6]
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7][8] This framework provides for the "cradle-to-grave" management of hazardous materials.[9]
This compound, as a discarded commercial chemical product, would likely be classified as a "U-listed" or "P-listed" hazardous waste if disposed of in its pure, unused form.[10] All waste containing this substance must be managed as hazardous waste from the point of generation.[11]
Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including proper chemical handling and emergency procedures, to protect laboratory personnel.[12][13]
Standard Operating Procedure for Disposal
This protocol ensures waste is handled safely from its point of generation to its final disposal by a licensed contractor.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.[14][15]
-
Designate a Waste Stream: Establish a dedicated waste container for "Halogenated Organic Solids."
-
Avoid Mixing: Never mix this waste with non-hazardous waste. Critically, do not mix it with incompatible chemicals such as strong oxidizing agents, acids, or bases, which could cause violent reactions.[3][16] Keep liquid and solid waste streams separate.[14]
-
Contaminated Materials: All items that come into direct contact with 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, including gloves, weigh boats, contaminated paper towels, and pipette tips, must be disposed of in the same designated hazardous waste container.
Step 2: Container Selection and Management
-
Use Appropriate Containers: Waste must be collected in a container that is chemically compatible and in good condition. A high-density polyethylene (HDPE) drum or a glass container with a secure, tight-fitting lid is recommended.[11][17]
-
Keep Containers Closed: Waste containers must be kept sealed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[18] This area must be at or near the point of generation and under the control of the operator. The SAA should be situated away from heat sources and direct sunlight.[17]
Step 3: Labeling
Accurate labeling is a strict regulatory requirement and is essential for safety.[15][18]
-
Immediate Labeling: Affix a hazardous waste tag to the container as soon as the first piece of waste is added.
-
Required Information: The label must include:
Step 4: Arranging for Final Disposal
-
Use a Licensed Contractor: Hazardous waste must be transported and disposed of by a licensed and reputable hazardous waste disposal company.[17][18] These companies ensure the waste is transported safely and destroyed in compliance with all regulations.
-
Incineration: The required method of disposal is high-temperature incineration at a permitted facility.[2][6] This process is necessary to destroy the compound and scrub harmful combustion byproducts from the exhaust.
-
Documentation: Maintain all records and manifests provided by the waste hauler to document the "cradle-to-grave" management of the waste, as required by the EPA.
Emergency Procedures: Spill Management
Preparedness is key to handling chemical spills effectively.[19] All personnel must be trained on these procedures and know the location of the laboratory's spill kit.[20]
Initial Spill Response and Assessment
The immediate response depends on the scale and nature of the spill. The following decision-making workflow should be followed.
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Minor Spill Cleanup Protocol
This procedure applies only to small, manageable spills (<1L of a solution or a few grams of solid) that do not present an immediate respiratory hazard.
-
Alert Personnel: Notify others in the immediate area of the spill.[20]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves.[21][22]
-
Contain the Spill: For solid spills, gently cover the material with an absorbent pad to prevent it from becoming airborne.[21] For liquid spills, surround the spill with absorbent material from a spill kit, working from the outside in.[19][22]
-
Absorb and Collect: Once the material is absorbed, carefully scoop it up using non-sparking tools (e.g., plastic scoops) and place it into a heavy-duty plastic bag or a designated waste container.[6][21]
-
Decontaminate: Wipe the spill area with a wet paper towel to remove any remaining residue.[21] Place the towel in the waste bag.
-
Package and Label: Securely seal the bag, wipe the exterior, and attach a completed hazardous waste label.
-
Final Disposal: Dispose of the sealed bag in the appropriate "Halogenated Organic Solids" waste container.
-
Restock: Replenish the spill kit with any used items.[20]
Required Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in any capacity.
Table 2: Recommended Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Routine Handling (e.g., weighing, transfers) | Tightly fitting safety goggles or a face shield.[1] | Impervious gloves (e.g., nitrile), inspected before use.[6] | Standard lab coat. | Not required if handled within a certified chemical fume hood. |
| Waste Consolidation | Tightly fitting safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | Not required if performed in a well-ventilated area with minimal dust generation. |
| Minor Spill Cleanup | Tightly fitting safety goggles.[19] | Double-layered nitrile gloves.[22] | Long-sleeved lab coat.[19] | A full-face respirator with appropriate cartridges may be necessary if there is a risk of inhaling dust.[1] |
By integrating these scientifically grounded procedures into your laboratory's chemical hygiene plan, you can ensure the safe, compliant, and responsible management of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine waste, building a culture of safety and trust that extends beyond the product itself.
References
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. [Link]
-
Laboratory Waste Management. (2024, December 2). Environmental Marketing Services. [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, Environmental Health & Radiation Safety. [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). LabManager. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). U.S. Occupational Safety and Health Administration. [Link]
-
How to Clean up Chemical Spills in the Lab: 4 Essential Rules. (n.d.). Bitesize Bio. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee Knoxville, Environmental Health & Safety. [Link]
-
How to Handle Chemical Spills in Laboratories. (2015, February 17). UC San Diego Blink. [Link]
-
Hazardous waste. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
EPA Hazardous Waste Management. (2024, April 29). Axonator. [Link]
-
What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. [Link]
-
Chemical Spill Clean-Up. (n.d.). University of Delaware, Environmental Health & Safety. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (n.d.). U.S. Occupational Safety and Health Administration. [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986). American Journal of Hospital Pharmacy, 43(5), 1193-204. [Link]
-
MSDS of 3,6-Dichloro-4-isopropylpyridazine. (2023, February 7). Capot Chemical. [Link]
-
Health Care Facilities. (n.d.). Oregon Occupational Safety and Health. [Link]
-
Material Safety Data Sheet for 3,6-Dichloro-4-isopropylpyridazine. (n.d.). Anhui Senrise Technology Co., Ltd. [Link]
-
Standard Operating Procedures for Pyridine. (n.d.). Washington State University. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. file.leyan.com [file.leyan.com]
- 5. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. axonator.com [axonator.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Hazardous waste - Wikipedia [en.wikipedia.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. acewaste.com.au [acewaste.com.au]
- 15. emsllcusa.com [emsllcusa.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. westlab.com [westlab.com]
- 20. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 21. ehs.utk.edu [ehs.utk.edu]
- 22. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Navigating the Uncharted: A Safety and Handling Guide for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that pioneering research often involves navigating the unknowns of novel chemical entities. 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is one such compound, a member of the biologically active pyridazine family.[1][2][3] While its full toxicological profile is yet to be determined, its structure—a chlorinated pyridazine—demands our utmost respect and caution. This guide is structured to provide you with the essential, immediate safety and logistical information required for handling this compound, ensuring that your research proceeds both innovatively and safely.
The foundational principle of this guide is proactive risk mitigation. Given that specific toxicity data for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is currently unavailable, we must operate under the assumption that it is potentially hazardous upon ingestion, skin contact, and inhalation.[4] This approach is rooted in the established knowledge of related chlorinated heterocyclic compounds and general principles of laboratory safety.
Immediate Safety Directives: Personal Protective Equipment (PPE)
Your first line of defense is a comprehensive and correctly utilized PPE regimen. The following table outlines the mandatory PPE for handling 3,6-Dichloro-4-(pyridin-4-YL)pyridazine. The rationale behind each selection is to create a complete barrier to all potential routes of exposure.
| Body Area | Required PPE | Rationale and Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashing. | Protects against accidental splashes and airborne particles. Must conform to OSHA standard 29 CFR 1910.133. |
| Skin/Body | Chemical-resistant lab coat (flame-retardant recommended). | Provides a barrier against skin contact. The lab coat should be fully buttoned. |
| Hands | Nitrile gloves (double-gloving recommended for extended handling). | Nitrile offers good resistance to a broad range of chemicals. Always inspect gloves for integrity before use and change them frequently.[4] |
| Respiratory | All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[4] In the absence of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. |
Operational Plan: From Receipt to Experiment
A systematic workflow is crucial to minimize risk. The following step-by-step protocol will guide you through the safe handling of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in a laboratory setting.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, properly labeled secondary container.
-
The storage area must be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.
Step 2: Preparation for Use
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in the table above.
-
Prepare your workspace within a certified chemical fume hood.
Step 3: Handling and Dispensing
-
Handle the compound as a solid to avoid generating dust. If weighing, do so within the fume hood.
-
Use compatible tools (e.g., stainless steel or glass spatulas) for transfer.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Step 4: Post-Handling
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.
Emergency Protocols: Spill and Exposure
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large or outside of a fume hood, alert others and contact your institution's Environmental Health and Safety (EHS) office.
-
For small spills within a fume hood, use an absorbent material to contain the spill.
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4]
-
Inhalation: Move the person to fresh air.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Disposal Plan: A Critical Final Step
Proper disposal is paramount to ensure the safety of all personnel and to protect the environment. As a chlorinated heterocyclic compound, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: All waste streams containing this compound must be segregated. This includes:
-
Solid Waste: Unused compound, contaminated spill cleanup materials, and any contaminated disposable labware (e.g., weigh boats, pipette tips).
-
Liquid Waste: Halogenated organic solvent waste containing the compound. Do not mix with non-halogenated waste.
-
-
Containment:
-
Solid waste should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid waste should be collected in a compatible, labeled hazardous waste container for halogenated solvents.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3,6-Dichloro-4-(pyridin-4-YL)pyridazine".
-
Disposal: Arrange for the disposal of all waste through your institution's licensed hazardous waste disposal program. Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these protocols, you are not only ensuring your own safety but also contributing to a culture of safety within your research community. The principles of proactive risk assessment, diligent use of protective equipment, and responsible disposal are the cornerstones of sound scientific practice.
References
-
Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
-
International Journal of Pharmaceutical and Life Sciences. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]
-
The National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
